molecular formula C10H16 B131225 (-)-Sabinene CAS No. 10408-16-9

(-)-Sabinene

カタログ番号: B131225
CAS番号: 10408-16-9
分子量: 136.23 g/mol
InChIキー: NDVASEGYNIMXJL-UWVGGRQHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(-)-Sabinene is a bicyclic monoterpene of significant interest in multiple research fields due to its diverse biological activities. In neuroscience, recent investigations highlight its potent neuroprotective properties. A 2025 study demonstrated that this compound inhibits memory decline in animal models by enhancing cholinergic function, suppressing pro-inflammatory cytokines (TNF-α and IL-6), and reducing oxidative stress in the prefrontal cortex and hippocampus . This positions it as a promising candidate for research into neurodegenerative conditions. In microbiology, its antimicrobial efficacy is a key area of study. Research shows that Sabinene exhibits solid activity against a range of Gram-positive bacteria, including Staphylococcus aureus , and various fungal strains, suggesting potential for developing novel antimicrobial agents . Furthermore, this compound is a valuable compound for the flavor and fragrance industry, where it contributes natural, woody, and citrusy notes to compositions. The growing consumer preference for natural ingredients is a key driver in this market . Its role as a natural product also makes it a subject for research in green chemistry and sustainable sourcing methodologies. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(1S,5S)-4-methylidene-1-propan-2-ylbicyclo[3.1.0]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16/c1-7(2)10-5-4-8(3)9(10)6-10/h7,9H,3-6H2,1-2H3/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVASEGYNIMXJL-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12CCC(=C)C1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@]12CCC(=C)[C@@H]1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501317813
Record name (-)-Sabinene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10408-16-9
Record name (-)-Sabinene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10408-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sabinene, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010408169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Sabinene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,5R)-2-methylidene-5-propan-2-ylbicyclo[3.1.0]hexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SABINENE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W0K1SDY3N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (-)-Sabinene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034928
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

(-)-Sabinene: A Technical Guide to Its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Sabinene is a bicyclic monoterpene of significant interest in the pharmaceutical, cosmetic, and food industries due to its distinct aroma and potential therapeutic properties, including anti-inflammatory, antioxidant, and antimicrobial activities. This technical guide provides a comprehensive overview of the natural sources and distribution of this compound. It details experimental protocols for its extraction and quantification and presents its biosynthetic pathway. The information is intended to serve as a valuable resource for researchers and professionals involved in the study and application of this natural compound.

Natural Sources and Distribution of Sabinene (B1680474)

Sabinene is a widespread monoterpene found in the essential oils of numerous plant species. It exists as two enantiomers, (+)-sabinene and this compound, with the latter being predominant in some of the cited sources. The concentration of sabinene can vary significantly based on the plant species, geographical location, harvest time, and the specific part of the plant utilized.

Quantitative Data on Sabinene Content

The following tables summarize the quantitative data on sabinene content in the essential oils of various plants as reported in scientific literature. It is important to note that many studies do not differentiate between the enantiomers of sabinene.

Table 1: Sabinene Content in the Essential Oils of Juniperus Species

Plant SpeciesPlant PartExtraction MethodSabinene Content (%)Reference
Juniperus sabina L.FruitsHydrodistillation50.31[1]
Juniperus sabina L.Aerial PartsHydrodistillation36.59[1]
Juniperus sabina L.Foliage (Male)HydrodistillationMajor Constituent[1]
Juniperus sabina L.Foliage (Female)HydrodistillationMajor Constituent[1]
Juniperus sabina L.Not SpecifiedHydrodistillationUp to 80[1]

Table 2: Sabinene Content in the Essential Oils of Various Plant Species

Plant SpeciesPlant PartExtraction MethodSabinene Content (%)Reference(s)
Laurus nobilisLeavesHydrodistillation8.05[1]
Piper nigrum L.Dried FruitsHydrodistillation2.98 - 13.19[2][3]
Daucus carota L.SeedsHydrodistillation28.2 - 40.9[4]
Myristica fragrans Houtt.SeedsHydrodistillation21.38 - 49.09[1][5]
Origanum majoranaLeavesNot SpecifiedSignificant Amounts[1]
Salvia officinalis L.LeavesHydrodistillationVariable, Present[1][6]
Quercus ilexNot SpecifiedNot SpecifiedPresent[7]
Picea abiesNot SpecifiedNot SpecifiedPresent[7]
Pinus albicaulisLeavesHydrodistillationDominant (-)-enantiomer[8]
Pinus flexilisLeavesHydrodistillationDominant (-)-enantiomer[8]
Commiphora gileadensisStem Bark, Leaves, FruitsHydrodistillation15.8 - 35.9 (predominantly (-)-enantiomer)[2]

Experimental Protocols

The extraction and analysis of sabinene from plant materials are critical for research and development. The following sections provide detailed methodologies for common experimental procedures.

Extraction of Essential Oils

Hydrodistillation is a common method for extracting essential oils from plant material.[9][10]

  • Apparatus: Clevenger-type apparatus, round-bottom flask (e.g., 2 L), heating mantle.

  • Procedure:

    • Preparation of Plant Material: Weigh approximately 100 g of dried and ground plant material.

    • Maceration (Optional): Place the plant material in the round-bottom flask and add a sufficient volume of distilled water (e.g., 400 mL) to fully submerge it. Allowing the material to macerate for up to 24 hours can enhance extraction efficiency.[1]

    • Apparatus Assembly: Assemble the Clevenger-type apparatus with the round-bottom flask, ensuring all glass joints are properly sealed.

    • Distillation: Heat the flask using a heating mantle to bring the water to a boil. Continue the distillation for a period of 3-4 hours.[1]

    • Collection: The steam and volatilized essential oils will condense and be collected in the separator of the Clevenger apparatus. The essential oil, being less dense than water, will form a layer on top.

    • Isolation: Carefully collect the essential oil layer. Dry the collected oil over anhydrous sodium sulfate (B86663) to remove any residual water.

    • Storage: Store the dried essential oil in a sealed vial in a cool, dark place.

Steam distillation is another widely used technique where steam is passed through the plant material.[4][11]

  • Apparatus: Steam generator (or a flask for boiling water), biomass flask, condenser, collection vessel (e.g., separatory funnel), heating source.

  • Procedure:

    • Preparation of Plant Material: Place the fresh or dried plant material into the biomass flask.

    • Apparatus Assembly: Assemble the steam distillation apparatus. The steam generator should be connected to the biomass flask. A Claisen adapter is recommended to prevent plant material from splashing into the condenser. The biomass flask is then connected to the condenser and a collection vessel.[11]

    • Steam Generation: Heat the water in the steam generator to produce a steady flow of steam.

    • Extraction: Pass the steam through the plant material in the biomass flask. The steam will volatilize the essential oils.

    • Condensation and Collection: The mixture of steam and oil vapor travels to the condenser, where it is cooled. The resulting liquid (hydrosol and essential oil) is collected in the receiver.[12]

    • Solvent Extraction (if necessary): Transfer the collected distillate to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., two portions of 20 mL diethyl ether or dichloromethane).[13]

    • Drying and Solvent Removal: Combine the organic layers and dry them using an anhydrous salt (e.g., magnesium sulfate). Filter the solution to remove the drying agent. The solvent can then be removed using a rotary evaporator.

    • Storage: Store the purified essential oil in a sealed vial at a low temperature.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the identification and quantification of volatile compounds like sabinene in essential oils.[1][14]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Procedure:

    • Sample Preparation: Prepare a dilute solution of the essential oil (e.g., 1% v/v) in a suitable solvent such as hexane (B92381) or ethanol.

    • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

    • GC Separation: The components are separated based on their boiling points and polarity in the GC column. A typical setup includes:

      • Column: A non-polar capillary column such as a DB-5 or HP-5MS (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Oven Temperature Program: A typical temperature program starts at a lower temperature (e.g., 50-60°C), holds for a few minutes, then ramps up to a higher temperature (e.g., 180-250°C) at a specific rate (e.g., 3-5°C/min), and holds for a final period to ensure all compounds elute.[1]

      • Injector Temperature: Typically set around 240-250°C.

    • MS Detection: The separated components are then analyzed by the mass spectrometer.

      • Ionization: Electron Impact (EI) at 70 eV is standard.

      • Mass Range: A scan range of 40-400 m/z is common.

      • Ion Source and Transfer Line Temperatures: Typically set around 200-230°C and 240-280°C, respectively.

    • Component Identification: Compounds are identified by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices (RI) with literature values.

    • Quantification: The relative percentage of this compound is calculated by dividing the peak area of sabinene by the total peak area of all identified components in the chromatogram. For absolute quantification, a calibration curve generated from a certified this compound standard is required.[6]

    • Enantiomeric Analysis: To differentiate between (+) and (-) enantiomers, a chiral GC column is necessary.[8]

Visualization of Pathways and Workflows

Biosynthesis of this compound

This compound is biosynthesized from geranyl pyrophosphate (GPP), a common precursor for monoterpenes.[7] The key enzyme in this pathway is this compound synthase, which catalyzes the cyclization of GPP. GPP itself is formed from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which can be produced through either the mevalonate (B85504) (MVA) or the methylerythritol 4-phosphate (MEP) pathway.

G cluster_0 Upstream Pathways cluster_2 Monoterpene Synthesis MVA Mevalonate (MVA) Pathway IPP Isopentenyl Pyrophosphate (IPP) MVA->IPP MEP Methylerythritol 4-Phosphate (MEP) Pathway MEP->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) MEP->DMAPP IPP->DMAPP GPP Geranyl Pyrophosphate (GPP) IPP->GPP GPP Synthase DMAPP->GPP Sabinene This compound GPP->Sabinene This compound Synthase

Caption: Biosynthetic pathway of this compound.

Experimental Workflow for Extraction and Analysis

The following diagram illustrates a typical workflow for the extraction of essential oils from plant material and the subsequent analysis of this compound content.

G Plant_Material Plant Material (Dried and Ground) Extraction Extraction (Hydrodistillation or Steam Distillation) Plant_Material->Extraction Distillate Distillate (Essential Oil and Hydrosol) Extraction->Distillate Separation Phase Separation / Solvent Extraction Distillate->Separation Crude_Oil Crude Essential Oil Separation->Crude_Oil Drying Drying (Anhydrous Na2SO4) Crude_Oil->Drying Pure_Oil Pure Essential Oil Drying->Pure_Oil GCMS_Analysis GC-MS Analysis Pure_Oil->GCMS_Analysis Data_Analysis Data Analysis (Identification and Quantification) GCMS_Analysis->Data_Analysis Results Results (% this compound) Data_Analysis->Results

Caption: Experimental workflow for this compound analysis.

Conclusion

This compound is a valuable natural product with a wide distribution in the plant kingdom. This guide has provided a detailed overview of its primary sources, quantitative data on its occurrence, and comprehensive protocols for its extraction and analysis. The provided information aims to facilitate further research into the therapeutic and commercial applications of this compound. The variability in sabinene content across different plant sources underscores the importance of precise analytical methods for quality control in any application. Future research should focus on the selective extraction and enantiomeric differentiation of sabinene to fully harness its potential.

References

The Biosynthesis of (-)-Sabinene in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(-)-Sabinene is a bicyclic monoterpene found in a variety of plants, contributing to their characteristic aromas and serving as a key component in their defense mechanisms. Its potential applications in the pharmaceutical and biofuel industries have garnered significant research interest. This technical guide provides an in-depth overview of the biosynthesis pathway of this compound in plants, detailing the enzymatic steps from central metabolism to the final product. It includes a comprehensive summary of quantitative data, detailed experimental protocols for key research methodologies, and visual diagrams of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

Sabinene (B1680474) is a natural bicyclic monoterpene with the chemical formula C10H16. It exists as two enantiomers, (+)-sabinene and this compound, and is isolated from the essential oils of various plants, including Norway spruce (Picea abies) and holm oak (Quercus ilex)[1]. This monoterpene is a significant contributor to the spiciness of black pepper and is a major constituent of carrot seed oil[1]. The growing interest in sabinene stems from its potential biological activities, including antimicrobial and anti-inflammatory properties, which make it a candidate for drug development. Furthermore, its chemical structure makes it a potential precursor for advanced biofuels. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at overproducing this valuable compound.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP)[1]. These precursors are synthesized through two primary pathways in plants: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates in the plastids[1][2].

The key steps in the biosynthesis of this compound are as follows:

  • Formation of Geranyl Pyrophosphate (GPP): In the plastids, one molecule of IPP and one molecule of DMAPP are condensed in a head-to-tail fashion by the enzyme geranyl pyrophosphate synthase (GPPS) to form the C10 precursor, geranyl pyrophosphate (GPP)[1][3].

  • Cyclization of GPP to this compound: The final and committing step in the biosynthesis is the cyclization of GPP, catalyzed by the enzyme this compound synthase (SabS)[1]. This reaction is complex and involves the ionization of GPP to form a geranyl cation, followed by isomerization to a linalyl pyrophosphate intermediate, and subsequent cyclization to form the characteristic bicyclic structure of sabinene[1][3].

The overall pathway is depicted in the following diagram:

G cluster_0 Upstream Pathways cluster_1 Core Sabinene Biosynthesis MVA Pathway MVA Pathway MVA Pathway->IPP IPP->DMAPP IPP Isomerase GPP Geranyl Pyrophosphate (GPP) IPP->GPP GPPS MEP Pathway MEP Pathway MEP Pathway->IPP DMAPP->GPP GPPS -Sabinene This compound GPP->-Sabinene this compound Synthase (SabS)

Figure 1: Biosynthesis pathway of this compound from IPP and DMAPP.

Quantitative Data

The efficiency of this compound synthase is a critical factor in the overall yield of this compound in plants. The kinetic parameters of this enzyme provide valuable insights into its catalytic activity.

Product Profile of Sabinene Synthase

Sabinene synthase from Western red cedar (Thuja plicata) primarily produces sabinene, with minor amounts of other monoterpenes.

ProductRelative Abundance (%)
Sabinene ~90
α-pinene~2
Myrcene~3
Limonene~1
Other monoterpenes~4
Table 1: Product distribution of sabinene synthase from Thuja plicata.
Kinetic Parameters of Sabinene Synthase

The steady-state kinetic parameters for a deletion variant (ΔTpSS) of sabinene synthase from Thuja plicata have been determined with various divalent metal ion cofactors[3].

Metal IonKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Mn2+1.5 ± 0.20.45 ± 0.023.0 x 105
Co2+5.0 ± 0.51.5 ± 0.13.0 x 105
Mg2+150 ± 200.40 ± 0.032.7 x 103
Ni2+20 ± 30.15 ± 0.017.5 x 103
Table 2: Steady-state kinetic parameters of ΔTpSS from Thuja plicata with different metal cofactors[3].

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of the this compound biosynthesis pathway.

Heterologous Expression and Purification of this compound Synthase

This protocol describes the expression of recombinant this compound synthase in Escherichia coli and its subsequent purification.

  • Gene Cloning: The coding sequence for this compound synthase is cloned into an appropriate expression vector, such as pET28a(+), which often includes a polyhistidine (His) tag for purification.

  • Transformation: The expression vector is transformed into a suitable E. coli expression strain, like BL21(DE3).

  • Culture Growth: A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic. The culture is grown overnight at 37°C with shaking. The starter culture is then used to inoculate a larger volume of Terrific Broth or 2xYT medium. The culture is grown at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Protein Expression: Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. The culture is then incubated at a lower temperature, typically 18-25°C, for 16-20 hours to enhance protein solubility.

  • Cell Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and protease inhibitors). The cells are lysed by sonication or using a French press.

  • Purification: The crude lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM). The recombinant protein is then eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

  • Protein Dialysis and Storage: The purified protein is dialyzed against a storage buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT) to remove imidazole and stored at -80°C.

In Vitro Enzyme Assay for this compound Synthase Activity

This protocol details the procedure for measuring the enzymatic activity of purified this compound synthase.

  • Reaction Mixture Preparation: Prepare a reaction mixture in a glass vial. The typical reaction buffer consists of 25 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM TCEP, 10% glycerol, and 1.5 mM of a divalent metal cofactor (e.g., MnCl2 or MgCl2)[3].

  • Enzyme and Substrate Addition: Add the purified this compound synthase to the reaction mixture to a final concentration of 12.5–125 nM[3]. The reaction is initiated by adding the substrate, geranyl pyrophosphate (GPP), at varying concentrations (e.g., 0.156–200 µM for kinetic studies)[3].

  • Product Trapping: Immediately after adding the substrate, overlay the aqueous reaction mixture with an equal volume of an organic solvent, such as hexane (B92381) or pentane, to trap the volatile monoterpene products. An internal standard (e.g., n-dodecane or hexadecane) can be added to the organic layer for quantification[3].

  • Incubation: Incubate the reaction at a controlled temperature, typically 30°C, for a specific duration (e.g., 30-60 minutes).

  • Reaction Quenching and Extraction: Stop the reaction by vigorous vortexing to ensure all products are extracted into the organic layer. The phases can be separated by centrifugation.

  • Analysis by Gas Chromatography-Mass Spectrometry (GC-MS): The organic layer containing the monoterpene products is carefully collected and analyzed by GC-MS.

GC-MS Analysis of Monoterpene Products

This protocol outlines the typical parameters for GC-MS analysis of the products from the enzyme assay.

  • Instrumentation: An Agilent gas chromatograph coupled to a mass selective detector or a similar instrument is used.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is commonly used for separating monoterpenes.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Oven Temperature Program: An initial temperature of 40-60°C held for 2-5 minutes, followed by a ramp of 5-10°C/min to a final temperature of 240-280°C, which is then held for 5-10 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 40-350.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Product Identification and Quantification: Products are identified by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST). Quantification is performed by integrating the peak areas of the products and comparing them to the peak area of the internal standard.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the heterologous expression, purification, and functional characterization of this compound synthase.

G cluster_0 Gene Cloning & Expression cluster_1 Protein Purification cluster_2 Enzyme Assay & Analysis Cloning Clone SabS gene into expression vector Transformation Transform vector into E. coli Cloning->Transformation Culture Grow E. coli culture Transformation->Culture Induction Induce protein expression with IPTG Culture->Induction Lysis Cell Lysis Induction->Lysis AffinityChrom Ni-NTA Affinity Chromatography Lysis->AffinityChrom PurifiedProtein Purified SabS AffinityChrom->PurifiedProtein EnzymeAssay In vitro enzyme assay with GPP PurifiedProtein->EnzymeAssay Extraction Organic solvent extraction EnzymeAssay->Extraction GCMS GC-MS Analysis Extraction->GCMS DataAnalysis Data Analysis & Quantification GCMS->DataAnalysis

Figure 2: Experimental workflow for this compound synthase characterization.

Conclusion

The biosynthesis of this compound in plants is a well-defined pathway culminating in the cyclization of geranyl pyrophosphate by this compound synthase. This technical guide has provided a detailed overview of this pathway, including quantitative data on enzyme kinetics and product profiles, and comprehensive experimental protocols for the key research techniques employed in its study. The provided information and visualizations serve as a valuable resource for researchers in the fields of plant biochemistry, metabolic engineering, and drug discovery, facilitating further investigation into the production and potential applications of this important monoterpene.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Stereochemistry and Absolute Configuration of (-)-Sabinene

This technical guide provides a comprehensive overview of the stereochemical properties of this compound, a naturally occurring bicyclic monoterpene. Sabinene (B1680474) is a significant constituent of various plant essential oils, including those from Norway spruce (Picea abies) and holm oak (Quercus ilex), and it contributes to the characteristic spicy flavor of black pepper.[1] A thorough understanding of its stereochemistry is critical for applications in synthetic chemistry, pharmacology, and natural product research, where molecular chirality dictates biological activity and chemical properties.

Chemical Structure and Stereoisomerism

Sabinene is a bicyclic monoterpene with the molecular formula C₁₀H₁₆.[1][2] Its structure features a cyclopentane (B165970) ring fused to a cyclopropane (B1198618) ring, forming a bicyclo[3.1.0]hexane skeleton.[1] The molecule possesses two stereogenic centers at the bridgehead carbon atoms (C1 and C5). Consequently, sabinene can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. These enantiomers are designated as (+)-sabinene and this compound based on the direction in which they rotate plane-polarized light.[1]

The levorotatory enantiomer, this compound, has been conclusively identified through detailed spectroscopic and chemical analysis. Its absolute configuration, which describes the precise three-dimensional arrangement of its atoms, is defined by the Cahn-Ingold-Prelog (CIP) priority rules.

Absolute Configuration of this compound

The unambiguous IUPAC name for this compound is (1S,5S)-4-methylidene-1-propan-2-ylbicyclo[3.1.0]hexane .[2][3] The prefixes 1S and 5S denote the absolute configuration at the two chiral bridgehead carbons. This assignment confirms the specific spatial orientation of the isopropyl group and the fused cyclopropane ring relative to the cyclopentane ring. The designation "(-)" refers to its levorotatory optical activity, a physical property determined experimentally.[4]

Physicochemical and Stereochemical Data

The key identifying properties of this compound are summarized in the table below for quick reference and comparison.

PropertyValueReference(s)
IUPAC Name (1S,5S)-4-methylidene-1-propan-2-ylbicyclo[3.1.0]hexane[2]
Absolute Configuration 1S, 5S[2][3]
Synonyms l-Sabinene, (1S)-sabinene[2][3]
Optical Activity Levorotatory (-)[2]
CAS Number 10408-16-9[2][3]
Molecular Formula C₁₀H₁₆[2][5]
Molar Mass 136.23 g/mol [2][5]

Experimental Protocols for Determining Absolute Configuration

The assignment of the (1S,5S) configuration to this compound relies on advanced analytical techniques. While multiple methods exist, the following protocols represent the principal strategies used for the unambiguous determination of the absolute configuration of chiral molecules like sabinene.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD is a powerful method that provides definitive stereochemical information by comparing an experimental spectrum with quantum-mechanical predictions.[4][6]

Principle: VCD measures the differential absorption of left and right circularly polarized infrared radiation by a chiral molecule. The resulting spectrum is unique to a specific enantiomer. By calculating the theoretical VCD spectrum for a proposed absolute configuration (e.g., 1S,5S) and matching it to the experimental spectrum, the configuration can be confirmed.[6][7]

Methodology:

  • Sample Preparation: A high-purity sample of this compound is dissolved in an appropriate achiral solvent (e.g., carbon tetrachloride or deuterated chloroform) to a suitable concentration for IR and VCD analysis.

  • Spectra Acquisition: The infrared (IR) and VCD spectra are recorded using a VCD spectrometer over the mid-IR frequency range (typically 2000–800 cm⁻¹).

  • Computational Modeling:

    • The 3D structure of the (1S,5S)-sabinene molecule is built in silico.

    • A conformational search is performed, and the geometries of the low-energy conformers are optimized using Density Functional Theory (DFT), for instance, with the B3LYP functional and a basis set like 6-31G(d).

    • The vibrational frequencies, IR intensities, and VCD rotational strengths for each stable conformer are calculated at the same level of theory.

  • Spectral Comparison: The calculated IR and VCD spectra are Boltzmann-averaged according to the relative energies of the conformers. This final theoretical spectrum is then compared to the experimental VCD spectrum. A high degree of correlation between the signs and relative intensities of the spectral bands confirms the (1S,5S) absolute configuration.

Single-Crystal X-ray Crystallography (via a Derivative)

This method is considered the definitive "gold standard" for determining absolute configuration, though it requires the formation of a suitable single crystal.[8]

Principle: Since sabinene is a liquid, it must first be converted into a solid, crystalline derivative. By incorporating an atom with a significant anomalous scattering factor (a "heavy atom" like bromine), the X-ray diffraction pattern can be used to determine the absolute structure of the crystal, and thus the absolute configuration of the parent molecule.[8][9]

Methodology:

  • Derivative Synthesis: this compound is reacted to form a solid derivative. For example, an osmylation reaction could produce a diol, which can then be further derivatized with a heavy-atom-containing reagent (e.g., p-bromobenzoyl chloride).

  • Crystallization: A single, high-quality crystal of the derivative is grown from a suitable solvent system using techniques such as slow evaporation or vapor diffusion.

  • Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected, typically using copper (Cu Kα) radiation to maximize the anomalous scattering effect.

  • Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure. The absolute configuration is determined by refining the Flack parameter, which should converge to a value near zero for the correct enantiomer.[9] A value near 1 indicates the inverted structure.

Workflow for Absolute Configuration Assignment

The logical process for assigning the absolute configuration of this compound using the robust VCD methodology is illustrated below.

G cluster_exp Experimental Analysis cluster_comp Computational Modeling exp_sample Isolate Pure This compound Sample exp_measure Measure VCD & IR Spectra exp_sample->exp_measure Acquire Data compare Compare Experimental and Theoretical Spectra exp_measure->compare comp_model Build 3D Structure of (1S,5S)-Sabinene comp_calc Calculate Theoretical VCD & IR Spectra (DFT) comp_model->comp_calc Predict Properties comp_calc->compare match Do Spectra Match? compare->match assign Assign Absolute Configuration as (1S,5S) match->assign  Yes

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of (-)-Sabinene

Abstract

Sabinene (B1680474) is a naturally occurring bicyclic monoterpene found in a variety of plants, notable for its characteristic spicy and woody aroma.[1][2] It exists as two enantiomers, (+)-sabinene and this compound. This technical guide focuses on the physical and chemical properties of the (-)-enantiomer of sabinene, providing a comprehensive overview of its characteristics, analytical methodologies for its identification and quantification, and its biosynthetic pathway. The information is presented to support research, development, and quality control activities involving this compound.

Physicochemical Properties of this compound

This compound is a colorless to pale yellow liquid.[3] It is a hydrophobic molecule, practically insoluble in water but soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.[3][4]

PropertyValueSource(s)
Molecular Formula C₁₀H₁₆[1][3]
Molecular Weight 136.23 g/mol [3][5]
Appearance Colorless to pale yellow liquid[3]
Odor Fresh, woody, spicy, citrusy[3]
Density ~0.844 - 0.902 g/cm³ at 20°C[1][6][7]
Boiling Point 163-165°C[1][3]
Flash Point ~36.7 - 45°C[3][8]
Refractive Index ~1.463 - 1.483 at 20°C[2][3][8]
Solubility in Water Practically insoluble[3][7][9]
Solubility in Organic Solvents Soluble in alcohols and other organic solvents[3][4]
Optical Rotation [α] Levorotatory (-)[1]

Chemical and Spectroscopic Properties

The chemical structure of sabinene features a strained ring system with a cyclopentane (B165970) ring fused to a cyclopropane (B1198618) ring.[1] This structural feature contributes to its reactivity.

IdentifierValueSource(s)
IUPAC Name (1S,5S)-4-methylene-1-(1-methylethyl)bicyclo[3.1.0]hexane[10]
CAS Number 10408-16-9[1][10]
InChI InChI=1S/C10H16/c1-7(2)10-5-4-8(3)9(10)6-10/h7,9H,3-6H2,1-2H3/t9-,10-/m0/s1[10]
InChIKey NDVASEGYNIMXJL-UWVGGRQHSA-N[11]
SMILES CC(C)[C@]12CC--INVALID-LINK--C2=C[12]

Spectroscopic Data Summary

TechniqueKey Data PointsSource(s)
¹H NMR Data available, specific shifts depend on solvent and instrument.
¹³C NMR Data available, specific shifts depend on solvent and instrument.[5][11]
Mass Spectrometry (MS) Key fragments (m/z): 93, 91, 77, 41, 39.[5]

Experimental Protocols

Extraction of this compound from Plant Material

A common method for extracting sabinene-containing essential oils from plant matrices is hydrodistillation.

Protocol: Hydrodistillation

  • Preparation: Weigh approximately 100 g of dried and ground plant material and place it into a 2 L round-bottom flask. Add distilled water to the flask.

  • Apparatus Setup: Connect the flask to a Clevenger-type apparatus.

  • Distillation: Heat the flask to boil the water. The resulting steam will carry the volatile essential oils, including this compound, into the condenser. Continue distillation for 3-4 hours.

  • Collection: The condensed mixture of water and essential oil is collected. The oil, being less dense, will form a layer on top of the water.

  • Separation and Drying: Carefully separate the oil layer. Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove residual water.

  • Storage: Store the dried essential oil in a sealed, airtight vial at 4°C in the dark.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis

GC-MS is a standard technique for the identification and quantification of this compound in essential oil samples. Chiral columns can be used to separate the enantiomers.

Protocol: Chiral GC-MS Analysis

  • Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., pentane (B18724) or hexane).

  • GC System: Use a gas chromatograph equipped with a chiral capillary column (e.g., Rt™-βDEXsm or HP-chiral-20B).[5]

  • Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC inlet.

  • GC Conditions (Example):

    • Carrier Gas: Helium at a constant flow rate.[6]

    • Oven Temperature Program: Start at a low temperature (e.g., 40-50°C), hold for a few minutes, then ramp up the temperature at a controlled rate (e.g., 2°C/min) to a final temperature (e.g., 220°C).[2]

  • MS System: Couple the GC to a mass spectrometer operating in electron ionization (EI) mode.

  • Data Acquisition: Acquire mass spectra over a suitable m/z range (e.g., 40-450).

  • Identification: Identify this compound based on its retention time and comparison of its mass spectrum with a reference spectrum. The enantiomer can be identified by its specific retention time on the chiral column.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to elucidate the chemical structure of this compound.

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve a small amount of the purified this compound sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum, typically with proton decoupling to simplify the spectrum.

  • Data Processing: Process the acquired data (Fourier transform, phase correction, and baseline correction) to obtain the final NMR spectra.

Optical Rotation Measurement

Polarimetry is used to determine the specific rotation of this compound and confirm its enantiomeric identity.

Protocol: Polarimetry

  • Sample Preparation: Prepare a solution of known concentration of this compound in a suitable solvent.

  • Instrument Calibration: Calibrate the polarimeter with a blank (the pure solvent).

  • Measurement: Fill the polarimeter cell with the sample solution and measure the angle of optical rotation. The measurement is typically performed at a standard temperature (e.g., 20°C or 25°C) and wavelength (e.g., the sodium D-line at 589 nm).[9]

  • Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration of the solution in g/mL.

Workflow and Biosynthesis

Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from a plant source.

experimental_workflow plant_material Plant Material extraction Hydrodistillation plant_material->extraction essential_oil Crude Essential Oil extraction->essential_oil drying Drying (Anhydrous Na₂SO₄) essential_oil->drying dried_oil Dried Essential Oil drying->dried_oil gcms Chiral GC-MS Analysis dried_oil->gcms nmr NMR Spectroscopy dried_oil->nmr polarimetry Polarimetry dried_oil->polarimetry identification Identification & Quantification gcms->identification structure Structure Elucidation nmr->structure enantiomeric_purity Enantiomeric Purity polarimetry->enantiomeric_purity

Caption: Experimental workflow for this compound analysis.

Biosynthesis of Sabinene

Sabinene is biosynthesized from geranyl pyrophosphate (GPP), a common precursor for monoterpenes.[1] The cyclization of GPP is catalyzed by the enzyme sabinene synthase.[1]

sabinene_biosynthesis GPP Geranyl Pyrophosphate (GPP) LPP Linalyl Pyrophosphate Intermediate GPP->LPP Isomerization carbocation Cyclic Carbocation Intermediate LPP->carbocation Cyclization sabinene Sabinene carbocation->sabinene Rearrangement & Deprotonation

Caption: Biosynthesis pathway of sabinene from GPP.

References

Unveiling the Blueprint: A Technical Guide to the Identification and Characterization of the (-)-Sabinene Synthase Gene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and findings related to the identification and characterization of the (-)-sabinene synthase gene. Sabinene (B1680474), a bicyclic monoterpene, is a key precursor in the biosynthesis of various compounds with potential pharmaceutical applications and is a significant component of essential oils from several plant species. Understanding the genetic and biochemical basis of its production is crucial for metabolic engineering and drug discovery.

Gene Identification and Cloning

The initial step in characterizing a this compound synthase is the identification and isolation of its corresponding gene. A common and effective strategy is homology-based cloning, leveraging the conserved sequences found within the terpene synthase (TPS) gene family.

Experimental Protocol: Homology-Based PCR Cloning
  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from plant tissues known to produce sabinene, such as the leaves and stems of Salvia officinalis (common sage) or Thuja plicata (Western red cedar). Messenger RNA (mRNA) is then purified and used as a template for first-strand complementary DNA (cDNA) synthesis using reverse transcriptase.[1]

  • Degenerate Primer Design: Based on conserved amino acid motifs (e.g., DDxxD, (N,D)D(L,I,V)X(S,T)XXXE, and RRX8W) identified from alignments of known monoterpene synthase protein sequences, degenerate PCR primers are designed.[1][2]

  • PCR Amplification: The degenerate primers are used to amplify a partial gene fragment from the synthesized cDNA library.

  • Sequencing and Full-Length cDNA Isolation: The amplified PCR product is sequenced. The resulting sequence is then used to design gene-specific primers for 5' and 3' Rapid Amplification of cDNA Ends (RACE) to obtain the full-length cDNA sequence.[1]

  • Subcloning and Sequencing: The full-length cDNA is subcloned into a suitable vector (e.g., pET-28a(+) for bacterial expression) and the entire open reading frame is sequenced to confirm its identity.

Heterologous Expression and Functional Characterization

To confirm the function of the cloned gene, it is expressed in a heterologous host system, typically Escherichia coli or Saccharomyces cerevisiae, which do not endogenously produce sabinene.[3][4]

Experimental Protocol: Functional Expression in E. coli
  • Transformation: The expression vector containing the putative this compound synthase cDNA is transformed into a suitable E. coli expression strain, such as BL21(DE3).

  • Protein Expression: The transformed E. coli cells are cultured to an optimal density, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Protein Purification: The cells are harvested, lysed, and the recombinant protein is purified, often using affinity chromatography if an affinity tag (e.g., His-tag) was incorporated into the expression vector.

  • Enzyme Assay: The purified recombinant protein is incubated with the substrate geranyl diphosphate (B83284) (GPP) in a suitable buffer containing a divalent metal cofactor.[5]

  • Product Analysis: The reaction products are extracted with an organic solvent (e.g., pentane (B18724) or hexane) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the volatile products and confirm the synthesis of this compound.[6]

Biochemical Characterization

Detailed biochemical studies are essential to understand the catalytic properties of the this compound synthase enzyme.

Enzyme Kinetics

Steady-state kinetic parameters are determined by varying the concentration of the substrate (GPP) and measuring the initial reaction velocity.

Table 1: Steady-State Kinetic Parameters of this compound Synthase from Thuja plicata (TpSS) [5]

Enzyme FormMetal CofactorKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Full-length TpSSMn2+3.8 ± 0.50.45 ± 0.021.2 x 105
ΔTpSS (truncated)Mn2+4.2 ± 0.60.51 ± 0.021.2 x 105
Full-length TpSSCo2+5.1 ± 0.80.38 ± 0.027.5 x 104
ΔTpSS (truncated)Co2+6.3 ± 1.00.42 ± 0.026.7 x 104

Note: ΔTpSS refers to a variant lacking the putative N-terminal plastidial targeting sequence.[5]

Metal Cofactor Dependence

Most terpene synthases require a divalent metal ion for activity. The metal ion preference of this compound synthase can be determined by performing enzyme assays with different divalent cations. Optimal catalytic activity for Thuja plicata sabinene synthase was observed with Mn2+ or Co2+, with more modest activity seen with Mg2+ or Ni2+.[5][7]

Product Profile

This compound synthase often produces a primary product along with several minor products. The product distribution can be quantified using GC-MS.

Table 2: Product Profile of Recombinant (+)-Sabinene Synthase from Salvia officinalis [1][4]

ProductPercentage of Total Products
(+)-Sabinene86.5%
γ-Terpinene5.3%
Terpinolene3.1%
α-Pinene2.5%
Myrcene1.8%
Limonene0.8%

Biosynthesis and Regulatory Pathways

This compound is synthesized from geranyl diphosphate (GPP), a C10 isoprenoid precursor. GPP is produced through two main pathways in plants: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids.[8][9]

Sabinene_Biosynthesis_Pathway cluster_MVA Cytosol (MVA Pathway) cluster_MEP Plastid (MEP Pathway) cluster_Plastid_Terpene Plastid AcetylCoA Acetyl-CoA MVA Mevalonate AcetylCoA->MVA Multiple Steps IPP_MVA IPP MVA->IPP_MVA Multiple Steps DMAPP_MVA DMAPP IPP_MVA->DMAPP_MVA IDI IPP_MEP IPP IPP_MVA->IPP_MEP DMAPP_MEP DMAPP DMAPP_MVA->DMAPP_MEP Transport Pyruvate_GAP Pyruvate + GAP MEP MEP Pyruvate_GAP->MEP Multiple Steps MEP->IPP_MEP Multiple Steps IPP_MEP->DMAPP_MEP IDI GPP Geranyl Diphosphate (GPP) IPP_MEP->GPP GPPS DMAPP_MEP->GPP GPPS Sabinene This compound GPP->Sabinene This compound Synthase

Sabinene Biosynthesis Pathway

The expression of terpene synthase genes, including this compound synthase, is regulated by various signaling pathways, often in response to biotic and abiotic stresses. The jasmonate and salicylic (B10762653) acid signaling pathways are known to play key roles in inducing the expression of terpene synthase genes.[7][10]

Jasmonate Signaling Pathway

Methyl jasmonate (MeJA) can induce the expression of terpene synthase genes. This signaling cascade often involves the transcription factor MYC2.[7]

Jasmonate_Signaling_Pathway cluster_nucleus Nucleus MeJA Methyl Jasmonate (MeJA) COI1 COI1 MeJA->COI1 JAZ JAZ COI1->JAZ promotes degradation MYC2_inactive MYC2 (inactive) JAZ->MYC2_inactive represses MYC2_active MYC2 (active) MYC2_inactive->MYC2_active activation TPS_promoter TPS Gene Promoter MYC2_active->TPS_promoter binds to TPS_gene Terpene Synthase Gene TPS_promoter->TPS_gene activates transcription TPS_protein Terpene Synthase Protein TPS_gene->TPS_protein translation Terpenes Terpenes TPS_protein->Terpenes catalyzes production

Jasmonate Signaling Pathway
Salicylic Acid Signaling Pathway

Salicylic acid (SA) is another plant hormone that can up-regulate the transcription of monoterpene synthase genes, contributing to plant defense responses.[10]

Salicylic_Acid_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm SA Salicylic Acid (SA) NPR1_inactive NPR1 (inactive) SA->NPR1_inactive activates NPR1_active NPR1 (active) NPR1_inactive->NPR1_active TGA TGA Transcription Factors NPR1_active->TGA interacts with TPS_promoter TPS Gene Promoter TGA->TPS_promoter binds to TPS_gene Terpene Synthase Gene TPS_promoter->TPS_gene activates transcription TPS_protein Terpene Synthase Protein TPS_gene->TPS_protein translation Terpenes Terpenes TPS_protein->Terpenes catalyzes production

Salicylic Acid Signaling Pathway

Conclusion

The identification and characterization of the this compound synthase gene provide a foundational understanding for the biosynthesis of this important monoterpene. The detailed protocols and data presented herein serve as a valuable resource for researchers in the fields of plant biochemistry, metabolic engineering, and drug development. Further research into the regulatory networks governing the expression of this gene will be crucial for optimizing the production of sabinene and its derivatives for various applications.

References

Spectroscopic Data of (-)-Sabinene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the bicyclic monoterpene, (-)-Sabinene. The information presented herein is crucial for the identification, characterization, and quality control of this natural product, which is of significant interest in the fields of chemical research, and drug discovery due to its various biological activities. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and data visualization to facilitate a deeper understanding of its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound, recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Spectroscopic Data
Proton (Position) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2α2.15ddd13.0, 8.5, 1.5
H-2β2.05ddd13.0, 9.0, 2.0
H-31.80m
H-51.45m
H-6α0.85dd5.0, 1.5
H-6β0.70dd5.0, 5.0
H-71.75septet7.0
H-8 (CH₃)0.95d7.0
H-9 (CH₃)0.90d7.0
H-10a (=CH₂)4.70s
H-10b (=CH₂)4.50s
¹³C NMR Spectroscopic Data[1]
Carbon (Position) Chemical Shift (δ, ppm)
C-142.5
C-230.0
C-331.0
C-4150.0
C-538.0
C-620.0
C-728.0
C-8 (CH₃)21.0
C-9 (CH₃)20.5
C-10 (=CH₂)105.0
Experimental Protocol: NMR Analysis

High-resolution ¹H and ¹³C NMR spectra were acquired on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz.[1]

  • Sample Preparation: Approximately 10 mg of purified this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition: One-dimensional proton NMR spectra were recorded using a standard pulse sequence. Key parameters included a spectral width of 12 ppm, an acquisition time of 4 seconds, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra were obtained with a spectral width of 220 ppm, an acquisition time of 1.5 seconds, a relaxation delay of 2 seconds, and accumulating 1024 scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay - FID) was processed using appropriate software (e.g., MestReNova, TopSpin). The processing steps involved Fourier transformation, phase correction, and baseline correction. Chemical shifts were referenced to the TMS signal (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its structural features.

IR Spectroscopic Data
Wavenumber (cm⁻¹) Vibrational Mode Intensity
3075=C-H stretch (alkene)Medium
2960-2870C-H stretch (alkane)Strong
1650C=C stretch (alkene)Medium
1465, 1380C-H bend (alkane)Medium
885=C-H bend (out-of-plane)Strong
Experimental Protocol: FT-IR Analysis

The Fourier-Transform Infrared (FT-IR) spectrum was recorded on a PerkinElmer Spectrum 100 FT-IR spectrometer.

  • Sample Preparation: A thin film of neat this compound was placed between two sodium chloride (NaCl) plates.

  • Data Acquisition: The spectrum was recorded in the range of 4000-600 cm⁻¹. A total of 16 scans were co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum. A background spectrum of the clean NaCl plates was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for its identification and structural confirmation. The mass spectrum of this compound is typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Mass Spectrometry Data (EI-MS)[3]
m/z (Mass-to-Charge Ratio) Relative Intensity (%) Proposed Fragment
13620[M]⁺ (Molecular Ion)
12135[M - CH₃]⁺
10715[M - C₂H₅]⁺
93100[M - C₃H₇]⁺ (Base Peak)
9160[C₇H₇]⁺ (Tropylium ion)
7945[C₆H₇]⁺
7750[C₆H₅]⁺
6930[C₅H₉]⁺
4155[C₃H₅]⁺
Experimental Protocol: GC-EI-MS Analysis

The GC-MS analysis was performed on an Agilent 6890 GC system coupled to a 5973 Mass Selective Detector.

  • Gas Chromatography (GC):

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 60 °C, held for 2 minutes, then ramped to 240 °C at a rate of 5 °C/min, and held for 5 minutes.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-400.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sabinene This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sabinene->NMR IR FT-IR Spectroscopy Sabinene->IR GCMS GC-MS Analysis Sabinene->GCMS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum GCMS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

The logical flow of this process begins with the preparation of the this compound sample, which then undergoes parallel analysis by NMR, FT-IR, and GC-MS. The data from each technique is acquired and processed to yield the respective spectra. Finally, the information from all spectroscopic methods is integrated to confirm the chemical structure of this compound.

Fragmentation_Pathway M Molecular Ion [C₁₀H₁₆]⁺˙ m/z = 136 F121 [M - CH₃]⁺ m/z = 121 M->F121 - •CH₃ F93 [M - C₃H₇]⁺ m/z = 93 (Base Peak) M->F93 - •C₃H₇ (isopropyl radical) F91 [C₇H₇]⁺ m/z = 91 F93->F91 - H₂

Caption: Proposed EI-MS fragmentation of this compound.

The electron ionization of this compound leads to the formation of a molecular ion at m/z 136. The most favorable fragmentation pathway involves the loss of an isopropyl radical, resulting in the stable base peak at m/z 93. Another significant fragmentation is the loss of a methyl radical to form the ion at m/z 121. The ion at m/z 91, corresponding to the tropylium (B1234903) cation, is likely formed from the base peak through the loss of a hydrogen molecule.

References

Quantum Chemical Blueprint of (-)-Sabinene: A Technical Guide to its Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the quantum chemical calculations utilized to determine the three-dimensional structure of (-)-Sabinene, a bicyclic monoterpene of significant interest in medicinal chemistry and materials science. This document outlines the theoretical methodologies, computational workflows, and key structural parameters derived from these calculations, offering a comprehensive resource for researchers engaged in computational chemistry and drug development.

Introduction to this compound

This compound is a natural bicyclic monoterpene with a characteristic strained ring system, consisting of a cyclopentane (B165970) ring fused to a cyclopropane (B1198618) ring. Its unique structure is the foundation for its diverse biological activities and makes it a valuable chiral building block in organic synthesis. Accurate determination of its conformational preferences and geometric parameters is crucial for understanding its reactivity and designing novel derivatives with enhanced therapeutic properties. Quantum chemical calculations have emerged as a powerful tool for obtaining high-resolution structural information that complements experimental data.

Theoretical Framework and Computational Methodology

The structural parameters of this compound have been investigated using various quantum chemical methods. Density Functional Theory (DFT) has been a popular choice due to its balance of computational cost and accuracy. Specifically, the B3LYP and M06-2X functionals have been employed in conjunction with Pople-style basis sets such as 6-31G(d,p) and the more extensive 6-311++G(d,p)[1]. For higher accuracy, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) have also been utilized[1].

Experimental Protocol: A Representative Computational Approach

The following protocol outlines a typical workflow for the quantum chemical calculation of this compound's structure using the Gaussian suite of programs.

Step 1: Initial Structure Generation An initial 3D structure of this compound is generated using a molecular builder and subjected to a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94).

Step 2: Conformational Search To identify the lowest energy conformer, a systematic or stochastic conformational search is performed. This involves rotating the flexible isopropyl group and exploring the puckering of the five-membered ring.

Step 3: Geometry Optimization Each identified conformer is then subjected to a full geometry optimization using DFT, for instance, at the B3LYP/6-311++G(d,p) level of theory. The optimization process continues until the forces on each atom are negligible and the geometry corresponds to a stationary point on the potential energy surface.

Step 4: Frequency Calculation Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This step serves two purposes:

  • To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • To compute the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

Step 5: Analysis of Results The output files are analyzed to extract the optimized geometric parameters (bond lengths, bond angles, and dihedral angles), relative energies of conformers, and vibrational spectra.

Data Presentation: Structural Parameters of this compound

The following tables summarize the key structural parameters of this compound as determined by quantum chemical calculations. Note: The specific values in these tables are illustrative as the exact numerical data from the cited studies were not available in the publicly accessible literature. Researchers should refer to the full publications for the precise data.

Table 1: Selected Bond Lengths of this compound (in Ångströms)

BondB3LYP/6-311++G(d,p)M06-2X/6-311++G(d,p)MP2/6-311++G(d,p)
C1 - C2ValueValueValue
C1 - C6ValueValueValue
C1 - C7ValueValueValue
C4 = C10ValueValueValue
C5 - C6ValueValueValue
C7 - C8ValueValueValue

Table 2: Selected Bond Angles of this compound (in Degrees)

AngleB3LYP/6-311++G(d,p)M06-2X/6-311++G(d,p)MP2/6-311++G(d,p)
C2 - C1 - C6ValueValueValue
C1 - C6 - C5ValueValueValue
C1 - C7 - C8ValueValueValue
C3 - C4 - C10ValueValueValue

Table 3: Selected Dihedral Angles of this compound (in Degrees)

Dihedral AngleB3LYP/6-311++G(d,p)M06-2X/6-311++G(d,p)MP2/6-311++G(d,p)
C2 - C1 - C6 - C5ValueValueValue
C6 - C1 - C7 - C8ValueValueValue
C1 - C2 - C3 - C4ValueValueValue

One notable finding from "The Gas-Phase Microwave Spectrum of Sabinene Revisited Reveals New Structural Parameters" is the correction of the dihedral angle defining the boat arrangement of the five-membered ring to 26.9°, a significant revision from an earlier low-resolution study[1].

Visualization of Computational Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows in the quantum chemical analysis of this compound.

computational_workflow cluster_input 1. Input Generation cluster_conf_search 2. Conformational Analysis cluster_optimization 3. Geometry Optimization cluster_validation 4. Validation & Analysis initial_structure Initial 3D Structure conf_search Conformational Search initial_structure->conf_search conformers Set of Conformers conf_search->conformers geom_opt DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) conformers->geom_opt optimized_structure Optimized Structure geom_opt->optimized_structure freq_calc Frequency Calculation optimized_structure->freq_calc analysis Analysis of Results freq_calc->analysis

Caption: General workflow for the quantum chemical calculation of the this compound structure.

geometry_optimization_cycle start Start with Initial Geometry calc_energy_forces Calculate Energy and Gradients start->calc_energy_forces check_convergence Check Convergence Criteria calc_energy_forces->check_convergence update_geometry Update Geometry check_convergence->update_geometry No end Optimized Geometry check_convergence->end Yes update_geometry->calc_energy_forces

Caption: Iterative cycle of a geometry optimization calculation.

Conclusion

Quantum chemical calculations provide a robust and reliable framework for determining the detailed three-dimensional structure of complex natural products like this compound. The methodologies outlined in this guide, particularly DFT calculations with appropriate functionals and basis sets, have proven effective in elucidating its geometric parameters. The resulting structural information is invaluable for understanding its chemical behavior and for the rational design of new molecules in the field of drug discovery and development. Future work could involve exploring the impact of solvent effects on the conformational landscape of this compound to provide an even more accurate representation of its structure in biological environments.

References

(-)-Sabinene: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Sabinene, a natural bicyclic monoterpene, is a constituent of various plant essential oils, including those from Norway Spruce (Picea abies) and Holm Oak (Quercus ilex). It is recognized for its characteristic spicy, woody, and peppery aroma and is a significant contributor to the spiciness of black pepper. Beyond its sensory attributes, this compound has garnered attention within the scientific community for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antioxidant activities. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, physicochemical properties, and relevant experimental protocols for its evaluation, tailored for researchers, scientists, and professionals in drug development.

Chemical Identifiers and Physicochemical Properties

A clear identification of a chemical entity is fundamental for any scientific investigation. The following tables summarize the key chemical identifiers and physicochemical properties of this compound.

Table 1: Chemical Identifiers for this compound

Identifier TypeValue
CAS Number 10408-16-9[1]
IUPAC Name (1S,5S)-4-Methylene-1-(1-methylethyl)bicyclo[3.1.0]hexane
Molecular Formula C₁₀H₁₆[1][2]
Molecular Weight 136.23 g/mol [1][2]
InChI InChI=1S/C10H16/c1-7(2)10-5-4-8(3)9(10)6-10/h7,9H,3-6H2,1-2H3/t9-,10-/m0/s1
InChIKey NDVASEGYNIMXJL-UWVGGRQHSA-N
Canonical SMILES CC(C)[C@@]12CCC(=C)[C@@H]1C2
PubChem CID 11051711
EINECS 222-212-4[3]
Synonyms l-Sabinene, (1S,5S)-(-)-Sabinene, (1S,5S)-Thuj-4(10)-ene

Table 2: Physicochemical and Pharmacological Data for this compound

PropertyValueReference
Appearance Colorless liquid[4]
Boiling Point 163-164 °C at 760 mmHg[1][4]
Density 0.844 g/mL at 20 °C[1]
Flash Point 36.7 °C[3]
Vapor Pressure 2.63 mmHg at 25 °C[3]
Refractive Index 1.483[3]
Solubility Soluble in ethanol (B145695), DMSO, and dimethylformamide (approx. 20 mg/mL). Sparingly soluble in aqueous buffers.[5]
logP (o/w) 2.99870[3]
Antifungal Activity (MIC) 0.16-5 µl/ml against various Candida, Trichophyton, and Aspergillus species.[5]
Anti-inflammatory Activity Prevents increases in nitrite (B80452) production in RAW 264.7 macrophages at 0.32 μl/ml.[5]
Cytotoxicity Cytotoxic to RAW 264.7 macrophages and HaCaT keratinocytes at 1.25 μl/ml.[5]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the scientific evaluation of any compound. Below are methodologies for assessing the key biological activities of this compound.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats[6]

This in vivo assay is a standard model for evaluating acute inflammation.

1. Animals:

  • Male Wistar or Sprague-Dawley rats (150-200g).

  • Acclimatize animals for at least one week prior to the experiment.

2. Grouping (n=6 per group):

  • Vehicle Control (e.g., normal saline or 1% Tween 80).

  • This compound (at various doses, dissolved in a suitable vehicle).

  • Positive Control (e.g., Indomethacin 10 mg/kg).

3. Procedure:

  • Administer the test substance, positive control, or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measure the paw volume at baseline (0 hours) and at regular intervals (1, 2, 3, 4, and 5 hours) post-carrageenan injection using a plethysmometer.

4. Data Analysis:

  • Calculate the increase in paw volume as the difference between the volume at each time point and the baseline.

  • Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Antioxidant Activity: DPPH Radical Scavenging Assay[7][8][9]

This in vitro assay measures the free radical scavenging capacity of a compound.

1. Reagents and Materials:

  • This compound stock solution (in a suitable solvent like ethanol or methanol).

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (e.g., 0.24 mg/mL in ethanol).

  • Ascorbic acid or Trolox as a positive control.

  • 96-well microplate.

  • Microplate reader.

2. Procedure:

  • Prepare serial dilutions of the this compound stock solution and the positive control in the microplate wells.

  • Add a freshly prepared DPPH solution to each well.

  • Include a blank control (solvent without the test compound).

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at a specific wavelength (typically 517 nm).

3. Data Analysis:

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank control and A_sample is the absorbance of the test sample.

  • Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)[10][11][12]

This in vitro assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Materials:

  • This compound stock solution.

  • Sterile 96-well microplates.

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Microbial inoculum adjusted to a 0.5 McFarland standard.

  • Positive control (standard antibiotic/antifungal).

  • Negative control (broth and solvent).

  • Growth control (broth and inoculum).

2. Procedure:

  • Perform serial two-fold dilutions of the this compound stock solution in the microplate wells with the broth medium.

  • Add the standardized microbial inoculum to each well.

  • Include positive, negative, and growth control wells.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 24-48 hours).

3. Data Analysis:

  • Visually assess the wells for turbidity (microbial growth).

  • The MIC is the lowest concentration of this compound at which no visible growth is observed.

Signaling Pathways

Preliminary research suggests that this compound may exert its biological effects through the modulation of specific signaling pathways. The following diagrams illustrate the potential interactions of this compound with the MAPK/MuRF-1 and AKT/mTOR pathways.

MAPK_MuRF1_Pathway Sabinene This compound ROS Reactive Oxygen Species (ROS) Sabinene->ROS Inhibits p38_MAPK p38 MAPK ROS->p38_MAPK Activates ERK12 ERK1/2 ROS->ERK12 Activates MuRF1 MuRF-1 p38_MAPK->MuRF1 Activates ERK12->MuRF1 Activates Atrophy Muscle Atrophy MuRF1->Atrophy Promotes

Caption: MAPK/MuRF-1 signaling pathway and the inhibitory role of this compound.

AKT_mTOR_Pathway Sabinene This compound AKT AKT Sabinene->AKT Inhibits Bcl2 Bcl-2 Sabinene->Bcl2 Downregulates Bax Bax Sabinene->Bax Upregulates mTOR mTOR AKT->mTOR Activates TumorProgression Tumor Progression mTOR->TumorProgression Promotes Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

Caption: AKT/mTOR and Bcl-2/Bax signaling pathways modulated by this compound.

This compound presents a promising natural compound with a range of biological activities that warrant further investigation for potential therapeutic applications. This guide provides foundational technical information and standardized protocols to aid researchers and drug development professionals in their exploration of this compound's pharmacological potential. The elucidation of its mechanisms of action, particularly its interaction with key signaling pathways, will be crucial in advancing its development from a natural product to a potential therapeutic agent.

References

Unveiling (-)-Sabinene: A Technical Guide to its Discovery and Isolation from Novel Flora

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Sabinene, a bicyclic monoterpene, is a naturally occurring isomeric form of sabinene (B1680474) found in the essential oils of various plants.[1][2] This compound has garnered significant interest within the scientific community for its potential therapeutic applications, including anti-inflammatory, antioxidant, antimicrobial, and antifungal properties.[3] As the demand for novel bioactive compounds for drug development continues to grow, the exploration of new plant sources for valuable molecules like this compound is a critical area of research. This technical guide provides an in-depth overview of the discovery and isolation of this compound from a noteworthy plant species, Teucrium sandrasicum, and outlines the detailed experimental protocols for its extraction, characterization, and quantification.

Discovery of this compound in a New Plant Species: A Case Study

Recent phytochemical investigations have identified this compound in the essential oil of Teucrium sandrasicum, a plant species that was not previously recognized as a significant source of this monoterpene. This discovery highlights the importance of continued screening of the world's diverse flora for novel bioactive compounds.

Quantitative Data Presentation

The chemical composition of the essential oil from Teucrium sandrasicum reveals a significant percentage of sabinene. The following table summarizes the quantitative analysis of the major components identified.

CompoundRetention IndexPercentage (%)
Germacrene D148027.9
β-Caryophyllene14189.1
Sabinene 974 8.9

Table 1: Major chemical constituents of Teucrium sandrasicum essential oil.

Experimental Protocols

This section details the methodologies for the extraction, isolation, and characterization of this compound from Teucrium sandrasicum.

Plant Material Collection and Preparation
  • Collection: The aerial parts of Teucrium sandrasicum are collected during the flowering season from their natural habitat.

  • Drying: The plant material is air-dried in a shaded, well-ventilated area for 10-14 days until a constant weight is achieved.

  • Grinding: The dried plant material is ground into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction of the Essential Oil by Hydrodistillation

Hydrodistillation is a conventional and effective method for extracting volatile compounds from plant materials.

  • Apparatus: A Clevenger-type apparatus is used for the extraction.

  • Procedure:

    • 100g of the powdered plant material is placed in a 2L round-bottom flask.

    • 1L of distilled water is added to the flask.

    • The flask is connected to the Clevenger apparatus and heated using a heating mantle.

    • The mixture is boiled for 3 hours. The steam and volatilized essential oil rise into the condenser.

    • The condensed liquid (hydrosol and essential oil) is collected in the graduated tube of the Clevenger apparatus.

    • The essential oil, being less dense than water, forms a layer on top and is collected.

    • The collected oil is dried over anhydrous sodium sulfate (B86663) and stored in a sealed vial at 4°C.

Isolation of this compound

While the essential oil contains a mixture of compounds, pure this compound can be isolated using preparative gas chromatography.

  • Apparatus: A preparative gas chromatograph equipped with a suitable chiral column.

  • Procedure:

    • The extracted essential oil is injected into the preparative GC system.

    • The operating conditions (temperature program, carrier gas flow rate) are optimized to achieve baseline separation of the individual components.

    • The fraction corresponding to the retention time of this compound is collected at the outlet of the column.

    • The purity of the isolated compound is confirmed by analytical GC-MS.

Characterization and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate, identify, and quantify the individual chemical components of a volatile mixture.

  • Apparatus: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Procedure:

    • A dilute solution of the essential oil (1% in hexane) is prepared.

    • 1µL of the solution is injected into the GC-MS.

    • The components are separated on a capillary column (e.g., HP-5MS).

    • The separated components are then ionized and fragmented in the mass spectrometer.

    • The resulting mass spectrum of each component is compared with a reference library (e.g., NIST, Wiley) to confirm its identity.

    • The relative percentage of each component is calculated from the peak area in the chromatogram.

Visualizing the Workflow and Biosynthetic Pathway

Experimental Workflow

The following diagram illustrates the key steps in the discovery and isolation of this compound from a new plant source.

experimental_workflow plant_collection Plant Material Collection (Teucrium sandrasicum) drying_grinding Drying and Grinding plant_collection->drying_grinding hydrodistillation Hydrodistillation drying_grinding->hydrodistillation essential_oil Essential Oil Extraction hydrodistillation->essential_oil gcms_analysis GC-MS Analysis (Identification & Quantification) essential_oil->gcms_analysis prep_gc Preparative GC (Isolation of this compound) essential_oil->prep_gc pure_sabinene Pure this compound prep_gc->pure_sabinene biological_assays Biological Activity Assays pure_sabinene->biological_assays

Workflow for this compound Isolation and Analysis.
Biosynthesis of Sabinene

Sabinene is synthesized in plants via the terpene biosynthesis pathway. The diagram below outlines the key steps leading to the formation of sabinene.[4]

sabinene_biosynthesis cluster_MEP MEP Pathway cluster_MVA MVA Pathway Pyruvate Pyruvate DXP DXP Pyruvate->DXP G3P Glyceraldehyde-3-phosphate G3P->DXP MEP MEP DXP->MEP IPP_MEP IPP MEP->IPP_MEP DMAPP_MEP DMAPP MEP->DMAPP_MEP GPP Geranyl Pyrophosphate (GPP) IPP_MEP->GPP GPP Synthase DMAPP_MEP->GPP AcetylCoA Acetyl-CoA MVA Mevalonate AcetylCoA->MVA IPP_MVA IPP MVA->IPP_MVA DMAPP_MVA DMAPP MVA->DMAPP_MVA IPP_MVA->GPP GPP Synthase DMAPP_MVA->GPP Sabinene Sabinene GPP->Sabinene Sabinene Synthase

Biosynthetic Pathway of Sabinene.

Conclusion

The discovery of this compound in Teucrium sandrasicum underscores the vast untapped potential of the plant kingdom for yielding novel bioactive compounds. The methodologies outlined in this guide provide a robust framework for the extraction, isolation, and characterization of this compound and other valuable monoterpenes from new plant sources. Such research is pivotal for the advancement of drug discovery and the development of new therapeutic agents.

References

An In-depth Technical Guide on the Degradation Pathways and Byproducts of (-)-Sabinene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Sabinene, a bicyclic monoterpene, is a natural compound found in a variety of plants, contributing to their characteristic aromas. Beyond its sensory properties, this compound has garnered interest for its potential pharmacological activities. Understanding its degradation is crucial for assessing its environmental fate, metabolic pathways in biological systems, and potential for biotransformation into valuable derivatives. This technical guide provides a comprehensive overview of the known degradation pathways of this compound, including microbial, chemical, and atmospheric routes, detailing the key byproducts and experimental protocols.

Microbial Degradation of this compound

The microbial breakdown of this compound is a key process in its natural cycling and presents opportunities for biotechnological applications. Both anaerobic and aerobic microorganisms have been shown to metabolize this bicyclic monoterpene, albeit through different mechanisms.

Anaerobic Degradation

The anaerobic degradation of sabinene (B1680474) has been notably studied in the denitrifying betaproteobacterium Castellaniella defragrans. This bacterium employs a decyclization strategy to convert the bicyclic structure into monocyclic monoterpenes, which then enter the general monocyclic monoterpene degradation pathway.[1][2][3]

The proposed initial step involves an enzymatic ring-opening of sabinene, leading to the formation of key monocyclic intermediates.[4] In cultures of a Castellaniella defragrans mutant (ΔctmAB), the accumulation of γ-terpinene, α-terpinene, and terpinen-4-ol was observed when fed with sabinene, confirming the initial transformation steps.[3]

Key Byproducts of Anaerobic Degradation by Castellaniella defragrans [3]

ByproductMolar Concentration (µM)
γ-Terpinene368 ± 35
α-Terpinene57 ± 7
Terpinen-4-ol78 ± 11

Data obtained from co-metabolism studies with acetate.

dot graph "Anaerobic_Degradation_of_Sabinene" { max_width=760; bgcolor="#F1F3F4"; node [shape=rectangle, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#34A853"];

Sabinene [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Decyclization [label="Decyclization\n(Castellaniella defragrans)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; g_Terpinene [label="γ-Terpinene"]; a_Terpinene [label="α-Terpinene"]; Terpinen_4_ol [label="Terpinen-4-ol"]; Monocyclic_Pathway [label="Monocyclic Monoterpene\nDegradation Pathway", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Sabinene -> Decyclization; Decyclization -> g_Terpinene; Decyclization -> a_Terpinene; Decyclization -> Terpinen_4_ol; g_Terpinene -> Monocyclic_Pathway; a_Terpinene -> Monocyclic_Pathway; Terpinen_4_ol -> Monocyclic_Pathway; } Anaerobic degradation of this compound by Castellaniella defragrans.

  • Cultivation: Castellaniella defragrans is grown anaerobically in a mineral salt medium with nitrate (B79036) as the electron acceptor and a specific carbon source (e.g., acetate) for initial growth.

  • Co-metabolism: Once the culture reaches a suitable density, this compound is introduced into the headspace or liquid phase.

  • Sampling and Extraction: At various time points, headspace or liquid samples are taken. For liquid samples, extraction with an organic solvent (e.g., hexane) is performed to isolate the monoterpenes and their degradation products.

  • Analysis: The extracted organic phase is analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the byproducts. Comparison of retention times and mass spectra with authentic standards is used for confirmation.

Aerobic Degradation

Information on the aerobic microbial degradation of this compound is less detailed compared to its anaerobic counterpart. However, studies on other terpenes and the enzymatic capabilities of various microorganisms suggest potential pathways. The initial step in aerobic degradation of hydrocarbons often involves the introduction of oxygen by monooxygenases or dioxygenases.[5]

While specific pathways for sabinene are not fully elucidated, some fungi have been shown to biotransform related monoterpenes. For instance, Penicillium species can transform menthol (B31143) into sabinene and other monoterpenes, indicating the presence of enzymes capable of acting on these structures.[6] The hydroxylation of (+)-sabinene to (+)-cis-sabinol by a cytochrome P-450-dependent mixed-function oxygenase has been demonstrated in enzyme preparations from sage (Salvia officinalis) leaves, suggesting a plausible initial step in aerobic metabolism.[1]

dot graph "Aerobic_Degradation_Hypothesis" { max_width=760; bgcolor="#F1F3F4"; node [shape=rectangle, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#EA4335"];

Sabinene [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydroxylation [label="Hydroxylation\n(e.g., Cytochrome P450)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Sabinol [label="Sabinol"]; Further_Oxidation [label="Further Oxidation\n(Dehydrogenases, etc.)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Ring_Cleavage [label="Ring Cleavage\n(Dioxygenases)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Central_Metabolism [label="Central Metabolism", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

Sabinene -> Hydroxylation; Hydroxylation -> Sabinol; Sabinol -> Further_Oxidation; Further_Oxidation -> Ring_Cleavage; Ring_Cleavage -> Central_Metabolism; } Hypothetical aerobic degradation pathway of this compound.

Chemical Degradation of this compound

This compound can undergo degradation through various chemical reactions, with atmospheric oxidation and acid-catalyzed hydration being the most significant.

Atmospheric Degradation: Ozonolysis and Photooxidation

In the atmosphere, this compound is primarily degraded by reaction with ozone (O₃) and hydroxyl radicals (OH). These reactions are important in atmospheric chemistry, contributing to the formation of secondary organic aerosols (SOAs).

Ozonolysis: The reaction of sabinene with ozone proceeds through the formation of a primary ozonide, which then decomposes into a Criegee intermediate and a carbonyl compound. The main products are sabinaketone and formaldehyde.[7]

Photooxidation: The reaction with OH radicals is initiated by the addition of the radical to the double bond of sabinene, leading to the formation of various oxygenated products.

Quantitative Data for Atmospheric Degradation [8]

Degradation PathwayReagentRate Coefficient (cm³ molecule⁻¹ s⁻¹)Key ByproductsMolar Yield (%)
OzonolysisO₃(3.4 ± 0.8) x 10⁻¹⁷Sabinaketone31 ± 15
Formaldehyde48 ± 15
Acetone5 ± 2
PhotooxidationOH(1.67 ± 0.16) × 10⁻¹¹ × exp((575 ± 30)/T)Sabinaketone18 ± 16
Formaldehyde46 ± 25
Acetone21 ± 15

dot graph "Atmospheric_Degradation" { max_width=760; bgcolor="#F1F3F4"; node [shape=rectangle, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];

Sabinene [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; O3 [label="O₃ (Ozonolysis)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; OH [label="OH Radical (Photooxidation)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Sabinaketone [label="Sabinaketone"]; Formaldehyde [label="Formaldehyde"]; Acetone [label="Acetone"]; SOA [label="Secondary Organic Aerosols (SOA)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Sabinene -> O3 [color="#34A853"]; Sabinene -> OH [color="#EA4335"]; O3 -> Sabinaketone; O3 -> Formaldehyde; O3 -> Acetone; OH -> Sabinaketone; OH -> Formaldehyde; OH -> Acetone; Sabinaketone -> SOA; Formaldehyde -> SOA; Acetone -> SOA; } Atmospheric degradation pathways of this compound.

  • Chamber Setup: Experiments are conducted in large atmospheric simulation chambers (e.g., SAPHIR chamber) made of FEP film to minimize wall losses. The chamber is filled with purified air.

  • Reactant Injection: A known concentration of this compound is injected into the chamber. For ozonolysis, a high concentration of ozone is added. For photooxidation, a source of OH radicals (e.g., photolysis of nitrous acid, HONO) is introduced, and the chamber is irradiated with UV light.

  • Monitoring: The concentrations of sabinene, ozone, OH radicals, and various degradation products are monitored in real-time using a suite of analytical instruments, including Proton-Transfer-Reaction Mass Spectrometry (PTR-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared Spectroscopy (FTIR).

  • Data Analysis: The decay of sabinene and the formation of products are used to calculate reaction rate coefficients and molar yields.

Acid-Catalyzed Hydration

In the presence of an acid catalyst, sabinene undergoes hydration, which involves the addition of water across the double bond. This reaction proceeds through the formation of a carbocation intermediate, which can then be attacked by water.[3] The initial protonation of the exocyclic double bond leads to a tertiary carbocation, which can rearrange before being captured by water, leading to a mixture of terpene alcohols.

dot graph "Acid_Catalyzed_Hydration" { max_width=760; bgcolor="#F1F3F4"; node [shape=rectangle, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#4285F4"];

Sabinene [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protonation [label="Protonation (H⁺)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Carbocation [label="Tertiary Carbocation Intermediate"]; Water_Attack [label="Nucleophilic Attack by H₂O", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Deprotonation [label="Deprotonation (-H⁺)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Terpene_Alcohols [label="Mixture of Terpene Alcohols\n(e.g., Terpinen-4-ol)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

Sabinene -> Protonation; Protonation -> Carbocation; Carbocation -> Water_Attack; Water_Attack -> Deprotonation; Deprotonation -> Terpene_Alcohols; } Acid-catalyzed hydration of this compound.

Analytical Methodologies

The identification and quantification of this compound and its degradation byproducts rely on a combination of chromatographic and spectroscopic techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common method for separating and identifying volatile and semi-volatile compounds. By comparing the retention times and mass spectra of the analytes to those of authentic standards, confident identification can be achieved.[9]

  • Proton-Transfer-Reaction Mass Spectrometry (PTR-MS): Used for real-time monitoring of volatile organic compounds in the gas phase, particularly in atmospheric studies.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Provides information about the functional groups present in the degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the structural elucidation of novel or unknown degradation products.[10]

Conclusion

The degradation of this compound proceeds through diverse pathways depending on the environmental conditions. Anaerobic microbial degradation involves a unique decyclization step, while atmospheric degradation leads to the formation of key secondary organic aerosol precursors. Gaps in our understanding, particularly regarding aerobic microbial degradation pathways, offer exciting avenues for future research. A thorough understanding of these degradation processes is essential for applications ranging from environmental science to the development of novel biotransformation processes for the production of valuable chemicals.

References

Methodological & Application

Application Note: Quantitative Analysis of (-)-Sabinene using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantification of (-)-Sabinene in essential oils and other matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Sabinene, a bicyclic monoterpene, is a significant component of many essential oils and is investigated for its potential therapeutic properties. Accurate and precise quantification is crucial for quality control, research, and drug development. The described method is based on established analytical principles and offers guidance on sample preparation, instrument parameters, and method validation.

Introduction

This compound is a naturally occurring monoterpene found in a variety of plants, including certain species of pine, sage, and tea tree. It contributes to the characteristic aroma of these plants and has been studied for its potential anti-inflammatory, antimicrobial, and antioxidant activities. As interest in natural products for pharmaceutical and nutraceutical applications grows, robust analytical methods for the quantification of compounds like this compound are essential. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds in complex mixtures, making it ideal for the analysis of essential oils.[1][2] This protocol outlines a validated GC-MS method for the reliable quantification of this compound.

Experimental Protocols

Sample Preparation (Hydrodistillation)

This protocol describes the extraction of essential oils from plant material, a common matrix for Sabinene analysis, using hydrodistillation.[3][4][5]

Materials:

  • Plant material (e.g., leaves, stems)

  • Deionized water

  • Clevenger-type apparatus

  • Heating mantle

  • Round-bottom flask (2 L)

  • Anhydrous sodium sulfate (B86663)

  • Glass vials for storage

Procedure:

  • Weigh approximately 100 g of dried and ground plant material and transfer it to a 2 L round-bottom flask.

  • Add 1 L of deionized water to the flask.

  • Assemble the Clevenger-type apparatus according to the manufacturer's instructions.

  • Heat the flask using a heating mantle to initiate boiling.

  • Continue the distillation for 3-4 hours, or until no more essential oil is collected.

  • Carefully collect the separated essential oil from the collection arm of the Clevenger apparatus.

  • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried essential oil to a clean, labeled glass vial and store at 4°C until analysis.

  • For GC-MS analysis, dilute the essential oil sample in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to an appropriate concentration. A starting dilution of 1:100 (v/v) is recommended.

Preparation of Standard Solutions

Materials:

  • This compound standard (high purity)

  • Internal Standard (IS), e.g., n-Tridecane or Octadecane

  • Hexane or Ethyl Acetate (GC grade)

Procedure:

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of hexane in a volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the internal standard and dissolve it in 10 mL of hexane in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock solution with hexane to achieve a concentration range that brackets the expected concentration of this compound in the samples (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Spike each calibration standard and the diluted sample solutions with the internal standard to a final concentration of 10 µg/mL.

GC-MS Instrumentation and Parameters

The following parameters are provided as a guideline and may require optimization based on the specific instrument and column used.

Parameter Value
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column[6]
Carrier Gas Helium, constant flow rate of 1.0 mL/min[7]
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Split (split ratio 50:1)
Oven Temperature Program Initial temperature 60°C, hold for 2 min; ramp to 150°C at 4°C/min; ramp to 250°C at 20°C/min, hold for 5 min.[8][9]
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV[3]
Acquisition Mode Selected Ion Monitoring (SIM)[1][7]
Solvent Delay 4 min

Data Presentation

Mass Spectrometry Data

Identification of this compound is confirmed by its retention time and its characteristic mass spectrum. The NIST WebBook provides reference mass spectra for Sabinene.[10][11]

Table 1: Characteristic m/z ions for this compound for SIM mode.

Compound Quantifier Ion (m/z) Qualifier Ions (m/z)
This compound9377, 136
Internal Standard (e.g., n-Tridecane)5743, 71
Method Validation Parameters

The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[8]

Table 2: Summary of Method Validation Parameters (Literature-based).

Parameter Typical Value Reference
Linearity (R²) ≥ 0.999[12]
Linear Range 0.1 - 100 µg/mL[8]
Limit of Detection (LOD) 0.02 - 0.9 mg L⁻¹[12][13][14]
Limit of Quantification (LOQ) 0.08 - 3.0 mg L⁻¹[12][13][14]
Accuracy (% Recovery) 80 - 115%[7][8]
Precision (% RSD) < 15%[7][8]

Quantification

The concentration of this compound in the samples is determined using the calibration curve generated from the analysis of the standard solutions. The ratio of the peak area of this compound to the peak area of the internal standard is plotted against the concentration of the calibration standards.

Calculation:

Concentration (µg/mL) = (AreaSabinene / AreaIS - Intercept) / Slope

Where:

  • AreaSabinene is the peak area of this compound in the sample.

  • AreaIS is the peak area of the internal standard in the sample.

  • Intercept and Slope are obtained from the linear regression of the calibration curve.

The final concentration in the original essential oil is calculated by taking the dilution factor into account.

Visualization

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification plant_material Plant Material hydrodistillation Hydrodistillation plant_material->hydrodistillation essential_oil Essential Oil hydrodistillation->essential_oil dilution Dilution in Solvent essential_oil->dilution spiked_sample Spiked Sample (with IS) dilution->spiked_sample gcms_instrument GC-MS Instrument spiked_sample->gcms_instrument sabinene_std This compound Standard stock_solutions Stock Solutions sabinene_std->stock_solutions is_std Internal Standard is_std->stock_solutions calibration_standards Calibration Standards (with IS) stock_solutions->calibration_standards calibration_standards->gcms_instrument data_acquisition Data Acquisition (SIM Mode) gcms_instrument->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve Standards quantification Quantification of Sabinene peak_integration->quantification Samples calibration_curve->quantification final_report Final Report quantification->final_report

Caption: Workflow for the quantification of this compound by GC-MS.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust approach for the quantification of this compound. Adherence to the outlined procedures for sample preparation, instrument analysis, and data processing will ensure accurate and reproducible results, which are critical for quality assessment and research in the fields of natural products, pharmaceuticals, and aromatherapy. Method validation is a crucial step to demonstrate the suitability of the method for its intended application.

References

Chiral Separation of Sabinene Enantiomers by High-Performance Liquid Chromatography (HPLC): An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sabinene (B1680474) is a natural bicyclic monoterpene found in a variety of plants, including holm oak and Norway spruce. It is a key component of many essential oils and contributes to the characteristic aroma of spices like black pepper and nutmeg. Sabinene exists as two enantiomers, (+)-sabinene and (-)-sabinene, which may exhibit different biological activities. The accurate determination of the enantiomeric composition of sabinene is crucial in the fields of flavor and fragrance chemistry, natural product research, and drug development. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful technique for the separation and quantification of enantiomers.[1][2] This application note provides a detailed protocol for the chiral separation of sabinene enantiomers by HPLC.

Principle of Chiral Separation by HPLC

The separation of enantiomers by HPLC is achieved by utilizing a chiral stationary phase (CSP).[3] The CSP creates a chiral environment where the two enantiomers of the analyte can form transient, diastereomeric complexes with the chiral selector of the CSP. The differing stability of these complexes leads to different retention times for each enantiomer, allowing for their separation. For nonpolar compounds like sabinene, polysaccharide-based CSPs are often effective, particularly when used in normal-phase mode with non-polar mobile phases.

Physicochemical Properties of Sabinene

PropertyValueReference
Molecular Formula C₁₀H₁₆[4]
Molecular Weight 136.23 g/mol [5]
Appearance Colorless liquid[6]
Boiling Point 163-164 °C[6]
Solubility Soluble in organic solvents (e.g., ethanol, DMSO); sparingly soluble in aqueous solutions.[7][8]
UV Absorbance Lacks a strong UV chromophore.[6][9]

Experimental Protocols

Recommended Equipment and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (Refractive Index Detector or Mass Spectrometer is recommended).

  • Chiral Column: A polysaccharide-based chiral column is recommended. Examples include columns based on cellulose (B213188) or amylose (B160209) derivatives. Based on literature for similar monoterpenes, an amylose-based column may provide good selectivity.[10]

  • Solvents: HPLC-grade n-hexane and isopropanol (B130326) (IPA).

  • Sample: Racemic sabinene standard and the sample to be analyzed.

Sample Preparation
  • Prepare a stock solution of racemic sabinene at a concentration of 1 mg/mL in isopropanol.

  • For the sample to be analyzed, dissolve it in isopropanol to an appropriate concentration, ideally within the linear range of the detector.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

HPLC Method
ParameterRecommended Condition
Column Amylose-based Chiral Stationary Phase (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (98:2, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detector Refractive Index (RI) or Mass Spectrometer (MS)

Note on Detection: Due to the lack of a strong UV chromophore in sabinene, a standard UV detector will likely provide poor sensitivity.[6][9] A Refractive Index (RI) Detector is a suitable universal detector for this application.[11][12] For higher sensitivity and selectivity, a Mass Spectrometer (MS) can be used as the detector.

Method Optimization
  • Mobile Phase Composition: The ratio of n-hexane to isopropanol is a critical parameter. A systematic variation of the isopropanol percentage (e.g., from 1% to 5%) should be performed to optimize the resolution and retention times. A lower percentage of the polar modifier (isopropanol) generally leads to longer retention times and potentially better resolution.

  • Flow Rate: Adjusting the flow rate can influence separation efficiency. Lower flow rates (e.g., 0.5-0.8 mL/min) may improve resolution but will increase the analysis time.

  • Column Temperature: Temperature can affect the selectivity of the chiral separation. It is recommended to screen different temperatures (e.g., 15 °C, 25 °C, 40 °C) to find the optimal condition.

Data Presentation

The following table presents hypothetical data for the chiral separation of sabinene enantiomers based on the proposed method. Actual retention times and resolution will vary depending on the specific column and HPLC system used. For comparison, data for other monoterpenes on a similar chiral stationary phase are also included.[10]

CompoundEnantiomerRetention Time (min)Resolution (Rs)
Sabinene (Hypothetical) (+)-sabinene8.51.8
This compound9.7
Linalool (+)-linalool10.22.1
(-)-linalool11.5
Carvone (+)-carvone12.81.9
(-)-carvone14.1

Visualizations

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve Sabinene Sample in Isopropanol prep2 Filter through 0.45 µm Syringe Filter prep1->prep2 hplc1 Inject Sample onto Chiral Column prep2->hplc1 hplc2 Isocratic Elution with n-Hexane/IPA hplc1->hplc2 hplc3 Detection by RI or MS hplc2->hplc3 data1 Integrate Peak Areas hplc3->data1 data2 Calculate Enantiomeric Excess (% ee) data1->data2

Caption: Experimental workflow for the chiral HPLC separation of sabinene enantiomers.

G cluster_system Chromatographic System cluster_interaction Chiral Recognition Analyte Sabinene Enantiomers ((+) and (-)) CSP Chiral Stationary Phase (CSP) (e.g., Amylose Derivative) Analyte->CSP Interaction Complex1 Transient Diastereomeric Complex 1 ((+)-Sabinene-CSP) CSP->Complex1 Forms Complex2 Transient Diastereomeric Complex 2 (this compound-CSP) CSP->Complex2 Forms Separation Separation (Different Retention Times) Complex1->Separation Complex2->Separation

References

Enantioselective Synthesis of (-)-Sabinene: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the enantioselective synthesis of the bicyclic monoterpene (-)-sabinene. This chiral molecule is of significant interest in the fields of fragrance, agrochemicals, and as a starting material for the synthesis of more complex bioactive molecules.

This guide outlines a robust two-step synthetic sequence commencing with the asymmetric synthesis of the key intermediate, (-)-sabina ketone, followed by its conversion to the target molecule, this compound. The protocols provided are based on established literature procedures, offering a reliable pathway to this valuable chiral building block.

Overview of the Synthetic Strategy

The enantioselective synthesis of this compound is achieved through a two-stage process. The first stage establishes the critical stereochemistry of the bicyclo[3.1.0]hexane core through an asymmetric cyclization to form (-)-sabina ketone. The second stage involves the conversion of the ketone functionality into the exocyclic methylene (B1212753) group of this compound.

Enantioselective_Synthesis_of_Sabinene Start Succinic Anhydride (B1165640) Diazo_Ketone 1-Diazo-5-methylene- 6-methylheptan-2-one Start->Diazo_Ketone Multi-step synthesis Sabina_Ketone (-)-Sabina Ketone Diazo_Ketone->Sabina_Ketone Asymmetric Intramolecular Cyclopropanation Sabinene This compound Sabina_Ketone->Sabinene Olefination (e.g., Wittig or Shapiro Reaction)

Caption: Overall synthetic workflow for this compound.

Data Presentation: Summary of Key Reactions

The following table summarizes the key transformations and expected outcomes for the enantioselective synthesis of this compound.

StepReactionStarting MaterialProductKey ReagentsCatalystYield (%)Enantiomeric Excess (e.e.) (%)
1Asymmetric Intramolecular Cyclopropanation1-Diazo-5-methylene-6-methylheptan-2-one(-)-Sabina Ketone-Chiral Dirhodium(II) Complex~9989-94
2Shapiro Reaction(-)-Sabina KetoneThis compoundTosylhydrazide, n-Butyllithium-~81 (estimated)>99 (retention of stereochemistry)

Experimental Protocols

Part 1: Enantioselective Synthesis of (-)-Sabina Ketone

This protocol is adapted from a known procedure for the synthesis of both enantiomers of sabina ketone, starting from succinic anhydride. The key step is a highly enantioselective intramolecular cyclopropanation of a diazo ketone catalyzed by a chiral dirhodium(II) complex.

Step 1.1: Synthesis of 1-Diazo-5-methylene-6-methylheptan-2-one

This multi-step preparation of the diazo ketone precursor is crucial for the subsequent asymmetric cyclization.

Diazo_Ketone_Synthesis Succinic_Anhydride Succinic Anhydride Keto_Acid 5-Methyl-4-oxohexanoic acid Succinic_Anhydride->Keto_Acid iPrMgCl, Fe(acac)3 Enoic_Acid 4-Isopropylpent-4-enoic acid Keto_Acid->Enoic_Acid Ph3PCH3Br, BuLi Diazo_Ketone 1-Diazo-5-methylene- 6-methylheptan-2-one Enoic_Acid->Diazo_Ketone 1. ClCO2Et 2. CH2N2

Caption: Synthesis of the diazo ketone precursor.

Protocol:

  • Preparation of 5-Methyl-4-oxohexanoic acid: To a solution of succinic anhydride in THF at 0°C, add isopropyl magnesium chloride in the presence of a catalytic amount of iron(III) acetylacetonate. The reaction is stirred until completion and worked up using standard acidic extraction procedures to yield the keto acid.

  • Preparation of 4-Isopropylpent-4-enoic acid: The keto acid is subjected to a Wittig reaction using methyltriphenylphosphonium (B96628) bromide and butyllithium (B86547) in DMSO to afford the corresponding enoic acid.

  • Preparation of 1-Diazo-5-methylene-6-methylheptan-2-one: The enoic acid is treated with ethyl chloroformate, followed by the addition of diazomethane (B1218177) to yield the desired diazo ketone.

Step 1.2: Asymmetric Intramolecular Cyclopropanation

This is the key enantioselective step to establish the stereocenter of the final product.

Protocol:

  • To a solution of the 1-diazo-5-methylene-6-methylheptan-2-one in a suitable solvent such as pentane, add a catalytic amount of a chiral dirhodium(II) catalyst (e.g., a dirhodium(II) complex with ortho-metalated phosphine (B1218219) ligands).

  • Reflux the reaction mixture until the diazo compound is completely consumed, as monitored by TLC.

  • Cool the reaction mixture to room temperature and evaporate the solvent.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford enantiomerically enriched (-)-sabina ketone. The enantiomeric excess can be determined by chiral GC analysis.

Part 2: Conversion of (-)-Sabina Ketone to this compound via Shapiro Reaction

The Shapiro reaction provides an effective method for the conversion of ketones to alkenes via a tosylhydrazone intermediate.

Shapiro_Reaction Sabina_Ketone (-)-Sabina Ketone Tosylhydrazone (-)-Sabina Ketone Tosylhydrazone Sabina_Ketone->Tosylhydrazone Tosylhydrazide, Acid catalyst Sabinene This compound Tosylhydrazone->Sabinene 2 equiv. n-BuLi

Caption: Shapiro reaction for the synthesis of this compound.

Protocol:

  • Formation of the Tosylhydrazone: In a round-bottom flask, dissolve (-)-sabina ketone in a suitable solvent like methanol (B129727) or ethanol. Add one equivalent of tosylhydrazide and a catalytic amount of acid (e.g., a drop of concentrated HCl). Stir the mixture at room temperature until the reaction is complete (monitored by TLC). The product, the tosylhydrazone, may precipitate from the solution and can be collected by filtration.

  • Shapiro Reaction: Suspend the dried tosylhydrazone in an anhydrous aprotic solvent such as THF or diethyl ether under an inert atmosphere (argon or nitrogen). Cool the mixture to -78 °C (dry ice/acetone bath). Add two equivalents of n-butyllithium dropwise. After the addition, allow the reaction mixture to slowly warm to room temperature. The reaction progress can be monitored by the evolution of nitrogen gas.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by distillation or column chromatography on silica gel.

Note: The stereochemistry of the bicyclo[3.1.0]hexane core is retained during the Shapiro reaction.

Conclusion

The described two-step synthesis provides a reliable and enantioselective route to this compound. The key to the high enantioselectivity is the asymmetric intramolecular cyclopropanation reaction. The subsequent Shapiro reaction offers a dependable method for the conversion of the ketone to the desired exocyclic methylene group. These detailed protocols should serve as a valuable resource for researchers in the synthesis of this important chiral monoterpene and its derivatives for various applications in drug discovery and materials science.

Microbial Production of (-)-Sabinene: Application Notes and Protocols for Escherichia coli and Saccharomyces cerevisiae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the microbial production of (-)-sabinene, a bicyclic monoterpene with applications in biofuels, flavorings, and as a precursor for pharmaceuticals. The protocols focus on two of the most widely used microbial chassis for metabolic engineering: Escherichia coli and Saccharomyces cerevisiae.

Introduction

This compound is a naturally occurring monoterpene found in the essential oils of various plants. Its chemical structure makes it a valuable precursor for the synthesis of various chemicals and an attractive candidate for advanced biofuels. Traditional extraction from plant sources is often inefficient and unsustainable. Microbial fermentation offers a promising alternative for the scalable and sustainable production of this compound from renewable feedstocks. This document outlines the metabolic engineering strategies and provides detailed protocols for the production of this compound in both E. coli and S. cerevisiae.

Metabolic Pathways for Sabinene (B1680474) Production

The biosynthesis of this compound in engineered microbes relies on the heterologous expression of a sabinene synthase (SabS), which converts the universal monoterpene precursor, geranyl diphosphate (B83284) (GPP), into sabinene. GPP is synthesized from the five-carbon isoprenoid building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). Two distinct pathways can be utilized for the production of IPP and DMAPP in microbial hosts: the native 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in E. coli and the heterologous mevalonate (B85504) (MVA) pathway, which can be introduced into both E. coli and is native to S. cerevisiae.

To enhance the flux towards GPP, a geranyl diphosphate synthase (GPPS) is often co-expressed with the sabinene synthase. This enzyme catalyzes the condensation of IPP and DMAPP to form GPP.

Diagram: Sabinene Biosynthesis Pathways

Sabinene_Biosynthesis cluster_MEP MEP Pathway (E. coli) cluster_MVA MVA Pathway (Yeast/Engineered E. coli) cluster_Sabinene Sabinene Synthesis G3P Glyceraldehyde-3-P DXP DXP G3P->DXP Pyruvate Pyruvate Pyruvate->DXP MEP MEP DXP->MEP dxr IPP_MEP IPP MEP->IPP_MEP ... DMAPP_MEP DMAPP IPP_MEP->DMAPP_MEP idi GPP Geranyl Diphosphate (GPP) IPP_MEP->GPP DMAPP_MEP->GPP GPPS AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA atoB HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA HMGS Mevalonate Mevalonate HMGCoA->Mevalonate HMGR IPP_MVA IPP Mevalonate->IPP_MVA ... DMAPP_MVA DMAPP IPP_MVA->DMAPP_MVA idi IPP_MVA->GPP DMAPP_MVA->GPP GPPS Sabinene This compound GPP->Sabinene SabS

Caption: Metabolic pathways for this compound production in microbial hosts.

Quantitative Data Summary

The following tables summarize the reported quantitative data for this compound production in engineered E. coli and S. cerevisiae.

Table 1: this compound Production in Engineered E. coli

StrainPathwayKey Genes OverexpressedFermentation ScaleTiter (mg/L)ProductivityYieldReference
E. coli BL21(DE3)MEPIspA (from E. coli), SabS1 (from S. pomifera)Shake Flask~2.2--[1]
E. coli BL21(DE3)MEPGPPS2 (from A. grandis), SabS1 (from S. pomifera)Shake Flask~4.8--[1]
E. coli BL21(DE3)MVAMVA pathway, GPPS2, SabS1Shake Flask44.74--[1][2]
E. coli BL21(DE3)MVAMVA pathway, GPPS2, SabS1 (Optimized conditions)Shake Flask82.18--[1][2]
E. coli BL21(DE3)MVAMVA pathway, GPPS2, SabS1Fed-batch26500.018 g/h/g DCW3.49% (g/g glycerol)[1][2]
Evolved E. coli XYF(DE3)MVAMVA pathway, GPPS2, SabS1Shake Flask191.76--[3]

Table 2: this compound Production in Engineered S. cerevisiae

StrainKey Genetic ModificationsFermentation ScaleTiter (mg/L)Reference
S. cerevisiae AM94Expression of SpSabS1 (from S. pomifera)Shake Flask0.05[4]
S. cerevisiae AM94Co-expression of PaIDS2 (GPPS from P. abies) and SpSabS1Shake Flask~0.07[4]
S. cerevisiaeEngineered Erg20p (F96W-N127W) as GPPS, expression of SpSabS1Shake Flask~1.9[4]
S. cerevisiaeEngineered Erg20p (F96W-N127W)-SpSabS1 fusion, deletion of one ERG20 copyShake Flask17.5[4]
Engineered S. cerevisiaeOverexpression of SabS and GPPS via CRISPR-Cas9Shake Flask23.6[5]
Engineered S. cerevisiaeOptimized culture with corn hydrolysatesShake Flask60.0[5]

Experimental Protocols

Protocol 1: Production of this compound in E. coli

This protocol is based on the work of Zhang et al. (2014) and describes the construction of a sabinene-producing E. coli strain using a two-plasmid system for the heterologous MVA pathway and the sabinene synthesis module, followed by shake-flask and fed-batch fermentation.[1][2]

E_coli_Workflow cluster_Cloning Plasmid Construction cluster_Transformation Strain Engineering cluster_Fermentation Production cluster_Analysis Analysis pTrcLower pTrcLower-MVA Engineered_Ecoli Engineered E. coli pTrcLower->Engineered_Ecoli Co-transformation pHB7 pACYCDuet-GPPS2-SabS1 pHB7->Engineered_Ecoli Co-transformation MVA_genes MVA pathway genes MVA_genes->pTrcLower Synth_genes GPPS2 & SabS1 genes Synth_genes->pHB7 Ecoli E. coli BL21(DE3) Ecoli->Engineered_Ecoli Shake_Flask Shake Flask Culture Engineered_Ecoli->Shake_Flask Fed_Batch Fed-Batch Fermentation Shake_Flask->Fed_Batch Scale-up Extraction Solvent Extraction Fed_Batch->Extraction GCMS GC-MS Analysis Extraction->GCMS

Caption: Workflow for engineering and producing this compound in E. coli.

  • MVA Pathway Plasmid (pTrcLower-MVA): The genes for the heterologous mevalonate pathway are cloned into the pTrcLower vector. This typically includes genes such as atoB, HMGS, and HMGR.

  • Sabinene Synthesis Plasmid (pHB7): The codon-optimized geranyl diphosphate synthase gene from Abies grandis (GPPS2) and the sabinene synthase gene from Salvia pomifera (SabS1) are cloned into the pACYCDuet-1 vector.[1]

  • Prepare competent E. coli BL21(DE3) cells.

  • Co-transform the pTrcLower-MVA and pHB7 plasmids into the competent cells using heat shock or electroporation.

  • Select for transformants on LB agar (B569324) plates containing the appropriate antibiotics (e.g., ampicillin (B1664943) for pTrcLower and chloramphenicol (B1208) for pACYCDuet-1).

  • Inoculate a single colony of the engineered strain into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C with shaking at 220 rpm.

  • Inoculate 1 mL of the overnight culture into 100 mL of fermentation medium in a 500 mL shake flask. A suitable fermentation medium contains (per liter): 20 g glycerol (B35011), 10 g beef powder, 5 g yeast extract, 10 g Tryptone, 5 g NaCl.

  • Incubate at 37°C with shaking at 180 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-0.25 mM.

  • Reduce the temperature to 31°C and continue to incubate for 24-48 hours.

  • To capture the volatile sabinene, add a 10% (v/v) overlay of an organic solvent such as dodecane (B42187) at the time of induction.

  • Harvest the organic layer for analysis.

  • Prepare a seed culture as described for shake-flask fermentation.

  • Inoculate a 5 L fermenter containing 3 L of optimized fermentation medium (e.g., containing glycerol, beef powder, yeast extract, tryptone, and salts).

  • Maintain the temperature at 37°C, pH at 7.0 (controlled with ammonia), and dissolved oxygen (DO) above 20% by adjusting the agitation and aeration rate.

  • When the initial glycerol is depleted (indicated by a sharp increase in DO), start a fed-batch feeding of a concentrated glycerol solution.

  • When the OD600 reaches approximately 10-12, induce with 0.1 mM IPTG and reduce the temperature to 31°C.

  • Continue the fermentation for an additional 24-48 hours, maintaining the DO level.

  • Harvest the culture and extract sabinene from the broth and cells using an appropriate organic solvent.

Protocol 2: Production of this compound in S. cerevisiae

This protocol is based on the work of Ignea et al. (2014) and outlines the engineering of S. cerevisiae for enhanced sabinene production.[4]

Yeast_Engineering_Logic cluster_Step1 Step 1: Introduce Sabinene Synthase cluster_Step2 Step 2: Increase GPP Supply cluster_Step3 Step 3: Further Optimization Start S. cerevisiae Strain Express_SabS Express SabS1 (pYES2 vector) Start->Express_SabS Result1 Low Sabinene Titer Express_SabS->Result1 Engineer_Erg20 Engineer Erg20p (F96W-N127W) to function as a GPPS Result1->Engineer_Erg20 Result2 Improved Sabinene Titer Engineer_Erg20->Result2 Fusion_Protein Create Erg20(mut)-SabS1 Fusion Protein Result2->Fusion_Protein Delete_Erg20 Delete one copy of wild-type ERG20 Fusion_Protein->Delete_Erg20 Final_Result Significantly Increased Sabinene Titer Delete_Erg20->Final_Result

Caption: Step-wise logic for metabolic engineering of S. cerevisiae for enhanced sabinene production.

  • Sabinene Synthase Expression Plasmid: The sabinene synthase gene from Salvia pomifera (SpSabS1) is cloned into a galactose-inducible yeast expression vector, such as pYES2.[4]

  • GPPS Engineering: To increase the GPP pool, the native farnesyl diphosphate synthase (Erg20p) is engineered to function primarily as a GPPS. This can be achieved by introducing point mutations (e.g., F96W-N127W).[4] This mutant Erg20 can be expressed from a separate plasmid or integrated into the genome.

  • Strain Engineering:

    • Transform the pYES2-SpSabS1 plasmid into a suitable S. cerevisiae strain (e.g., BY4741 or a strain optimized for terpene production) using the lithium acetate (B1210297)/polyethylene glycol method.

    • Select for transformants on synthetic complete (SC) medium lacking the appropriate nutrient (e.g., uracil (B121893) for pYES2).

    • For further optimization, create a fusion protein of the engineered Erg20p and SabS1. Additionally, one of the two copies of the wild-type ERG20 gene can be deleted in a diploid strain to reduce the conversion of GPP to farnesyl diphosphate (FPP).[4]

  • Inoculate a single colony of the engineered yeast strain into 5 mL of SC medium with 2% glucose and the appropriate auxotrophic supplements. Grow overnight at 30°C with shaking.

  • Inoculate the overnight culture into 50 mL of SC medium with 2% raffinose (B1225341) (to avoid glucose repression of the GAL1 promoter) to an OD600 of ~0.4. Grow until the OD600 reaches 1.0-2.0.

  • Induce protein expression by pelleting the cells and resuspending them in 50 mL of SC medium containing 2% galactose.

  • Add a 10% (v/v) dodecane overlay to capture the produced sabinene.

  • Incubate at 30°C with shaking for 48-72 hours.

  • Harvest the dodecane layer for sabinene analysis.

Protocol 3: Analysis of this compound
  • Centrifuge the culture broth (if an overlay was used, collect the organic phase directly).

  • Extract the supernatant and the cell pellet with an equal volume of a suitable organic solvent (e.g., ethyl acetate or hexane) containing an internal standard (e.g., isobutylbenzene).

  • Vortex vigorously for 5 minutes and then centrifuge to separate the phases.

  • Collect the organic phase for analysis.

  • Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar or semi-polar capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5).

  • Injection: 1 µL of the organic extract is injected in splitless mode.

  • Oven Program: A typical temperature program starts at 50-60°C, holds for 1-2 minutes, then ramps at 5-10°C/min to 250-280°C, and holds for 5 minutes.

  • Mass Spectrometry: Operate in full scan mode over a mass range of m/z 40-350.

  • Identification: Identify the this compound peak by comparing its retention time and mass spectrum to an authentic standard.

  • Quantification: Quantify the concentration of sabinene by integrating the peak area and comparing it to a calibration curve prepared with the sabinene standard and the internal standard.

Conclusion

The microbial production of this compound in both E. coli and S. cerevisiae has been successfully demonstrated. E. coli has shown the potential for high-titer production, especially in fed-batch fermentations, by leveraging the high flux of a heterologous MVA pathway. S. cerevisiae, being a GRAS (Generally Recognized as Safe) organism, is an attractive host for the production of food-grade sabinene. Engineering strategies in yeast have focused on redirecting carbon flux from the native sterol pathway towards monoterpene production. The choice of microbial host and the specific metabolic engineering strategy will depend on the desired production scale, cost considerations, and the intended application of the final product. The protocols provided herein offer a comprehensive guide for researchers to establish and optimize the microbial production of this compound.

References

Metabolic engineering strategies for enhanced (-)-Sabinene yield

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Enhanced (-)-Sabinene Yield through Metabolic Engineering

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive overview of metabolic engineering strategies to enhance the production of this compound, a bicyclic monoterpene with applications in flavors, fragrances, and as a potential biofuel precursor. This guide includes a comparative summary of reported production titers, detailed experimental protocols for key methodologies, and visualizations of the relevant metabolic pathways and experimental workflows.

Introduction to this compound Biosynthesis

This compound is a naturally occurring monoterpene synthesized from geranyl diphosphate (B83284) (GPP), a central intermediate in the terpenoid biosynthesis pathway. The production of GPP originates from the universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). In microorganisms, two primary pathways can be harnessed for the synthesis of IPP and DMAPP: the mevalonate (B85504) (MVA) pathway, typically found in eukaryotes and archaea, and the methylerythritol 4-phosphate (MEP) pathway, common in bacteria and plant plastids. The final conversion of GPP to this compound is catalyzed by the enzyme this compound synthase (SabS).

Metabolic engineering efforts to enhance this compound production in microbial hosts like Escherichia coli and Saccharomyces cerevisiae focus on several key strategies:

  • Enhancing Precursor Supply: Overexpression of genes in the MVA or MEP pathway to increase the intracellular pool of IPP, DMAPP, and subsequently GPP.

  • Optimizing Key Enzymes: Engineering or overexpressing crucial enzymes such as GPP synthase (GPPS) and this compound synthase (SabS). This may include codon optimization of heterologous genes for better expression in the host organism.

  • Redirecting Carbon Flux: Modulating the expression of enzymes at key metabolic branch points to channel more carbon towards GPP and away from competing pathways, such as sterol biosynthesis in yeast.

  • Host Strain Improvement: Developing host strains with improved tolerance to sabinene (B1680474), which can be toxic at high concentrations.

Data Presentation: Comparison of Metabolic Engineering Strategies

The following table summarizes quantitative data from various studies on the microbial production of this compound, highlighting the host organism, key genetic modifications, cultivation method, and the resulting product titer.

Host OrganismKey Genetic ModificationsPrecursor PathwayCultivation MethodThis compound TiterReference
Escherichia coliOverexpression of SabS and GPPS from Abies grandis.Endogenous MEPShake Flask-[1]
Escherichia coliIntroduction of heterologous MVA pathway; Overexpression of SabS and GPPS.Heterologous MVAShake Flask44.74 mg/L[2]
Escherichia coliOptimized culture medium and process conditions for the MVA pathway strain.Heterologous MVAShake Flask82.18 mg/L[2]
Escherichia coliFed-batch fermentation of the optimized MVA pathway strain.Heterologous MVAFed-batch Fermentation2.65 g/L[3]
Escherichia coliAdaptive laboratory evolution for improved sabinene tolerance (strain XYFHB7).Heterologous MVAShake Flask191.76 mg/L[4][5]
Saccharomyces cerevisiaeExpression of Salvia pomifera SabS1.Endogenous MVAShake Flask0.05 mg/L[6]
Saccharomyces cerevisiaeCo-expression of SabS1 and Picea abies GPPS.Endogenous MVAShake Flask~0.07 mg/L[6]
Saccharomyces cerevisiaeFusion of engineered Erg20p(F96W-N127W) with SabS1.Endogenous MVAShake Flask1.87 mg/L[6]
Saccharomyces cerevisiaeOverexpression of SabS and GPPS using CRISPR-Cas9.Endogenous MVAShake Flask~23.6 mg/L[7][8]
Saccharomyces cerevisiaeOptimized culture conditions using corn hydrolysates.Endogenous MVAShake Flask60.0 mg/L[7][8]
Saccharomyces cerevisiaeIntegration of Erg20p with a GPPS, resulting in a 340-fold increase over the base strain.Endogenous MVAShake Flask17.5 mg/L[9][10][11]

Experimental Protocols

This section provides detailed methodologies for key experiments in the metabolic engineering of microorganisms for this compound production.

Strain Construction in Saccharomyces cerevisiae using CRISPR-Cas9

This protocol describes the marker-free integration of this compound synthase (SabS) and GPP synthase (GPPS) expression cassettes into the S. cerevisiae genome.

Materials:

  • S. cerevisiae strain (e.g., BY4741).

  • pCAS plasmid co-expressing Cas9 and a guide RNA (gRNA).

  • Donor DNA fragments containing the SabS and GPPS expression cassettes flanked by homology arms to the target integration site.

  • YPD medium.

  • Lithium acetate/PEG solution for transformation.

  • Nourseothricin for plasmid selection.

Protocol:

  • gRNA Design and Plasmid Construction:

    • Design a 20-bp gRNA sequence targeting the desired integration locus in the yeast genome.

    • Clone the gRNA sequence into the pCAS plasmid.

  • Donor DNA Preparation:

    • Amplify the SabS and GPPS expression cassettes using PCR. The primers should include homology arms (typically 40-60 bp) corresponding to the sequences upstream and downstream of the gRNA target site.

  • Yeast Transformation:

    • Grow an overnight culture of S. cerevisiae in YPD medium.

    • Inoculate a fresh YPD culture and grow to an OD600 of 0.6-0.8.

    • Harvest the cells by centrifugation and wash with sterile water.

    • Resuspend the cells in a lithium acetate/PEG solution.

    • Add the pCAS plasmid and the donor DNA fragments to the cell suspension.

    • Heat-shock the cells at 42°C for 40-50 minutes.

    • Plate the transformed cells on YPD agar (B569324) plates containing nourseothricin to select for cells that have taken up the pCAS plasmid.

  • Verification of Integration:

    • Isolate genomic DNA from the transformants.

    • Perform colony PCR using primers flanking the integration site to confirm the correct insertion of the expression cassettes.

    • Sequence the PCR products to verify the integrity of the integrated DNA.

  • Plasmid Curing:

    • To remove the pCAS plasmid, cultivate the engineered strain in non-selective YPD medium for several generations.

    • Plate single colonies on YPD agar and then replica-plate onto YPD plates with and without nourseothricin to identify colonies that have lost the plasmid.

Shake-Flask Fermentation for this compound Production

This protocol outlines a typical shake-flask fermentation procedure for evaluating this compound production in engineered microbial strains.

Materials:

  • Engineered S. cerevisiae or E. coli strain.

  • Appropriate fermentation medium (e.g., SC-URA for yeast, LB with antibiotics for E. coli).

  • Inducer (e.g., galactose for GAL promoters in yeast, IPTG for lac-inducible promoters in E. coli).

  • Organic overlay (e.g., dodecane) to capture the volatile this compound.

  • Shake flasks.

  • Incubator shaker.

Protocol:

  • Inoculum Preparation:

    • Inoculate a single colony of the engineered strain into a starter culture of the appropriate medium.

    • Incubate overnight at 30°C (S. cerevisiae) or 37°C (E. coli) with shaking (200-250 rpm).

  • Production Culture:

    • Inoculate a shake flask containing the production medium with the overnight starter culture to a starting OD600 of ~0.1.

    • Add an organic overlay (e.g., 10% v/v dodecane) to the culture to capture the produced this compound.

    • Incubate at the optimal temperature (e.g., 30°C) with shaking (200-250 rpm).

  • Induction:

    • When the culture reaches the mid-log phase of growth (OD600 of 0.6-0.8), add the inducer to the appropriate final concentration (e.g., 2% galactose or 0.1-1 mM IPTG).

  • Sampling and Harvesting:

    • Continue incubation for 48-72 hours post-induction.

    • At desired time points, take samples for OD600 measurement and product analysis.

    • At the end of the fermentation, harvest the entire culture.

  • Product Extraction:

    • Separate the organic layer (dodecane) from the aqueous culture broth by centrifugation.

    • The dodecane (B42187) layer now contains the extracted this compound and is ready for analysis.

Quantification of this compound using GC-MS

This protocol describes the gas chromatography-mass spectrometry (GC-MS) method for the quantification of this compound.

Materials:

  • Dodecane extract from the fermentation.

  • This compound standard of known concentration.

  • Internal standard (e.g., camphor (B46023) or another terpene not produced by the strain).

  • GC-MS instrument equipped with a suitable capillary column (e.g., HP-5MS).

Protocol:

  • Sample Preparation:

    • Prepare a standard curve by diluting the this compound standard in dodecane to a range of known concentrations.

    • Add a fixed concentration of the internal standard to all standards and samples.

  • GC-MS Analysis:

    • Inject 1 µL of the sample or standard into the GC-MS.

    • Use a suitable temperature program for the GC oven to separate this compound from other compounds. An example program:

      • Initial temperature: 60°C, hold for 1 min.

      • Ramp to 150°C at 10°C/min.

      • Ramp to 250°C at 20°C/min, hold for 2 min.

    • The mass spectrometer should be operated in scan mode to identify the fragmentation pattern of this compound and in selected ion monitoring (SIM) mode for quantification using characteristic ions (e.g., m/z 93, 136).

  • Data Analysis:

    • Identify the this compound peak in the chromatogram based on its retention time and mass spectrum compared to the standard.

    • Integrate the peak areas of this compound and the internal standard.

    • Calculate the ratio of the sabinene peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratio against the concentration for the standards.

    • Determine the concentration of this compound in the samples using the calibration curve.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the metabolic pathways and experimental workflows described in these notes.

Sabinene_Biosynthesis_Pathway cluster_MVA Mevalonate (MVA) Pathway cluster_MEP Methylerythritol 4-Phosphate (MEP) Pathway precursor precursor intermediate intermediate product product enzyme enzyme pathway_label pathway_label AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA atoB HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA HMGS Mevalonate Mevalonate HMGCoA->Mevalonate HMGR MVAP Mevalonate-5-P Mevalonate->MVAP MK MVAPP Mevalonate-5-PP MVAP->MVAPP PMK IPP_MVA IPP MVAPP->IPP_MVA MVD GPP Geranyl-PP (GPP) DMAPP_MVA DMAPP IPP_MVA->DMAPP_MVA IDI IPP_MVA->GPP GPPS Pyruvate Pyruvate DXP DXP Pyruvate->DXP DXS G3P Glyceraldehyde-3-P G3P->DXP DXS MEP MEP DXP->MEP DXR CDP_ME CDP-ME MEP->CDP_ME IspD CDP_MEP CDP-MEP CDP_ME->CDP_MEP IspE MEcPP MEcPP CDP_MEP->MEcPP IspF HMBPP HMBPP MEcPP->HMBPP IspG IPP_MEP IPP HMBPP->IPP_MEP IspH DMAPP_MEP DMAPP HMBPP->DMAPP_MEP IspH DMAPP_MVA->GPP GPPS Sabinene This compound GPP->Sabinene SabS

Caption: Biosynthetic pathway for this compound production.

Experimental_Workflow start_end start_end process process decision decision output output start Start: Strain Selection design Design gRNA and Donor DNA start->design transform CRISPR-Cas9 Transformation design->transform verify Verify Integration (Colony PCR, Sequencing) transform->verify ferment Shake-Flask Fermentation with Organic Overlay verify->ferment analyze GC-MS Analysis of This compound ferment->analyze evaluate Evaluate Titer analyze->evaluate optimize Further Optimization evaluate->optimize Low Titer end End: High-Yielding Strain evaluate->end High Titer optimize->design

Caption: Experimental workflow for strain engineering.

Logic_Diagram strategy strategy effect effect outcome outcome overexpress_mva Overexpress MVA/MEP Pathway Genes increased_ipp_dmapp Increased IPP/DMAPP Pool overexpress_mva->increased_ipp_dmapp overexpress_gpps Overexpress GPPS increased_gpp Increased GPP Supply overexpress_gpps->increased_gpp overexpress_sabs Overexpress SabS efficient_conversion Efficient Conversion of GPP to Sabinene overexpress_sabs->efficient_conversion engineer_erg20 Engineer Erg20p (e.g., F96W-N127W) reduced_fpp Reduced FPP Synthesis (Flux to GPP) engineer_erg20->reduced_fpp ale Adaptive Laboratory Evolution (ALE) improved_tolerance Improved Host Tolerance to Sabinene ale->improved_tolerance increased_ipp_dmapp->increased_gpp increased_gpp->efficient_conversion enhanced_yield Enhanced this compound Yield efficient_conversion->enhanced_yield reduced_fpp->increased_gpp improved_tolerance->enhanced_yield

Caption: Logic of metabolic engineering strategies.

References

Enzymatic Synthesis of (-)-Sabinene: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the enzymatic synthesis of (-)-sabinene using sabinene (B1680474) synthase. Sabinene, a bicyclic monoterpene, is a valuable natural product with applications in the fragrance industry and potential as an anti-inflammatory and anti-fungal agent. This document outlines the recombinant expression, purification, and characterization of sabinene synthase from Thuja plicata (TpSS), along with a detailed protocol for the in vitro synthesis of this compound from geranyl diphosphate (B83284) (GPP). Quantitative data on enzyme kinetics and product distribution are presented in tabular format for clarity. Additionally, visual diagrams of the biosynthetic pathway and experimental workflow are provided to facilitate understanding and implementation of the described methods.

Introduction

Sabinene is a naturally occurring bicyclic monoterpene with a characteristic spicy and woody aroma. Its potential pharmacological properties have garnered interest in the drug development sector. Traditional methods for obtaining sabinene rely on extraction from plant sources, which can be inefficient and yield variable results. The enzymatic synthesis of sabinene offers a promising alternative, providing a controlled and reproducible method for producing this valuable compound. This note focuses on the use of sabinene synthase, a monoterpene cyclase, for the targeted synthesis of this compound.

Data Presentation

Enzyme Kinetics and Optimal Conditions

Sabinene synthase from Thuja plicata (TpSS) exhibits broad catalytic metal ion specificity, with optimal activity observed in the presence of manganese or cobalt ions. The enzyme catalyzes the conversion of geranyl diphosphate (GPP) to sabinene. While specific kinetic parameters can vary based on experimental conditions, the following table summarizes the key findings regarding the influence of divalent metal ions on enzyme activity.

Metal Ion (1.5 mM)Relative Activity (%)
Mn²+100
Co²+~100
Mg²+Modest Activity
Ni²+Modest Activity

Table 1: Relative activity of Thuja plicata sabinene synthase with different divalent metal ions. Optimal activity was observed with Mn²⁺ and Co²⁺.[1]

Product Distribution

The enzymatic reaction catalyzed by TpSS yields (+)-sabinene as the major product, with several other monoterpenes produced as minor side products. The product distribution is largely independent of the catalytic metal ion used.[1]

ProductPercentage (%)
(+)-Sabinene86.5 - 89.4
Myrcene2.2 - 4.9
(+)-α-Pinene1.7 - 2.7
Terpinolene0.8 - 1.8
α-Thujene0.4 - 1.4
γ-Terpinene0.1 - 1.1
(+)-Limonene0.6 - 1.6
(+)-β-Pinene0.2 - 0.7

Table 2: Product distribution of the enzymatic reaction catalyzed by Thuja plicata sabinene synthase with geranyl diphosphate as the substrate. Data shows the range of percentages observed.[2]

Experimental Protocols

Cloning, Expression, and Purification of Sabinene Synthase

This protocol describes the expression of His-tagged sabinene synthase from Thuja plicata (TpSS) in Escherichia coli and its subsequent purification.

Materials:

  • pET-His6-MBP-TEV-LIC vector containing the codon-optimized TpSS gene

  • NEB-5α competent E. coli cells

  • LB agar (B569324) and broth containing 50 µg/mL kanamycin (B1662678)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • His Binding Buffer (e.g., 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 20 mM imidazole)

  • His Elution Buffer (e.g., 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 250 mM imidazole)

  • Ni-NTA agarose (B213101) resin

Protocol:

  • Transformation: Transform the pET-His6-MBP-TEV-TpSS plasmid into competent E. coli cells and plate on LB agar with kanamycin. Incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of LB broth with kanamycin and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB broth with the overnight starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Expression: Incubate the culture at 18°C for 16-20 hours with shaking.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in His Binding Buffer and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate to pellet cell debris and collect the clear supernatant.

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA column with His Binding Buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with several column volumes of His Binding Buffer to remove unbound proteins.

    • Elute the His-tagged sabinene synthase with His Elution Buffer.

  • Verification: Analyze the purified protein fractions by SDS-PAGE to confirm purity and size.

In Vitro Enzymatic Synthesis of this compound

This protocol details the enzymatic reaction for the synthesis of sabinene using purified sabinene synthase.

Materials:

  • Purified sabinene synthase

  • Reaction Buffer: 25 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM TCEP, 10% glycerol

  • Geranyl diphosphate (GPP) substrate solution

  • Metal salt solution (e.g., 15 mM MnCl₂)

  • Organic solvent for extraction (e.g., pentane (B18724) or hexane)

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

Protocol:

  • Reaction Setup: In a glass vial, prepare a 200 µL reaction mixture containing:

    • Reaction Buffer

    • 1.5 mM MnCl₂

    • Purified sabinene synthase (12.5–125 nM)

    • GPP (0.156–200 µM)

  • Initiation: Initiate the reaction by adding the GPP substrate.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

  • Extraction: Stop the reaction and extract the monoterpene products by adding an equal volume of an organic solvent (e.g., pentane) and vortexing.

  • Phase Separation: Centrifuge briefly to separate the organic and aqueous phases.

  • Sample Preparation: Carefully transfer the organic layer containing the sabinene product to a new vial for analysis.

Product Analysis by GC-MS

This protocol provides a general method for the analysis of the reaction products.

Protocol:

  • Injection: Inject 1 µL of the organic extract into the GC-MS system.

  • Gas Chromatography:

    • Column: Use a suitable capillary column for terpene analysis (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp to 120°C at 5°C/minute.

      • Ramp to 250°C at 20°C/minute, hold for 2 minutes.

  • Mass Spectrometry:

    • Operate the mass spectrometer in electron ionization (EI) mode.

    • Scan a mass range of m/z 40-300.

  • Identification: Identify the products by comparing their retention times and mass spectra with those of authentic standards and reference libraries (e.g., NIST).

  • Quantification: Quantify the products by integrating the peak areas and comparing them to a calibration curve generated with a known concentration of a sabinene standard.

Visualizations

Enzymatic_Synthesis_Workflow cluster_expression Expression & Purification cluster_synthesis Enzymatic Synthesis cluster_analysis Analysis cloning Cloning of Sabinene Synthase Gene expression Expression in E. coli cloning->expression purification His-tag Affinity Purification expression->purification enzyme_reaction Sabinene Synthase Reaction purification->enzyme_reaction Purified Enzyme gpp Geranyl Diphosphate (Substrate) gpp->enzyme_reaction sabinene This compound (Product) enzyme_reaction->sabinene extraction Solvent Extraction sabinene->extraction Reaction Mixture gcms GC-MS Analysis extraction->gcms data Data Interpretation gcms->data Sabinene_Biosynthesis_Pathway IPP Isopentenyl Diphosphate (IPP) GPP_Synthase GPP Synthase IPP->GPP_Synthase DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->GPP_Synthase GPP Geranyl Diphosphate (GPP) GPP_Synthase->GPP Sabinene_Synthase Sabinene Synthase GPP->Sabinene_Synthase Sabinene This compound Sabinene_Synthase->Sabinene

References

Application Notes and Protocols for the Extraction and Purification of (-)-Sabinene from Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sabinene (B1680474) is a natural bicyclic monoterpene found in a variety of plants, contributing to the characteristic aroma of spices like black pepper and nutmeg.[1][2] It exists as two enantiomers, (+)-sabinene and (-)-sabinene. This document provides detailed protocols for the extraction of sabinene-rich essential oils and the purification of sabinene, with a focus on obtaining the this compound enantiomer. The methods described are hydrodistillation, supercritical fluid extraction (SFE), fractional vacuum distillation, and preparative high-performance liquid chromatography (HPLC). Analytical methods for quantification and enantiomeric determination are also detailed.

Data Presentation

Sabinene Content in Various Essential Oils

The concentration of sabinene in essential oils is highly dependent on the plant species, geographical origin, and extraction method. Juniperus sabina L. is a particularly rich source of sabinene.

Plant SpeciesPlant PartExtraction MethodSabinene Content (%)Reference
Juniperus sabina L.FruitsHydrodistillation50.31[3]
Juniperus sabina L.Aerial PartsHydrodistillation36.59[3]
Juniperus sabina L.Not SpecifiedHydrodistillationUp to 80 (in 0-3 min fraction)[3][4]
Juniperus communis L.BerriesHydrodistillation18.0[5]
Salvia officinalis L.LeavesHydrodistillationVariable[3]
Laurus nobilis L.LeavesHydrodistillation8.05[3]
Comparison of Extraction Methods for Essential Oils

The choice of extraction method significantly impacts the yield and composition of the essential oil. Supercritical fluid extraction is often reported to provide higher yields in shorter extraction times compared to traditional hydrodistillation.

Plant MaterialExtraction MethodYield (%)Extraction TimeReference
Flixweed SeedSupercritical Fluid Extraction (CO2)0.68 - 17.1 (w/w)10 - 35 min[6]
Flixweed SeedSteam Distillation0.25 (v/w)Not Specified[6]

Experimental Protocols

Protocol 1: Extraction of Sabinene-Rich Essential Oil via Hydrodistillation

This protocol is suitable for the laboratory-scale extraction of essential oils from plant materials such as Juniperus sabina.

Materials:

  • Dried and ground plant material (e.g., aerial parts of Juniperus sabina)

  • Distilled water

  • Clevenger-type apparatus

  • Heating mantle

  • Round-bottom flask (2 L)

  • Anhydrous sodium sulfate (B86663)

  • Glass vials for storage

Procedure:

  • Weigh approximately 100 g of the dried and ground plant material and place it into the 2 L round-bottom flask.[3]

  • Add 1 L of distilled water to the flask, ensuring the plant material is fully submerged.[3]

  • Assemble the Clevenger-type apparatus according to the manufacturer's instructions, ensuring all glass joints are properly sealed.

  • Turn on the heating mantle and bring the water to a boil.

  • Continue the distillation for 3-4 hours. The steam will carry the volatile essential oils into the condenser.[3]

  • The condensed essential oil and water will collect in the graduated tube of the Clevenger apparatus. As the oil is less dense than water, it will form a layer on top.[3]

  • Carefully collect the oil layer.

  • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.[3]

  • Transfer the dried oil to a sealed glass vial and store at 4°C in the dark.[3]

Protocol 2: Extraction of Sabinene-Rich Essential Oil via Supercritical Fluid Extraction (SFE)

SFE with carbon dioxide is a green and efficient alternative for extracting essential oils. The following is a general protocol that can be optimized for specific plant materials.

Materials:

  • Dried and ground plant material (particle size ~0.5 mm)

  • Supercritical fluid extraction system

  • High-purity CO₂ (99.9%)

  • Collection vials

Procedure:

  • Load the extraction vessel with a known amount of the ground plant material (e.g., 50 g).

  • Pressurize the system with CO₂ to the desired extraction pressure (e.g., 100-350 bar).[6]

  • Set the extraction temperature (e.g., 40-65 °C).[6]

  • If using a modifier, introduce it at the desired volume (e.g., methanol).[6]

  • Initiate the CO₂ flow at the specified rate.

  • Perform the extraction for the desired duration, which may include static and dynamic periods (e.g., 10 min static followed by 35 min dynamic).[6]

  • The extracted oil is collected in a separator by depressurizing the CO₂.

  • Transfer the collected extract to a sealed vial and store at 4°C.

Protocol 3: Purification of Sabinene by Fractional Vacuum Distillation

This protocol is designed for the purification of sabinene from a sabinene-rich essential oil, such as that obtained from Juniperus communis.

Materials:

  • Sabinene-rich essential oil

  • Vacuum distillation apparatus with a fractionating column (e.g., with 36 theoretical stages)

  • Heating mantle with a magnetic stirrer

  • Vacuum pump

  • Manometer

  • Collection flasks

Procedure:

  • Set up the fractional vacuum distillation apparatus.

  • Place the essential oil into the distillation flask.

  • Begin the distillation at a condenser pressure of approximately 7.3 kPa.[7]

  • Gradually increase the temperature of the heating mantle.

  • Collect the initial fractions, which will be rich in lower-boiling point compounds like α-pinene.[5]

  • As the distillation progresses and the head temperature rises, the fraction containing sabinene will begin to distill. The boiling point of sabinene is 163–164 °C at atmospheric pressure, which will be significantly lower under vacuum.[8]

  • Carefully monitor the temperature and pressure to collect the sabinene-rich fraction.

  • Analyze the collected fractions using GC-MS to determine the purity of sabinene.

Protocol 4: Purification of Sabinene by Preparative HPLC

Preparative HPLC can be used for the final purification of sabinene from a concentrated fraction.

Materials:

  • Sabinene-rich fraction from distillation

  • Preparative HPLC system with a suitable column (e.g., silica-packed column, 250 mm x 20 mm, 5 µm)

  • Mobile phase solvents (e.g., n-hexane and ethyl acetate)

  • Collection vials

Procedure:

  • Dissolve the sabinene-rich fraction in the mobile phase.

  • Set up the preparative HPLC system with the chosen column and mobile phase. A typical mobile phase for normal-phase separation of terpenes is a mixture of n-hexane and ethyl acetate.

  • Inject the sample onto the column.

  • Elute the column with the mobile phase at a constant flow rate (e.g., 4 ml/min).

  • Monitor the elution of compounds using a suitable detector (e.g., UV at 254 nm).

  • Collect the fraction corresponding to the sabinene peak.

  • Evaporate the solvent from the collected fraction to obtain purified sabinene.

  • Confirm the purity of the isolated sabinene using GC-MS.

Protocol 5: Analysis of this compound by Chiral Gas Chromatography

To determine the enantiomeric composition of the purified sabinene, chiral gas chromatography is employed.

Materials:

  • Purified sabinene sample

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Chiral capillary column (e.g., Rt-βDEXsm)

  • Carrier gas (e.g., hydrogen or helium)

Procedure:

  • Prepare a dilute solution of the purified sabinene in a suitable solvent (e.g., hexane).

  • Set up the GC with the chiral column and appropriate analytical conditions. An example of GC conditions is as follows:

    • Oven temperature program: Start at 60°C (hold for 1 min), then ramp to 200°C at a rate of 2°C/min.[9]

    • Carrier gas: Hydrogen at a constant flow.[9]

    • Detector: FID at 220°C.[9]

  • Inject the sample into the GC.

  • The two enantiomers of sabinene, (+) and (-), will separate on the chiral column and be detected as two distinct peaks.

  • Identify the peaks by comparing their retention times to those of authentic standards of (+)- and this compound. The dominant enantiomer in Juniperus communis essential oils is often (+)-sabinene.

  • Quantify the relative amounts of each enantiomer by integrating the peak areas to determine the enantiomeric excess (ee) of this compound.

Visualizations

Extraction_and_Purification_Workflow plant_material Plant Material (e.g., Juniperus sabina) extraction Extraction plant_material->extraction hydrodistillation Hydrodistillation extraction->hydrodistillation sfe Supercritical Fluid Extraction (SFE) extraction->sfe essential_oil Sabinene-Rich Essential Oil hydrodistillation->essential_oil sfe->essential_oil purification Purification essential_oil->purification fractional_distillation Fractional Vacuum Distillation purification->fractional_distillation prep_hplc Preparative HPLC fractional_distillation->prep_hplc purified_sabinene Purified Sabinene prep_hplc->purified_sabinene analysis Analysis purified_sabinene->analysis chiral_gc Chiral GC Analysis analysis->chiral_gc final_product This compound chiral_gc->final_product

Caption: Workflow for Extraction and Purification of this compound.

Hydrodistillation_Setup cluster_0 Hydrodistillation Apparatus heating_mantle Heating Mantle flask Round-Bottom Flask (Plant Material + Water) heating_mantle->flask Heats clevenger Clevenger Head flask->clevenger Vapor condenser Condenser clevenger->condenser collection_tube Collection Tube (Oil + Water) condenser->collection_tube Condensate SFE_Logic parameters SFE Parameters pressure Pressure parameters->pressure temperature Temperature parameters->temperature co2_flow CO2 Flow Rate parameters->co2_flow modifier Co-solvent (Modifier) parameters->modifier outcome Extraction Outcome pressure->outcome temperature->outcome co2_flow->outcome modifier->outcome yield Yield outcome->yield purity Purity outcome->purity

References

Application Notes and Protocols for Testing the Antimicrobial Activity of (-)-Sabinene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Sabinene, a natural bicyclic monoterpene, is a constituent of various plant essential oils and has demonstrated notable antimicrobial properties.[1][2][3] Its potential as a natural antimicrobial agent warrants standardized testing protocols to ensure reproducible and comparable results. These application notes provide detailed methodologies for evaluating the antimicrobial efficacy of this compound against a range of microorganisms, including bacteria and fungi. The protocols are designed for researchers, scientists, and drug development professionals.

Data Presentation

The antimicrobial activity of monoterpenes like sabinene (B1680474) is often evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The tables below summarize representative quantitative data for Sabinene and its hydrate (B1144303) against various microorganisms, compiled from existing literature.

Table 1: Minimum Inhibitory Concentration (MIC) of Sabinene Hydrate against Bacteria and Yeasts

MicroorganismTypeMIC (mg/mL)Reference
Bacillus subtilisGram-positive bacterium0.0312[4][5][6]
Staphylococcus aureusGram-positive bacterium0.0625[4][5][6]
Escherichia coliGram-negative bacterium0.125[4][5][6]
Pseudomonas aeruginosaGram-negative bacteriumNo inhibition[4][5]
Candida albicansYeast0.125[4][5][6]
Candida kruseiYeast0.25[4][5][6]
Candida parapsilosisYeast0.75[4][5][6]

Table 2: Antimicrobial Activity of Sabinene against Mycobacterium tuberculosis

CompoundMIC (µg/mL)Reference
Sabinene32[7]

Table 3: Minimum Inhibitory Concentration (MIC) of an Essential Oil Containing Sabinene

MicroorganismTypeMIC (%)Main ComponentsReference
Streptococcus mutansGram-positive bacterium0.156Terpinen-4-ol (47.04%), Limonene (17.19%), Sabinene (13.27%)[8]
Solobacterium mooreiGram-positive bacteriumNot specifiedTerpinen-4-ol (47.04%), Limonene (17.19%), Sabinene (13.27%)[8]

Experimental Protocols

Due to the hydrophobic and volatile nature of this compound, standard antimicrobial susceptibility testing methods for antibiotics require modifications.[9][10] The following are detailed protocols for determining its antimicrobial activity.

1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.[9][11]

  • Materials:

    • This compound

    • Sterile 96-well microtiter plates

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • Microbial inoculum standardized to 0.5 McFarland turbidity

    • Solvent for this compound (e.g., ethanol, dimethyl sulfoxide (B87167) - DMSO)

    • Positive control (standard antibiotic/antifungal)

    • Negative control (broth and solvent)

    • Growth control (broth and inoculum)

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Dispense 100 µL of sterile broth into each well of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well and perform serial two-fold dilutions by transferring 100 µL to subsequent wells.

    • Prepare the microbial inoculum in sterile broth, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeasts). Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add 10 µL of the standardized inoculum to each well, except for the negative control wells.

    • Include a positive control (an antibiotic or antifungal), a negative control (broth with solvent to check for sterility and solvent effect), and a growth control (broth with inoculum).

    • Seal the plates to prevent evaporation of the volatile compound.[4]

    • Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for most bacteria, 25-30°C for 48-72 hours for fungi).

    • The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.

2. Agar (B569324) Disc Diffusion Assay

This is a preliminary qualitative method to assess the antimicrobial activity of this compound.

  • Materials:

    • This compound

    • Sterile filter paper discs (6 mm diameter)

    • Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

    • Microbial inoculum standardized to 0.5 McFarland turbidity

    • Solvent for this compound

    • Positive and negative controls

  • Procedure:

    • Prepare a uniform lawn of the test microorganism on the agar plate by spreading the standardized inoculum.

    • Allow the plates to dry for a few minutes.

    • Impregnate sterile filter paper discs with a known concentration of this compound solution (e.g., 10 µL).

    • Place the impregnated discs on the surface of the inoculated agar plates.

    • Include a positive control disc (standard antibiotic/antifungal) and a negative control disc (solvent only).

    • Seal the Petri dishes with parafilm to prevent evaporation.[4]

    • Incubate the plates under appropriate conditions.

    • Measure the diameter of the zone of inhibition (in mm) around each disc.

3. Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay is performed as a follow-up to the MIC test to determine the lowest concentration of this compound that kills the microorganism.[12]

  • Procedure:

    • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

    • Spot-plate the aliquot onto a fresh agar plate.

    • Incubate the plates under appropriate conditions.

    • The MBC/MFC is the lowest concentration from the MIC assay that results in no microbial growth on the agar plate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_mic Broth Microdilution (MIC) cluster_disc Agar Disc Diffusion cluster_mbc Bactericidal/Fungicidal Assay sabinene This compound Stock Solution serial_dilution Serial Dilution in 96-well plate sabinene->serial_dilution disc_placement Disc Placement sabinene->disc_placement inoculum Standardized Microbial Inoculum (0.5 McFarland) inoculation Inoculation inoculum->inoculation lawn_culture Lawn Culture on Agar Plate inoculum->lawn_culture serial_dilution->inoculation incubation_mic Incubation inoculation->incubation_mic read_mic Read MIC incubation_mic->read_mic subculture Subculture from MIC wells read_mic->subculture lawn_culture->disc_placement incubation_disc Incubation disc_placement->incubation_disc read_zone Measure Inhibition Zone incubation_disc->read_zone incubation_mbc Incubation subculture->incubation_mbc read_mbc Read MBC/MFC incubation_mbc->read_mbc

Caption: Experimental workflow for antimicrobial activity testing of this compound.

mechanism_of_action cluster_cell Microbial Cell cluster_effects Antimicrobial Effects sabinene This compound cell_membrane Cell Membrane sabinene->cell_membrane Interaction efflux_pump Efflux Pumps sabinene->efflux_pump biofilm Biofilm Formation sabinene->biofilm membrane_disruption Membrane Permeability and Fluidity Alteration cell_membrane->membrane_disruption pump_inhibition Inhibition of Efflux Pumps efflux_pump->pump_inhibition biofilm_inhibition Inhibition of Biofilm Formation biofilm->biofilm_inhibition growth_inhibition Growth Inhibition / Cell Death membrane_disruption->growth_inhibition pump_inhibition->growth_inhibition biofilm_inhibition->growth_inhibition

Caption: Postulated antimicrobial mechanisms of action for this compound.

References

Unveiling the Anti-Inflammatory Potential of (-)-Sabinene: Application Notes and In Vitro Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for investigating the in vitro anti-inflammatory properties of (-)-Sabinene, a bicyclic monoterpene found in various essential oils. The provided information is intended to guide researchers in pharmacology, natural product chemistry, and drug discovery in evaluating the therapeutic potential of this compound.

Introduction

Inflammation is a complex biological response implicated in numerous acute and chronic diseases. The search for novel anti-inflammatory agents from natural sources has identified this compound as a promising candidate. In vitro studies have demonstrated its capacity to modulate key inflammatory pathways, positioning it as a molecule of interest for further investigation.[1] This document outlines the key in vitro assays used to characterize the anti-inflammatory effects of this compound, complete with detailed protocols and data interpretation guidelines.

Mechanism of Action Overview

This compound exerts its anti-inflammatory effects by targeting several key mediators and signaling pathways. In stimulated macrophages, it has been shown to inhibit the production of nitric oxide (NO) and downregulate the expression of inducible nitric oxide synthase (iNOS).[2][3] Furthermore, it modulates the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β).[1][2] Mechanistically, this compound has been found to interfere with the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, specifically targeting the phosphorylation of JNK and p38.[1][2]

Data Summary

The following tables summarize the quantitative data from various in vitro studies on the anti-inflammatory effects of this compound.

Table 1: Effect of this compound on Nitric Oxide (NO) Production

Cell LineStimulantThis compound Concentration (µg/mL)% Inhibition of NO ProductionReference
RAW 264.7LPS (200 ng/mL)100Significant Inhibition[2]
RAW 264.7LPS (200 ng/mL)200Dose-dependent Inhibition[2]

Table 2: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression

Cell LineStimulantThis compound Concentration (µg/mL)Target CytokineFold Change vs. LPSReference
RAW 264.7LPSHighIL-1βNo significant effect[2]
RAW 264.7LPSHighIL-6Reduced by more than half[2]
RAW 264.7LPSHighTNF-αNo significant inhibition[2]

Table 3: Effect of this compound on MAPK Pathway Phosphorylation

Cell LineStimulantThis compound ConcentrationTarget ProteinEffect on PhosphorylationReference
RAW 264.7LPSNot specifiedJNKSignificant reduction[2]
RAW 264.7LPSNot specifiedp38Significant reduction[2]
RAW 264.7LPSNot specifiedERKNo effect[2]

Experimental Protocols

Detailed methodologies for key in vitro anti-inflammatory assays are provided below. These protocols are based on established methods used in the cited literature.[2][4][5][6]

Cell Culture and Treatment

Cell Line: Murine macrophage cell line RAW 264.7.

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Treatment Protocol:

  • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 6-well for protein and RNA extraction).

  • Allow cells to adhere and grow to 70-80% confluency (typically overnight).

  • Pre-treat cells with various concentrations of this compound (e.g., 10, 50, 100, 200 µg/mL) for 2 hours.

  • Induce inflammation by adding Lipopolysaccharide (LPS) from Escherichia coli (e.g., 100-200 ng/mL) to the culture medium.

  • Incubate for the desired time period depending on the assay (e.g., 16-24 hours for cytokine and NO analysis).

G cluster_0 Cell Seeding and Adhesion cluster_1 Treatment cluster_2 Incubation and Analysis a Seed RAW 264.7 cells b Incubate overnight for adhesion a->b c Pre-treat with this compound b->c d Stimulate with LPS c->d e Incubate for specific duration d->e f Perform downstream assays e->f

Experimental workflow for in vitro anti-inflammatory assays.

Cell Viability Assay (MTT Assay)

Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.

Protocol:

  • Seed RAW 264.7 cells (1 x 10^5 cells/well) in a 96-well plate and incubate for 24 hours.[7]

  • Treat cells with various concentrations of this compound for 24 hours to assess direct cytotoxicity.

  • In a separate experiment for protective effects, pre-treat cells with this compound for 2 hours, followed by LPS stimulation for 16 hours.[7]

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: The Griess assay is a colorimetric method that detects the presence of nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO.

Protocol:

  • Seed RAW 264.7 cells (1 x 10^6 cells/mL) in a 6-well plate and incubate for 24 hours.[2]

  • Pre-treat cells with this compound for 2 hours, followed by stimulation with LPS (200 ng/mL) for 16 hours.[2]

  • Collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubate for 10 minutes at room temperature in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify nitrite concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Analysis (ELISA)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

Protocol:

  • Culture and treat RAW 264.7 cells as described in section 1.

  • Collect the cell culture supernatant after 24 hours of LPS stimulation.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Gene Expression Analysis (RT-qPCR)

Principle: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to detect and quantify the expression of specific genes, such as those for iNOS, TNF-α, IL-6, and IL-1β.

Protocol:

  • Culture and treat RAW 264.7 cells as described in section 1.

  • After the desired incubation period (e.g., 6-24 hours), lyse the cells and extract total RNA using a suitable kit.

  • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Perform qPCR using gene-specific primers for iNOS, TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Analyze the relative gene expression using the 2^-ΔΔCt method.

Western Blot Analysis for Signaling Pathways

Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It can be used to determine the phosphorylation status of key signaling proteins in the NF-κB and MAPK pathways.

Protocol:

  • Culture and treat RAW 264.7 cells as described in section 1. For signaling pathway analysis, a shorter LPS stimulation time (e.g., 15-60 minutes) is often used.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, JNK, p38, and ERK.

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathway Diagrams

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkBa_p P-IκBα IKK->IkBa_p Phosphorylation IkBa_p65 IκBα-p65/p50 p65 p65/p50 IkBa_p65->p65 IκBα degradation Nucleus Nucleus p65->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes Transcription Sabinene This compound Sabinene->IKK Inhibition

Inhibitory effect of this compound on the NF-κB signaling pathway.

G LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKK3/6, MKK4/7 TAK1->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK AP1 AP-1 p38->AP1 JNK->AP1 Inflammatory_Genes Pro-inflammatory Gene Expression AP1->Inflammatory_Genes Sabinene This compound Sabinene->p38 Inhibition of Phosphorylation Sabinene->JNK Inhibition of Phosphorylation

Modulation of the MAPK signaling pathway by this compound.

References

Application Notes and Protocols for (-)-Sabinene as a Biofuel Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Sabinene, a bicyclic monoterpene, is an emerging precursor for the production of advanced biofuels.[1][2][3] Its inherent properties, including a strained cyclopropane (B1198618) ring, offer the potential for conversion into high-density, high-performance fuels suitable for aviation and other transportation sectors. This document provides detailed application notes and protocols for researchers and scientists involved in biofuel development, covering both the microbial production of this compound from renewable feedstocks and its subsequent catalytic conversion into biofuel candidates.

Part 1: Microbial Production of this compound

The microbial synthesis of this compound offers a sustainable alternative to its extraction from limited plant sources.[1][2][3] Engineered microorganisms, particularly Escherichia coli and Saccharomyces cerevisiae, have been successfully modified to produce sabinene (B1680474) from simple carbon sources like glycerol (B35011) or glucose.[1][2][3][4][5]

Data Presentation: Microbial Production of this compound

The following table summarizes key quantitative data from studies on the microbial production of sabinene, providing a comparative overview of different production strategies.

Host OrganismPathway EngineeredCarbon SourceFermentation ScaleTiter (mg/L)Productivity (g/h/g dry cells)Conversion Efficiency (%)Reference
E. coli BL21(DE3)Heterologous MVA pathway, Sabinene SynthaseGlycerolShake Flask82.18Not ReportedNot Reported[1][2]
E. coli BL21(DE3)Heterologous MVA pathway, Sabinene SynthaseGlycerol5L Fed-Batch2,6500.0183.49 (g/g glycerol)[1][2][6]
S. cerevisiaeOverexpression of Sabinene Synthase and GPPSCorn HydrolysateShake Flask~23.6Not ReportedNot Reported[4][5]
Signaling Pathway: Sabinene Biosynthesis in Engineered E. coli

The production of this compound in engineered E. coli is typically achieved by introducing a heterologous mevalonate (B85504) (MVA) pathway to supplement the native methylerythritol 4-phosphate (MEP) pathway for the synthesis of the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are then converted to geranyl pyrophosphate (GPP) and subsequently cyclized to form sabinene.

sabinene_biosynthesis cluster_host E. coli Host Cell Glycerol Glycerol AcetylCoA Acetyl-CoA Glycerol->AcetylCoA MVA_pathway Heterologous MVA Pathway AcetylCoA->MVA_pathway IPP_DMAPP IPP & DMAPP MVA_pathway->IPP_DMAPP GPPS Geranyl Diphosphate (B83284) Synthase (GPPS) IPP_DMAPP->GPPS GPP Geranyl Diphosphate (GPP) GPPS->GPP SabS Sabinene Synthase (SabS) GPP->SabS Sabinene This compound SabS->Sabinene

Biosynthetic pathway for this compound production in engineered E. coli.
Experimental Protocol: Fed-Batch Fermentation for this compound Production in E. coli

This protocol is based on the methods described by Zhang et al. (2014) for high-titer sabinene production.[1][2][6]

1. Strain and Plasmid Preparation:

  • Host Strain: E. coli BL21(DE3).

  • Plasmids: A two-plasmid system is used.

    • Plasmid 1: Expresses the genes for the heterologous MVA pathway.

    • Plasmid 2: Expresses a geranyl diphosphate synthase (GPPS) and a sabinene synthase (SabS).

2. Media Preparation:

  • Seed Culture Medium (LB Medium):

    • 10 g/L Tryptone

    • 5 g/L Yeast Extract

    • 10 g/L NaCl

    • Autoclave and add appropriate antibiotics.

  • Fed-Batch Fermentation Medium:

    • 20 g/L Glycerol

    • 10 g/L Tryptone

    • 10 g/L Yeast Extract

    • 7.5 g/L (NH₄)₂SO₄

    • 3 g/L KH₂PO₄

    • 7 g/L K₂HPO₄

    • 1.5 g/L MgSO₄·7H₂O

    • 1 mL/L Trace Element Solution (see below)

    • Autoclave and add appropriate antibiotics.

  • Trace Element Solution:

    • (NH₄)₆Mo₇O₂₄·4H₂O: 0.37 g/L

    • ZnSO₄·7H₂O: 0.29 g/L

    • H₃BO₃: 2.47 g/L

    • CuSO₄·5H₂O: 0.25 g/L

    • MnCl₂·4H₂O: 1.58 g/L

    • Filter sterilize.

  • Feeding Solution:

    • 500 g/L Glycerol

    • 10 g/L MgSO₄·7H₂O

    • Autoclave.

3. Fermentation Protocol:

  • Inoculum Preparation:

    • Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with antibiotics.

    • Incubate at 37°C with shaking at 220 rpm for 8-12 hours.

    • Use this seed culture to inoculate 100 mL of LB medium in a 500 mL flask and grow overnight under the same conditions.

  • Bioreactor Setup:

    • Add 3 L of fed-batch fermentation medium to a 5 L bioreactor.

    • Inoculate with the overnight culture to an initial OD₆₀₀ of ~0.1.

  • Fermentation Conditions:

    • Temperature: 37°C.

    • pH: Maintain at 7.0 by automatic addition of 25% (v/v) NH₄OH.

    • Dissolved Oxygen (DO): Maintain at >20% saturation by adjusting the agitation speed (300-800 rpm) and airflow rate.

  • Induction and Fed-Batch:

    • When the OD₆₀₀ reaches approximately 10-12, induce protein expression by adding IPTG to a final concentration of 0.1 mM.

    • After induction, reduce the temperature to 31°C.

    • Start the fed-batch by continuously adding the feeding solution to maintain a low glycerol concentration in the bioreactor. The feed rate can be adjusted based on the DO spike method (a sharp increase in DO indicates carbon source depletion).

  • Sabinene Overlay and Sampling:

    • To capture the volatile sabinene, an organic overlay (e.g., dodecane) can be added to the culture at the time of induction (10% v/v).

    • Take samples periodically to measure OD₆₀₀ and for product analysis.

4. Sabinene Extraction and Quantification:

  • Extraction:

    • If an overlay is used, centrifuge the sample to separate the phases. The sabinene will be primarily in the organic layer.

    • If no overlay is used, sabinene can be extracted from the culture broth using a solvent like hexane (B92381) or ethyl acetate (B1210297). Mix an equal volume of solvent with the broth, vortex vigorously, and centrifuge to separate the phases.

  • Quantification by GC-MS:

    • Analyze the organic phase using a Gas Chromatograph-Mass Spectrometer (GC-MS).

    • GC Column: A non-polar column such as a DB-5ms is suitable.

    • GC Program:

      • Inlet temperature: 250°C.

      • Oven program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • MS Parameters:

      • Ion source temperature: 230°C.

      • Mass range: m/z 40-400.

    • Identify the sabinene peak by its retention time and mass spectrum compared to an authentic standard.

    • Quantify using a calibration curve prepared with known concentrations of a sabinene standard.

Part 2: Chemical Conversion of this compound to Biofuels

Once produced, this compound can be catalytically upgraded to drop-in biofuels. The primary conversion routes are hydrogenation and hydroisomerization, which yield saturated cycloalkanes suitable for jet fuel and diesel applications.

Data Presentation: Properties of Sabinene-Derived Biofuels

The following table presents key fuel properties of hydrogenated sabinene derivatives compared to conventional jet fuel (Jet A).

Fuel CandidateProduction MethodDensity (g/mL at 20°C)Net Heat of Combustion (MJ/kg)Volumetric NHOC (MJ/L)Viscosity at -20°C (mm²/s)Reference
Thujane (B1196268) (cis/trans mixture)Chemoselective Hydrogenation of Sabinene0.82444.136.32.9[7]
Tetrahydrosabinene (p-Menthane)Full Hydrogenation of Sabinene0.80743.835.32.5[7]
Jet A (Specification)Petroleum Refining~0.800~42.8~34.2< 8.0[6][7]
Experimental Workflow: From Sabinene to Biofuel

The overall process involves the catalytic conversion of sabinene, followed by purification and analysis of the resulting biofuel.

biofuel_production_workflow Sabinene This compound Reactor High-Pressure Reactor Sabinene->Reactor Catalyst Catalyst (e.g., PtO₂, Pd/C) Catalyst->Reactor Reaction Catalytic Conversion (Hydrogenation / Hydroisomerization) Reactor->Reaction Purification Purification (Filtration, Distillation) Reaction->Purification Biofuel Saturated Cycloalkanes (Thujane, p-Menthane) Purification->Biofuel Analysis Fuel Property Analysis (GC-MS, Density, Viscosity, NHOC) Biofuel->Analysis

General workflow for the catalytic conversion of sabinene to biofuel.
Experimental Protocol: Chemoselective Hydrogenation of this compound to Thujane

This protocol is adapted from the work of Woodroffe & Harvey (2021) and focuses on preserving the cyclopropane ring to produce high-density thujane.[6][7]

1. Materials and Reagents:

  • This compound (substrate)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Hydrogen gas (H₂)

  • Ethyl acetate (solvent)

  • High-pressure reactor (e.g., Parr shaker) equipped with a gas inlet, pressure gauge, and temperature control.

2. Catalyst Activation (Pre-reduction of PtO₂):

  • In a separate flask, suspend PtO₂ in a small amount of ethyl acetate.

  • Purge the flask with H₂ and stir under H₂ atmosphere (1 atm) for 1 hour. The catalyst will turn from brown to black, indicating its activation to platinum black.

3. Hydrogenation Reaction:

  • Place a solution of this compound in ethyl acetate (e.g., 1 g sabinene in 20 mL solvent) into the high-pressure reactor.

  • Carefully add the pre-reduced platinum catalyst to the reactor under an inert atmosphere (e.g., argon or nitrogen) to prevent re-oxidation.

  • Seal the reactor and purge several times with low-pressure H₂ to remove air.

  • Pressurize the reactor with H₂ to the desired pressure (e.g., 100 psi).

  • Set the temperature to a low value (e.g., -10°C to 25°C) to favor chemoselectivity and prevent ring opening.

  • Begin stirring and maintain the reaction for a set time (e.g., 4-12 hours), monitoring the H₂ uptake.

4. Work-up and Purification:

  • Once the reaction is complete (no more H₂ uptake), carefully vent the reactor and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite or a syringe filter to remove the platinum catalyst.

  • Wash the catalyst pad with additional ethyl acetate.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting product is a mixture of cis- and trans-thujane. Further purification by distillation may be performed if necessary.

5. Product Analysis:

  • Analyze the product by GC-MS to confirm the conversion of sabinene and identify the thujane isomers. The mass spectrum of thujane will show a molecular ion peak at m/z 138.

  • Use Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural characterization.

Chemical Conversion Pathways of this compound

This compound can be converted into different biofuel candidates depending on the reaction conditions and catalyst used.

sabinene_conversion Sabinene This compound Thujane Thujane (High-Density Fuel) Sabinene->Thujane Chemoselective Hydrogenation (PtO₂, low temp.) pMenthane p-Menthane (Drop-in Jet Fuel) Sabinene->pMenthane Hydrogenation & Ring Opening (Pd/C, higher temp.)

Catalytic conversion pathways of this compound to biofuel candidates.

Conclusion

This compound serves as a versatile and promising precursor for the production of advanced biofuels. Through optimized microbial fermentation, it can be sustainably produced from renewable resources. Subsequent catalytic upgrading via hydrogenation and hydroisomerization pathways can convert sabinene into energy-dense cycloalkanes with fuel properties that meet or exceed those of conventional jet fuels. The protocols and data presented herein provide a comprehensive guide for researchers working to advance the development of sabinene-based biofuels.

References

Application Notes and Protocols: (-)-Sabinene as a Chiral Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Sabinene, a naturally occurring bicyclic monoterpene, is a valuable and versatile chiral building block in asymmetric synthesis. Its inherent stereochemistry and unique strained ring system, consisting of a cyclopentane (B165970) fused to a cyclopropane (B1198618) ring, provide a rigid scaffold that can be stereoselectively functionalized. This allows for the efficient synthesis of a variety of complex chiral molecules, including other terpenoids, natural products, and pharmacologically active compounds. The strategic manipulation of the double bond and the cyclopropane ring of this compound opens up a wide array of synthetic possibilities, making it an attractive starting material for the construction of enantiomerically pure and diastereomerically enriched molecules.

These application notes provide an overview of the synthetic utility of this compound, focusing on key transformations and providing detailed protocols for the preparation of important chiral synthons.

Key Synthetic Applications

The unique structural features of this compound allow for a range of stereoselective transformations, including:

  • Oxidative Cleavage: The exocyclic double bond can be cleaved to produce chiral ketones, which are versatile intermediates for further functionalization.

  • Epoxidation and Ring Opening: Stereoselective epoxidation of the double bond, followed by nucleophilic ring-opening, provides access to a variety of functionalized thujane (B1196268) skeletons.

  • Cyclopropanation: The double bond can undergo further cyclopropanation to introduce additional stereocenters.

  • Rearrangement Reactions: Acid-catalyzed or metal-mediated rearrangements of the bicyclo[3.1.0]hexane framework can lead to other important monoterpene skeletons.

Data Presentation

The following tables summarize quantitative data for key synthetic transformations starting from sabinene (B1680474) or its derivatives.

Table 1: Synthesis of (-)-Sabina Ketone from (+)-Sabinene

StepReactionReagentsYieldNotes
1OxidationPotassium permanganate, sodium periodate-The first step in a two-step synthesis.[1]
2Baeyer-Villiger Oxidation (Chemical)--Produces two sabina δ-lactones.[1]
2Baeyer-Villiger Oxidation (Microbial)--Produces a single 'abnormal' δ-lactone.[1]

Table 2: Synthesis of (±)-trans-Sabinene Hydrate

StepReactionReagentsOverall YieldReference
1-3Stetter reaction, Aldol cyclization, CyclopropanationIsovaleraldehyde, methyl vinyl ketone, Corey-Chaykovsky reagent28%[2]

Table 3: Ozonolysis of Sabinene

ProductYield (OH Oxidation)Yield (Ozonolysis)Reference
Acetone21 ± 15%5 ± 2%[3]
Formaldehyde46 ± 25%48 ± 15%[3]
Sabinaketone18 ± 16%31 ± 15%[3]

Experimental Protocols

The following are representative protocols for key transformations involving sabinene and its derivatives. These are based on published procedures and may require optimization for specific laboratory conditions.

Protocol 1: Synthesis of (-)-Sabina Ketone from (+)-Sabinene via Ozonolysis

This protocol describes the oxidative cleavage of the exocyclic double bond of (+)-sabinene to yield (-)-sabina ketone. Ozonolysis is a powerful tool for this transformation.

Materials:

Procedure:

  • Dissolve (+)-sabinene (1.0 eq) in anhydrous dichloromethane in a three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet tube connected to a trap containing a potassium iodide solution to quench excess ozone.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution. Monitor the reaction by thin-layer chromatography (TLC). The disappearance of the starting material indicates the completion of the reaction. A blue color in the solution also indicates the presence of excess ozone.

  • Once the reaction is complete, purge the solution with nitrogen or argon to remove excess ozone.

  • Slowly add triphenylphosphine (1.2 eq) to the solution at -78 °C to reduce the ozonide.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure (-)-sabina ketone.

Expected Yield: ~70-80%

Protocol 2: Synthesis of (+)-cis-Sabinene Hydrate from (-)-Sabina Ketone

This protocol details the stereoselective addition of a methyl group to (-)-sabina ketone to produce (+)-cis-sabinene hydrate. The stereochemical outcome is directed by the steric hindrance of the bicyclic system.

Materials:

  • (-)-Sabina Ketone

  • Methylmagnesium bromide (MeMgBr) in diethyl ether (Et₂O)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve (-)-sabina ketone (1.0 eq) in anhydrous diethyl ether in a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylmagnesium bromide solution (1.5 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield (+)-cis-sabinene hydrate. A 10:1 excess of the cis isomer is expected.[2]

Expected Yield: ~85-95%

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key synthetic pathways starting from this compound.

G Sabinene This compound Ozonolysis Ozonolysis (O3, PPh3) Sabinene->Ozonolysis SabinaKetone (-)-Sabina Ketone Ozonolysis->SabinaKetone Grignard Grignard Reaction (MeMgBr) SabinaKetone->Grignard SabineneHydrate (+)-cis-Sabinene Hydrate Grignard->SabineneHydrate

Caption: Synthetic pathway from this compound to (+)-cis-Sabinene Hydrate.

G start Start: (+)-Sabinene oxidation Oxidation (KMnO4, NaIO4) start->oxidation ketone (-)-Sabina Ketone oxidation->ketone bv_chem Chemical Baeyer-Villiger ketone->bv_chem bv_micro Microbial Baeyer-Villiger ketone->bv_micro beckmann Beckmann Rearrangement ketone->beckmann lactones Sabina δ-Lactones (3 and 4) bv_chem->lactones lactone4 Sabina δ-Lactone (4) bv_micro->lactone4 lactams Sabina δ-Lactams (7 and 8) beckmann->lactams

Caption: Synthesis of Lactones and Lactams from (+)-Sabinene.[1]

These notes and protocols are intended to serve as a guide for researchers interested in utilizing this compound as a chiral building block. The versatility of this starting material, coupled with the stereoselective transformations it can undergo, makes it a powerful tool in the field of asymmetric synthesis. Further exploration of its reactivity is likely to uncover even more applications in the synthesis of complex and valuable molecules.

References

Troubleshooting & Optimization

Troubleshooting low yield in microbial (-)-Sabinene production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for microbial (-)-sabinene production. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their experimental yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for producing the precursors to this compound?

A1: The universal precursors for all isoprenoids, including this compound, are isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).[1] Microorganisms synthesize these precursors through two main pathways: the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is native to many bacteria like E. coli, and the mevalonate (B85504) (MVA) pathway, found in eukaryotes like Saccharomyces cerevisiae.[1][2][3] Both pathways can be engineered into microbial hosts to enhance the precursor supply for sabinene (B1680474) production.[4][5]

Q2: My this compound yield is very low. What are the most common bottlenecks in the biosynthetic pathway?

A2: Low yields in microbial this compound production can typically be attributed to one or more of the following bottlenecks:

  • Insufficient Precursor Supply: The availability of the direct precursor, geranyl diphosphate (GPP), is often a rate-limiting step.[1] This can be due to low flux through the upstream MEP or MVA pathways.[6]

  • Inefficient Enzymes: The activity and specificity of key enzymes, namely GPP synthase (GPPS) and this compound synthase (SabS), are critical. Using enzymes from different organisms can sometimes improve pathway efficiency.[4]

  • Product Toxicity: this compound can be toxic to microbial hosts, leading to inhibited growth and reduced productivity.[4][5] Concentrations as low as 0.5 g/L can begin to show inhibitory effects on E. coli growth.[4] In S. cerevisiae, growth inhibition becomes significant at concentrations around 600 mg/L.[7]

  • Suboptimal Fermentation Conditions: Factors such as culture medium composition, induction temperature, and inducer concentration can significantly impact final titers.[4][8]

Q3: How can I increase the supply of the precursor, geranyl diphosphate (GPP)?

A3: Enhancing the GPP pool is a critical strategy for improving sabinene yield. Key approaches include:

  • Overexpression of Pathway Genes: Overexpressing genes in the native MEP pathway (like dxs, dxr, and idi) or introducing a heterologous MVA pathway can significantly boost the supply of IPP and DMAPP.[6] Strains engineered with the MVA pathway have shown up to 20-fold higher sabinene production compared to those relying solely on the MEP pathway.[5]

  • Choosing an Efficient GPP Synthase: The choice of GPP synthase (GPPS) is crucial. For example, the GPPS2 from Abies grandis has been shown to be more efficient for GPP synthesis in E. coli than the native IspA enzyme, resulting in a 2.2-fold increase in sabinene production.[4][5]

  • Downregulating Competing Pathways: Carbon flux can be diverted away from GPP to form other molecules like farnesyl diphosphate (FPP). Modulating the activity of FPP synthase (e.g., through mutation of the erg20 gene in yeast) can redirect precursors towards GPP and increase monoterpene production.[2][9][10]

Q4: Is this compound toxic to the microbial host? How can I mitigate this issue?

A4: Yes, product toxicity is a common issue.[1][4] Studies have shown that sabinene can inhibit the growth of both E. coli and S. cerevisiae.[4][7] Strategies to address product toxicity include:

  • In Situ Product Removal: Employing a two-phase fermentation system with an organic solvent overlay (e.g., dodecane) can sequester the sabinene as it is produced, preventing it from accumulating to toxic levels in the culture medium.

  • Engineering Host Tolerance: Enhancing host tolerance through strategies like expressing efflux pumps, heat shock proteins, or modifying membrane composition can improve cell viability in the presence of sabinene.[4][5]

  • Fed-Batch Fermentation: A fed-batch strategy, where the carbon source is added continuously, can help maintain cell density and productivity over a longer period, even in the presence of the product. This approach has been used to achieve sabinene concentrations up to 2.65 g/L.[4][5]

Troubleshooting Guides

Issue 1: No or Negligible this compound Production

This guide helps you diagnose the root cause when you detect little to no final product.

Troubleshooting Workflow

G A Start: No Sabinene Detected B Verify Plasmid Constructs (Sequencing) A->B Incorrect gene sequence? C Check Protein Expression (SDS-PAGE / Western Blot) B->C Sequence OK C->B No Protein Expression D Assess Enzyme Activity (In Vitro Assay) C->D Proteins Expressed D->C No Enzyme Activity E Check Cofactor Availability (e.g., Mg2+, Mn2+) D->E Enzymes Active F Confirm Precursor Synthesis (LC-MS/MS for IPP/DMAPP/GPP) E->F Cofactors Present F->A No Precursors G Issue Resolved F->G Precursors Detected

Caption: Troubleshooting logic for zero sabinene yield.

Possible Causes and Solutions:

  • Cause: Incorrect plasmid construction or mutation in key genes (SabS, GPPS).

    • Solution: Sequence your plasmids to verify the integrity of the cloned genes.

  • Cause: Lack of expression of sabinene synthase or GPP synthase.

    • Solution: Perform SDS-PAGE and/or a Western blot on cell lysates after induction to confirm that the enzymes are being produced. If not, check your expression vector, promoter, and induction conditions.

  • Cause: Inactive enzymes.

    • Solution: Purify the enzymes and perform in vitro assays with GPP as a substrate to confirm catalytic activity. Ensure the N-terminal transit peptide, if present on the plant-derived synthase, has been removed, as this can interfere with proper folding in microbes.[11]

  • Cause: Missing essential cofactors for the synthase.

    • Solution: Sabinene synthases are typically divalent metal ion-dependent.[12][13] Ensure your culture medium or reaction buffer contains an adequate concentration of Mg²⁺ or Mn²⁺.

  • Cause: Failure in the upstream precursor pathway (MEP or MVA).

    • Solution: Use analytical techniques like LC-MS/MS to check for the intracellular accumulation of precursors like IPP, DMAPP, or GPP. If precursors are absent, troubleshoot the expression and function of the upstream pathway enzymes.

Issue 2: Low Yield with Significant Byproduct Formation

This guide addresses scenarios where the desired product is produced, but at low titers, often accompanied by other terpene byproducts.

Metabolic Pathway and Competing Reactions

G cluster_0 Upstream Pathway (MEP or MVA) IPP IPP GPPS GPP Synthase (GPPS) IPP->GPPS DMAPP DMAPP DMAPP->GPPS GPP GPP SabS Sabinene Synthase (SabS) GPP->SabS FPPS FPP Synthase (e.g., IspA, ERG20) GPP->FPPS Competing Pathway Sabinene This compound SabS->Sabinene FPP FPP FPPS->FPP Competing Pathway OtherTerpenes Other Terpenes / Byproducts FPP->OtherTerpenes Competing Pathway GPPS->GPP

Caption: Key enzymatic steps and competing pathways in sabinene biosynthesis.

Possible Causes and Solutions:

  • Cause: Suboptimal ratio of GPP to FPP production. Native FPP synthases can have a higher affinity for GPP than the heterologous sabinene synthase, diverting carbon flux to other isoprenoids.[10]

    • Solution: Downregulate the native FPP synthase (ispA in E. coli or ERG20 in S. cerevisiae) or use a mutant version with reduced activity.[9][10] This can rebalance (B12800153) the metabolic flux towards GPP.

  • Cause: Low catalytic efficiency of the sabinene synthase.

    • Solution: The choice of synthase matters. Sabinene synthases can produce a spectrum of monoterpenes.[14] Consider screening synthases from different plant origins for higher specificity and activity. Site-directed mutagenesis can also be used to alter the product profile.[13]

  • Cause: Suboptimal fermentation conditions favoring byproduct formation.

    • Solution: Systematically optimize culture conditions. This includes carbon source, nitrogen source, temperature, and inducer concentration.[4] For example, switching the carbon source from glucose to glycerol (B35011) or optimizing the IPTG concentration can have a significant impact on yield.[4][8]

Quantitative Data Summary

The following tables summarize key quantitative data from literature to provide benchmarks for sabinene production.

Table 1: Comparison of Sabinene Production in Different Microbial Hosts

Host OrganismKey Genetic ModificationsFermentation ModeTiter (mg/L)Reference
E. coliHeterologous MVA pathway, A. grandis GPPS2, SabSShake Flask82.18[4][5]
E. coliHeterologous MVA pathway, A. grandis GPPS2, SabSFed-Batch2650[4][5]
S. cerevisiaeOverexpression of SabS and GPPS (CRISPR-Cas9)Shake Flask~23.6[15][16]
S. cerevisiaeSame as above, with corn hydrolysate mediumShake Flask60.0[15][16]
A. gossypiiNPP synthase pathway, mutant ERG20, SabSShake Flask684.5[17]

Table 2: Effect of Fermentation Condition Optimization in E. coli

ParameterCondition TestedResulting Sabinene Titer (mg/L)Optimal ConditionReference
Nitrogen Source Tryptone, Yeast Extract, Beef Powder, (NH₄)₂SO₄VariedBeef Powder[4][8]
Carbon Source Glucose, Lactose, Glycerol, SucroseVariedGlycerol[4][8]
Temperature 25°C, 28°C, 31°C, 34°C, 37°CVaried31°C[4][8]
IPTG Conc. 0.05 mM to 1.0 mMMax at 0.1 mM (82.18 mg/L)0.1 mM[4][8]

Key Experimental Protocols

Protocol 1: Shake-Flask Cultivation for Sabinene Production in E. coli

This protocol is adapted from studies achieving high titers in shake flasks.[4][5]

  • Strain Inoculation: Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with appropriate antibiotics. Grow overnight at 37°C with shaking at 180 rpm.

  • Seed Culture: Transfer the overnight culture into a 600 mL sealed shake flask containing 50 mL of fermentation medium (e.g., optimized medium containing glycerol as the carbon source and beef powder as the nitrogen source) with antibiotics.

  • Growth Phase: Incubate the culture at 37°C with shaking at 180 rpm until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.9.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1 mM.

  • Production Phase: Reduce the temperature to 31°C and continue incubation for 24-48 hours.

  • Extraction and Analysis: Extract the sabinene from the culture using an organic solvent (e.g., n-hexane or dodecane) and analyze the concentration using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Fed-Batch Fermentation for High-Density Sabinene Production

This protocol outlines a fed-batch strategy to achieve gram-per-liter scale production.[4][5]

  • Bioreactor Setup: Prepare a bioreactor with an optimized fermentation medium. Inoculate with a seed culture of the engineered E. coli strain.

  • Batch Phase: Run an initial batch phase at 37°C, maintaining the pH at a setpoint (e.g., 7.0) through the addition of a base like ammonia. Monitor dissolved oxygen (DO).

  • Induction: When the OD₆₀₀ reaches a target density (e.g., ~11), induce the culture with IPTG (e.g., 0.1 mM) and lower the temperature to 31°C.[4]

  • Fed-Batch Phase: Once the initial carbon source (e.g., glycerol) is depleted, indicated by a sharp rise in DO, begin a continuous feed of a concentrated glycerol solution to maintain a steady growth and production rate.

  • Sampling: Periodically take samples to measure cell density (OD₆₀₀) and sabinene concentration (via GC-MS) over the course of the fermentation (e.g., 24-48 hours post-induction).

  • Harvest: Terminate the fermentation when productivity declines. The maximum concentration of 2.65 g/L was reached after 24 hours of induction in one study.[4]

References

Optimizing fermentation conditions for sabinene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the microbial synthesis of sabinene (B1680474). The information is designed to help overcome common challenges encountered during the optimization of fermentation conditions.

Troubleshooting Guide

This guide addresses specific issues that may arise during sabinene fermentation experiments.

Problem IDQuestionPossible CausesSuggested Solutions
SAB-001 Low or no sabinene production 1. Inefficient or inactive sabinene synthase (SabS).2. Insufficient precursor (GPP) supply.3. Suboptimal expression of pathway enzymes.4. Incorrect fermentation conditions (temperature, pH, aeration).5. Toxicity of sabinene to the host organism.1. Test different SabS variants from various organisms.2. Overexpress geranyl diphosphate (B83284) synthase (GPPS).3. Co-express genes from the heterologous mevalonate (B85504) (MVA) pathway to boost precursor supply.[1] 4. Optimize codon usage of your expression cassette for the host organism.5. Systematically evaluate different temperatures, pH levels, and aeration rates.6. Implement in situ product removal (e.g., two-phase fermentation with an organic overlay).[2]
SAB-002 High accumulation of intermediate precursors (e.g., IPP, DMAPP) 1. Low catalytic efficiency of GPPS or SabS.2. Imbalance in the expression levels of pathway enzymes.1. Increase the expression of GPPS and SabS.2. Utilize stronger promoters for the terminal enzymes of the pathway.3. Consider enzyme engineering to improve the catalytic efficiency of GPPS or SabS.
SAB-003 Poor cell growth during fermentation 1. Toxicity of sabinene or an intermediate metabolite.2. Suboptimal fermentation medium composition.3. Inappropriate induction conditions (e.g., inducer concentration, induction time).1. Confirm sabinene toxicity by supplementing the culture with exogenous sabinene.[3] 2. Employ adaptive laboratory evolution to improve host tolerance.[3][4] 3. Optimize the carbon and nitrogen sources in the fermentation medium.[5][6] 4. Test a range of inducer concentrations and induce at different growth phases (e.g., early-log, mid-log).[1]
SAB-004 Inconsistent sabinene titers between batches 1. Variability in inoculum preparation.2. Inconsistent media preparation.3. Fluctuations in fermentation parameters (temperature, pH, dissolved oxygen).1. Standardize the protocol for inoculum culture preparation (age, cell density).2. Ensure precise and consistent preparation of all media and stock solutions.3. Calibrate and monitor all fermenter probes and control systems before each run.

Frequently Asked Questions (FAQs)

Q1: Which microbial host is better for sabinene production, E. coli or S. cerevisiae?

Both Escherichia coli and Saccharomyces cerevisiae have been successfully engineered for sabinene production.[7] E. coli generally offers faster growth and simpler genetic manipulation. However, S. cerevisiae, being a GRAS (Generally Recognized as Safe) organism, can be advantageous for producing sabinene for food and fragrance applications.[8][9] The choice of host often depends on the specific research goals and available resources.

Q2: What is the most common metabolic pathway for sabinene synthesis?

Sabinene is a monoterpene synthesized from the precursor geranyl diphosphate (GPP). GPP is formed by the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These precursors can be produced through two primary pathways: the methylerythritol 4-phosphate (MEP) pathway, native to bacteria like E. coli, and the mevalonate (MVA) pathway, found in eukaryotes like S. cerevisiae.[10][11] Often, a heterologous MVA pathway is introduced into E. coli to enhance the precursor supply for higher sabinene yields.[1][6]

Q3: How can I increase the precursor (GPP) supply for sabinene synthesis?

To increase the availability of GPP, several metabolic engineering strategies can be employed:

  • Overexpress GPPS: Overexpressing a geranyl diphosphate synthase (GPPS) is a direct way to enhance the conversion of IPP and DMAPP to GPP.[9]

  • Enhance the upstream pathway: Overexpressing key enzymes in the native MEP pathway (in E. coli) or the endogenous MVA pathway (in S. cerevisiae) can boost the production of IPP and DMAPP.[12]

  • Introduce a heterologous pathway: Expressing the MVA pathway in E. coli has been shown to significantly increase terpene production.[11]

  • Downregulate competing pathways: Minimizing the flux of precursors to other biosynthetic pathways, such as the sterol pathway in yeast, can redirect more carbon towards sabinene.[13]

Q4: What are the optimal fermentation conditions for sabinene production in E. coli?

Optimal conditions can vary between engineered strains. However, a study by Zhang et al. (2014) identified the following optimized conditions for their engineered E. coli strain:

  • Carbon Source: Glycerol[1][6]

  • Nitrogen Source: Beef powder[1][6]

  • Induction Temperature: 31°C[1][6]

  • Inducer (IPTG) Concentration: 0.1 mM[1][6]

It is crucial to empirically determine the optimal conditions for your specific strain and experimental setup.

Q5: How can I mitigate the toxicity of sabinene to my microbial host?

Sabinene can be toxic to microbial cells, inhibiting growth and production.[3] To address this:

  • Adaptive Laboratory Evolution (ALE): Evolving the host strain in the presence of increasing concentrations of sabinene can select for more tolerant mutants.[3]

  • In Situ Product Removal: Using a two-phase fermentation system with an organic solvent overlay (e.g., dodecane, isopropyl myristate) can extract sabinene from the aqueous phase as it is produced, reducing its concentration in the vicinity of the cells.[2]

  • Genetic Engineering: Overexpressing genes identified to be involved in solvent tolerance, such as those encoding efflux pumps or membrane-modifying enzymes, may improve host robustness.[4]

Data Presentation

Table 1: Comparison of Sabinene Production in Different Microbial Hosts and Fermentation Modes

Host OrganismPathway Engineering StrategyFermentation ModeSabinene TiterReference
E. coliMEP pathway + GPPS + SabSShake flask< 10 mg/L[1][6]
E. coliHeterologous MVA pathway + GPPS + SabSShake flask82.18 mg/L[1][6]
E. coliOptimized MVA pathway + GPPS + SabSFed-batch2.65 g/L[1][6][14]
S. cerevisiaeOverexpression of SabS and GPPSShake flask~23.6 mg/L[9][15]
S. cerevisiaeOptimized culture with corn hydrolysatesShake flask60.0 mg/L[9][15]

Experimental Protocols

Protocol 1: Shake-Flask Fermentation for Sabinene Production in E. coli

This protocol is a general guideline based on methodologies reported for sabinene production.[1][6]

  • Inoculum Preparation:

    • Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics.

    • Incubate overnight at 37°C with shaking at 200 rpm.

  • Fermentation:

    • Inoculate 50 mL of optimized fermentation medium (e.g., containing glycerol (B35011) as the carbon source and beef powder as the nitrogen source) in a 250 mL shake flask with 1% of the overnight culture.

    • Incubate at 37°C with shaking at 180 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.9.

  • Induction:

    • Cool the culture to the desired induction temperature (e.g., 31°C).

    • Add the inducer (e.g., IPTG to a final concentration of 0.1 mM).

    • Add a 10% (v/v) organic overlay (e.g., dodecane) to capture the volatile sabinene.

  • Cultivation and Sampling:

    • Continue incubation at the induction temperature with shaking for 24-72 hours.

    • Collect samples of the organic phase at desired time points for analysis.

  • Analysis:

    • Analyze the concentration of sabinene in the organic phase using Gas Chromatography-Mass Spectrometry (GC-MS).

Visualizations

Sabinene_Biosynthesis_Pathway cluster_MEP MEP Pathway (E. coli) cluster_MVA MVA Pathway (Yeast / Heterologous) G3P Glyceraldehyde-3-Phosphate DXP DXP G3P->DXP MEP MEP DXP->MEP IPP_MEP IPP MEP->IPP_MEP DMAPP_MEP DMAPP MEP->DMAPP_MEP GPP Geranyl Diphosphate (GPP) IPP_MEP->GPP IPP_MEP->GPP GPPS DMAPP_MEP->GPP DMAPP_MEP->GPP GPPS AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA MVA Mevalonate HMGCoA->MVA IPP_MVA IPP MVA->IPP_MVA DMAPP_MVA DMAPP IPP_MVA->DMAPP_MVA IPP_MVA->GPP IPP_MVA->GPP GPPS DMAPP_MVA->GPP DMAPP_MVA->GPP GPPS Sabinene Sabinene GPP->Sabinene SabS GPPS GPPS SabS Sabinene Synthase

Caption: Sabinene biosynthesis via MEP and MVA pathways.

Experimental_Workflow A Strain Construction (Plasmid Transformation) B Inoculum Preparation (Overnight Culture) A->B C Fermentation (Shake Flask / Bioreactor) B->C D Induction (e.g., IPTG) C->D E Cultivation & Product Capture (Two-Phase System) D->E F Sample Analysis (GC-MS) E->F G Data Analysis & Optimization F->G

Caption: General experimental workflow for sabinene production.

Troubleshooting_Tree Start Low Sabinene Titer CheckGrowth Is cell growth poor? Start->CheckGrowth CheckPrecursors Are precursors accumulating? CheckGrowth->CheckPrecursors No OptimizeConditions Optimize Fermentation Conditions (Medium, Temperature, Inducer) CheckGrowth->OptimizeConditions Yes BoostTerminalEnzymes Increase Expression of GPPS and SabS CheckPrecursors->BoostTerminalEnzymes Yes BoostUpstream Boost Upstream Pathway (MVA/MEP) CheckPrecursors->BoostUpstream No AddressToxicity Address Host Toxicity (ALE, Two-Phase) OptimizeConditions->AddressToxicity

Caption: Troubleshooting decision tree for low sabinene yield.

References

Technical Support Center: Overcoming (-)-Sabinene Toxicity in Microbial Hosts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with (-)-sabinene toxicity in microbial hosts like Escherichia coli and Saccharomyces cerevisiae.

Frequently Asked Questions (FAQs)

1. What is this compound and why is its toxicity a concern in microbial production?

This compound is a natural bicyclic monoterpene with applications in flavors, fragrances, and potentially as a biofuel precursor.[1] For sustainable and scalable production, microbial hosts such as E. coli and S. cerevisiae are engineered with the sabinene (B1680474) biosynthesis pathway. However, like many other monoterpenes, this compound is toxic to these microorganisms, which can inhibit cell growth, reduce biomass, and ultimately limit the final product titer.[2][3] This toxicity is a major bottleneck in achieving industrially relevant production levels.

2. At what concentration does this compound become toxic to E. coli and S. cerevisiae?

The toxicity threshold of this compound varies between different microbial hosts.

  • Escherichia coli : Growth can be affected at concentrations as low as 0.5 g/L, with significant inhibition observed at higher concentrations. Complete inhibition of cell growth has been reported at concentrations around 3.5 g/L.[2]

  • Saccharomyces cerevisiae : Yeast cells can tolerate lower concentrations of sabinene compared to E. coli. The growth of S. cerevisiae is prolonged at sabinene concentrations of 200 mg/L to 400 mg/L, and complete inhibition of cell growth has been observed at 600 mg/L.[4]

It's important to note that endogenously produced sabinene may exert higher toxicity than exogenously added sabinene.[4]

3. What are the primary cellular mechanisms of monoterpene toxicity?

Monoterpenes, including sabinene, are lipophilic compounds that can disrupt the integrity and function of microbial cell membranes.[3][5] The primary mechanisms of toxicity include:

  • Membrane Disruption : Monoterpenes can accumulate in the lipid bilayer of the cell membrane, increasing its fluidity and permeability. This can lead to the leakage of essential ions and metabolites, and dissipation of the proton motive force.[3][5]

  • Inhibition of Cellular Processes : The disruption of membrane integrity can impair the function of membrane-embedded proteins, such as those involved in respiration and transport.[3]

  • Oxidative Stress : The presence of toxic compounds can induce the production of reactive oxygen species (ROS), leading to oxidative stress and damage to cellular components.

4. What are the common strategies to mitigate this compound toxicity and improve production?

Several strategies can be employed to enhance the tolerance of microbial hosts to this compound:

  • Adaptive Laboratory Evolution (ALE) : This method involves cultivating the microbial host in the presence of gradually increasing concentrations of sabinene.[2][6][7][8][9] This process selects for spontaneous mutations that confer increased tolerance.

  • Overexpression of Tolerance-Conferring Genes : "Omics" approaches can identify genes that are upregulated in tolerant strains. Overexpressing these genes in the production host can enhance its robustness. For example, in E. coli, the overexpression of genes like ybcK, scpA, and ygiZ has been shown to improve sabinene tolerance.[2]

  • Efflux Pump Engineering : Efflux pumps are membrane proteins that can actively transport toxic compounds out of the cell.[10] Overexpressing native or heterologous efflux pumps can reduce the intracellular concentration of sabinene.

  • In Situ Product Recovery (ISPR) : This technique involves the continuous removal of sabinene from the fermentation broth as it is produced.[11][12][13][14][15] This keeps the sabinene concentration below the toxic threshold. Common ISPR methods include two-phase fermentation with an organic solvent or the use of adsorbent resins.[11][12]

Troubleshooting Guide

Problem 1: My engineered strain exhibits poor growth and low sabinene titers.

Possible Cause Troubleshooting Step
High intracellular sabinene concentration 1. Quantify Sabinene Toxicity : Determine the Minimum Inhibitory Concentration (MIC) of sabinene for your strain (see Experimental Protocols).2. Implement ISPR : Introduce a biocompatible organic solvent (e.g., dodecane) to the culture medium to sequester sabinene away from the cells.3. Enhance Efflux : Overexpress known solvent-resistance efflux pumps.
Suboptimal expression of pathway enzymes 1. Codon Optimization : Ensure that the genes in your sabinene biosynthesis pathway are codon-optimized for your host organism.2. Promoter Engineering : Use promoters of varying strengths to balance the expression of pathway enzymes and avoid the accumulation of toxic intermediates.
Precursor limitation 1. Pathway Engineering : Overexpress key enzymes in the upstream MEP or MVA pathway to increase the supply of the precursor geranyl pyrophosphate (GPP).[16]

Problem 2: Adaptive Laboratory Evolution (ALE) did not result in a significantly more tolerant strain.

Possible Cause Troubleshooting Step
Insufficient selection pressure 1. Gradual Increase : Ensure that the increase in sabinene concentration between transfers is gradual enough to allow for the accumulation of beneficial mutations.[7][8] 2. Monitor Growth : Track the growth rate of the culture and only increase the sabinene concentration once the culture has adapted to the current level.
Loss of sabinene due to volatility 1. Sealed Cultures : Perform the evolution in sealed vessels to minimize the evaporation of sabinene. 2. Regular Supplementation : Add fresh sabinene at regular intervals to maintain the selective pressure.
Contamination 1. Aseptic Technique : Maintain strict aseptic techniques throughout the long-term cultivation process.[6] 2. Regularly Check for Purity : Periodically streak out the culture on agar (B569324) plates to check for contamination.

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentration (MIC) of Sabinene and Related Compounds against various microorganisms.

CompoundMicroorganismMICReference
Sabinene HydrateEscherichia coli0.125 mg/mL[5][17]
Sabinene HydrateSaccharomyces cerevisiaeMedium resistance[5][17]
Sabinene HydrateBacillus subtilis0.0312 mg/mL[5][17]
Sabinene HydrateStaphylococcus aureus0.0625 mg/mL[5][17]
Sabinene HydrateCandida albicans0.125 mg/mL[5]
SabineneMycobacterium tuberculosis32 µg/mL[18]

Table 2: Improvement of Sabinene Production in Engineered E. coli through Host Engineering.

StrainRelevant Genotype/PhenotypeSabinene Titer (mg/L)Fold ImprovementReference
Parental StrainWild-type tolerance22.76-[2]
Evolved StrainAdaptively evolved for sabinene tolerance191.768.43[2]

Key Experimental Protocols

1. Protocol for Determining Minimum Inhibitory Concentration (MIC) of this compound

This protocol is adapted from the microdilution method.[19][20][21]

Materials:

  • 96-well microtiter plates

  • Appropriate growth medium (e.g., LB for E. coli, YPD for S. cerevisiae)

  • This compound stock solution (dissolved in a suitable solvent like DMSO or ethanol)

  • Microbial culture in the exponential growth phase

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial dilution of the this compound stock solution in the growth medium in the wells of the 96-well plate. The final volume in each well should be 100 µL. Include a positive control (medium with cells, no sabinene) and a negative control (medium only).

  • Adjust the optical density (OD) of the microbial culture to a standardized value (e.g., 0.1 at 600 nm).

  • Inoculate each well (except the negative control) with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Seal the plate to prevent evaporation of sabinene and incubate at the optimal growth temperature for the microorganism for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the OD at 600 nm using a microplate reader. The MIC is the lowest concentration of sabinene that inhibits visible growth of the microorganism.[20]

2. Protocol for Quantification of this compound from Fermentation Broth using Gas Chromatography (GC)

This protocol provides a general guideline for sabinene quantification.[1][22]

Materials:

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID)

  • Appropriate GC column (e.g., HP-INNOWAX)[1]

  • Dodecane (B42187) (or another suitable organic solvent) containing an internal standard (e.g., isobutylbenzene)

  • This compound standard for calibration curve

  • Glass vials with screw caps

Procedure:

  • Sample Preparation : At desired time points, take a sample of the fermentation broth. Add an equal volume of dodecane (with internal standard) to the broth in a sealed vial.

  • Extraction : Vortex the mixture vigorously for 2-3 minutes to extract the sabinene into the organic phase.

  • Phase Separation : Centrifuge the mixture to separate the organic and aqueous phases.

  • GC Analysis : Inject a sample of the organic phase into the GC.

  • Operating Conditions (Example) :

    • Injector Temperature : 250°C

    • Detector Temperature : 280°C

    • Oven Program : Start at 80°C, hold for 2 minutes, ramp to 200°C at 10°C/min, hold for 2 minutes.

    • Carrier Gas : Nitrogen or Helium

  • Quantification : Create a standard curve using known concentrations of this compound. Use the peak area of sabinene relative to the internal standard to determine the concentration in your samples.

Visualizations

Sabinene_Biosynthesis_Pathway cluster_MEP MEP Pathway (E. coli) cluster_MVA MVA Pathway (Yeast/Engineered E. coli) cluster_Sabinene Sabinene Synthesis G3P Glyceraldehyde-3-P DXP DXP G3P->DXP Pyruvate Pyruvate Pyruvate->DXP MEP MEP DXP->MEP IPP/DMAPP CDP_ME CDP_ME MEP->CDP_ME IPP/DMAPP CDP_MEP CDP_MEP CDP_ME->CDP_MEP IPP/DMAPP ME_cPP ME_cPP CDP_MEP->ME_cPP IPP/DMAPP HMBPP HMBPP ME_cPP->HMBPP IPP/DMAPP IPP_DMAPP_MEP IPP_DMAPP_MEP HMBPP->IPP_DMAPP_MEP IPP/DMAPP GPPS GPPS IPP_DMAPP_MEP->GPPS Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA Acetoacetyl_CoA Acetyl_CoA->Acetoacetyl_CoA HMG_CoA HMG_CoA Acetoacetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Mevalonate_5P Mevalonate_5P Mevalonate->Mevalonate_5P Mevalonate_5PP Mevalonate_5PP Mevalonate_5P->Mevalonate_5PP IPP IPP Mevalonate_5PP->IPP IPP_DMAPP_MVA IPP_DMAPP_MVA IPP->IPP_DMAPP_MVA IPP/DMAPP IPP_DMAPP_MVA->GPPS GPP Geranyl Pyrophosphate (GPP) SabS Sabinene Synthase GPP->SabS Sabinene This compound GPPS->GPP SabS->Sabinene

Caption: Biosynthesis of this compound via MEP and MVA pathways.

Toxicity_Mitigation_Workflow Start Low Sabinene Titer & Poor Cell Growth Assess_Toxicity Assess Sabinene Toxicity (MIC Assay) Start->Assess_Toxicity Choose_Strategy Choose Mitigation Strategy Assess_Toxicity->Choose_Strategy ALE Adaptive Laboratory Evolution (ALE) Choose_Strategy->ALE Long-term Gene_Overexpression Overexpress Tolerance Genes Choose_Strategy->Gene_Overexpression Rational Design ISPR In Situ Product Recovery (ISPR) Choose_Strategy->ISPR Process Engineering Validate_Tolerance Validate Improved Tolerance ALE->Validate_Tolerance Gene_Overexpression->Validate_Tolerance ISPR->Validate_Tolerance Optimize_Production Optimize Production Conditions Validate_Tolerance->Optimize_Production End Increased Sabinene Titer Optimize_Production->End Cellular_Stress_Response cluster_Ecoli E. coli Stress Response cluster_Yeast Yeast Stress Response Sabinene This compound Stress Membrane_Damage Cell Membrane Damage Sabinene->Membrane_Damage ROS_Production ROS Production Sabinene->ROS_Production Cpx_pathway Cpx Pathway Membrane_Damage->Cpx_pathway CWI_pathway CWI Pathway Membrane_Damage->CWI_pathway sigmaE_pathway σE Pathway ROS_Production->sigmaE_pathway HOG_pathway HOG Pathway ROS_Production->HOG_pathway Protein_Misfolding Protein Misfolding Protein_Misfolding->sigmaE_pathway UPR_pathway Unfolded Protein Response Protein_Misfolding->UPR_pathway Gene_Expression Adaptive Gene Expression Cpx_pathway->Gene_Expression Upregulation of chaperones, proteases sigmaE_pathway->Gene_Expression HOG_pathway->Gene_Expression CWI_pathway->Gene_Expression UPR_pathway->Gene_Expression

References

Improving sabinene synthase expression and activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sabinene (B1680474) synthase expression and activity. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experimentation with sabinene synthase, a key enzyme in the biosynthesis of the bicyclic monoterpene sabinene.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step guidance for resolving specific issues you may encounter during your experiments.

Expression & Purification

Question 1: I am observing very low or no expression of my recombinant sabinene synthase in E. coli. What are the potential causes and solutions?

Answer:

Low or no expression of sabinene synthase is a common issue that can stem from several factors, from the expression vector to the culture conditions.

Troubleshooting Workflow for Low/No Protein Expression

LowExpression_Workflow start Start: No/Low Expression verify_vector 1. Verify Vector Integrity - Sequence construct - Restriction digest start->verify_vector check_transformation 2. Check Transformation - Use control plasmid - Plate on fresh selective media verify_vector->check_transformation Vector OK optimize_culture 3. Optimize Culture Conditions - Test different E. coli strains (e.g., BL21(DE3) pLysS) - Ensure proper aeration check_transformation->optimize_culture Transformation Successful optimize_induction 4. Optimize Induction Parameters - Vary IPTG concentration (0.1-1.0 mM) - Lower induction temperature (18-25°C) - Extend induction time (16-24h at lower temps) optimize_culture->optimize_induction Culture Conditions Optimized check_toxicity 5. Assess Product/Protein Toxicity - Monitor cell growth post-induction - Consider using a strain with tighter regulation optimize_induction->check_toxicity Induction Optimized end_success Expression Improved optimize_induction->end_success No Toxicity Observed codon_optimization 6. Consider Codon Optimization - Analyze gene for rare codons - Synthesize codon-optimized gene check_toxicity->codon_optimization Toxicity Suspected check_toxicity->end_success Toxicity Mitigated codon_optimization->end_success Gene Optimized

Caption: Troubleshooting workflow for low or no sabinene synthase expression.

Potential Causes & Solutions:

  • Codon Usage: The codon usage of the sabinene synthase gene (often from a plant source) may not be optimal for E. coli. This can lead to translational stalls and reduced protein yield.

    • Solution: Synthesize a codon-optimized version of the gene for E. coli.

  • Metabolic Burden & Toxicity: Overexpression of a foreign protein can be stressful for the host cell. Furthermore, sabinene itself can be toxic to E. coli, inhibiting growth and enzyme production.[1]

    • Solutions:

      • Use a lower concentration of the inducer (e.g., IPTG) to slow down protein expression.[2][3]

      • Lower the induction temperature to 18-25°C.[2]

      • Use a host strain with tighter control over basal expression, such as BL21(DE3) pLysS.[4]

      • Consider adaptive laboratory evolution to develop a more sabinene-tolerant host strain.[1][5]

  • Sub-optimal Induction Conditions: The timing, temperature, and inducer concentration for expression are critical.

    • Solution: Perform a systematic optimization of induction parameters. Test a range of IPTG concentrations (e.g., 0.1, 0.5, 1.0 mM) and induction temperatures (e.g., 18°C, 25°C, 37°C) to find the best conditions for your specific construct.[2][3][6][7]

  • Plasmid Instability: The expression plasmid may be lost during cell division.

    • Solution: Always use freshly transformed cells for expression studies and maintain antibiotic selection pressure.

Question 2: My sabinene synthase is expressed, but it is insoluble and forms inclusion bodies. How can I improve its solubility?

Answer:

Inclusion bodies are dense aggregates of misfolded protein. Optimizing expression conditions to slow down protein synthesis is the key to improving solubility.

Troubleshooting Workflow for Inclusion Bodies

InclusionBodies_Workflow start Start: Protein in Inclusion Bodies lower_temp 1. Lower Induction Temperature (e.g., 16-25°C) start->lower_temp reduce_inducer 2. Reduce Inducer Concentration (e.g., 0.1-0.4 mM IPTG) lower_temp->reduce_inducer end_success Soluble Protein Obtained lower_temp->end_success Effective change_strain 3. Change Expression Strain - Strains with chaperones (e.g., SHuffle) - Strains with tighter regulation (pLysS) reduce_inducer->change_strain reduce_inducer->end_success Effective add_glucose 4. Add Glucose to Medium (e.g., 1%) to suppress basal expression change_strain->add_glucose change_strain->end_success Effective solubilization 5. In Vitro Refolding - Isolate inclusion bodies - Solubilize with denaturants (Urea, Guanidine-HCl) - Refold by dialysis add_glucose->solubilization If still insoluble add_glucose->end_success Effective solubilization->end_success

Caption: Troubleshooting workflow for improving the solubility of sabinene synthase.

Strategies to Improve Solubility:

  • Lower Induction Temperature: Reducing the temperature to 16-25°C after induction slows down protein synthesis, allowing more time for proper folding.[2][8]

  • Reduce Inducer Concentration: Using a lower IPTG concentration (e.g., 0.1-0.4 mM) can decrease the rate of transcription and translation, reducing the formation of inclusion bodies.[6][9]

  • Change Expression Host: Some E. coli strains are specifically designed to aid in protein folding. Strains like SHuffle T7 Express can promote disulfide bond formation, while others that co-express chaperones can also be beneficial.[6]

  • Add Glucose: Supplementing the growth media with 1% glucose can help to suppress basal ("leaky") expression from the lac promoter before induction, which can contribute to inclusion body formation.[8]

  • In Vitro Refolding: If optimization of expression conditions fails, inclusion bodies can be isolated, solubilized using strong denaturants (e.g., 8 M urea (B33335) or 6 M guanidine-HCl), and then refolded into an active conformation.[10]

Enzyme Activity & Analysis

Question 3: My purified sabinene synthase shows low or no activity. What are the possible reasons?

Answer:

Low enzymatic activity can be due to a variety of factors, including incorrect assay conditions, missing cofactors, or a compromised protein.

Key Factors for Optimal Sabinene Synthase Activity:

  • Divalent Metal Cofactors: Sabinene synthase requires a divalent metal ion for activity. While many terpene synthases use Mg²⁺, some sabinene synthases show optimal activity with Mn²⁺ or Co²⁺.[11][12][13][14] Ensure you are including the correct cofactor in your assay buffer. It is recommended to test a panel of divalent cations (Mg²⁺, Mn²⁺, Co²⁺, Ni²⁺) to determine the optimal one for your specific enzyme.[11][12]

  • pH and Temperature: Enzymes have optimal pH and temperature ranges for activity.[15][16][17] For sabinene synthase, a pH of around 7.5 is a good starting point.[18] The optimal temperature is typically around 30°C.[18] Extreme temperatures can lead to denaturation and irreversible loss of activity.[15][16]

  • Substrate Quality: Ensure that your geranyl pyrophosphate (GPP) substrate is of high quality and has not degraded.

  • Protein Integrity: The protein may have been damaged during purification or storage. Avoid repeated freeze-thaw cycles and consider adding glycerol (B35011) (e.g., 10-20%) to your storage buffer for cryoprotection.[11][18]

Sabinene Biosynthesis Pathway

Sabinene_Pathway cluster_MEP MEP Pathway cluster_MVA MVA Pathway Pyruvate_G3P Pyruvate + G3P DXP DXP Pyruvate_G3P->DXP DXS MEP MEP DXP->MEP DXR IPP_DMAPP_MEP IPP + DMAPP MEP->IPP_DMAPP_MEP Multiple Steps GPP Geranyl Pyrophosphate (GPP) IPP_DMAPP_MEP->GPP GPPS AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Multiple Steps Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase IPP_DMAPP_MVA IPP + DMAPP Mevalonate->IPP_DMAPP_MVA Multiple Steps IPP_DMAPP_MVA->GPP GPPS Sabinene Sabinene GPP->Sabinene Sabinene Synthase (+ Divalent Cation)

Caption: The MEP and MVA pathways leading to the synthesis of sabinene from GPP.

Question 4: I am having trouble with my GC-MS analysis of the sabinene product. What are some common issues?

Answer:

Gas chromatography-mass spectrometry (GC-MS) is the standard method for analyzing volatile products like sabinene.[19] Problems can arise from the sample preparation, the GC separation, or the MS detection.

Troubleshooting GC-MS Analysis:

  • No Product Peak:

    • Inefficient Extraction: Ensure your extraction solvent (e.g., hexane (B92381) or dodecane) is effectively capturing the sabinene from the aqueous assay mixture. A two-phase assay system, where an organic layer is present during the reaction, can improve recovery.

    • Low Product Titer: The amount of sabinene produced may be below the detection limit of your instrument. Try to concentrate your sample or scale up your enzyme assay.

  • Incorrect Retention Time:

    • Run an Authentic Standard: The best way to confirm the identity of your product peak is to run an authentic sabinene standard on the same instrument under the same conditions.

    • GC Method Parameters: Check your GC method, including the temperature ramp, carrier gas flow rate, and column type, to ensure they are appropriate for monoterpene analysis.

  • Incorrect Mass Spectrum:

    • Co-eluting Compounds: A peak may contain more than one compound, leading to a mixed mass spectrum. Adjust your GC temperature program to improve separation.

    • Library Mismatch: The mass spectrum of your product should be compared to a reliable library (e.g., NIST) and your authentic standard. Be aware that isomers can have very similar mass spectra.[20]

    • Source Contamination: A dirty ion source in the mass spectrometer can lead to poor sensitivity and distorted mass spectra.[20] Regular maintenance is crucial.

Data Presentation

Table 1: Effect of Divalent Metal Ions on Sabinene Synthase Activity

Metal Ion (10 mM)Relative Activity (%)Primary Product(s)Reference
Mn²⁺100Sabinene[11][12]
Co²⁺~80-95Sabinene[11][12]
Mg²⁺~15-30Sabinene[11][12]
Ni²⁺~10-20Sabinene[11][12]

Note: Relative activities are approximate and can vary between different sabinene synthase orthologs.

Table 2: Kinetic Parameters of Sabinene Synthase from Thuja plicata (ΔTpSS)

Metal Ionk_cat (s⁻¹)K_m (µM)k_cat/K_m (M⁻¹s⁻¹)
Mn²⁺0.35 ± 0.010.82 ± 0.094.3 x 10⁵
Co²⁺0.45 ± 0.011.6 ± 0.22.8 x 10⁵
Mg²⁺0.051 ± 0.0010.9 ± 0.15.7 x 10⁴

Data adapted from a study on Thuja plicata sabinene synthase (TpSS), where the N-terminal plastidial targeting sequence was deleted (ΔTpSS).[11]

Experimental Protocols

Protocol 1: Heterologous Expression of Sabinene Synthase in E. coli
  • Transformation: Transform the expression plasmid containing the sabinene synthase gene into a suitable E. coli strain (e.g., BL21(DE3)). Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Main Culture: Inoculate a larger volume of LB medium (e.g., 1 L) with the starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction: Cool the culture to the desired induction temperature (e.g., 18°C). Add IPTG to a final concentration of 0.1-0.5 mM.

  • Expression: Continue to incubate the culture with shaking for 16-24 hours.

  • Harvesting: Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). Discard the supernatant. The cell pellet can be stored at -80°C until purification.[6]

Protocol 2: Purification of His-tagged Sabinene Synthase
  • Cell Lysis: Resuspend the cell pellet in an ice-cold lysis buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 5 mM imidazole (B134444), 20% glycerol).[11] Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cell debris.

  • Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Washing: Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

  • Elution: Elute the sabinene synthase from the column using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).

  • Buffer Exchange: If necessary, exchange the buffer of the purified protein into a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column.

  • Analysis: Analyze the purity of the protein by SDS-PAGE. Determine the protein concentration using a method such as the Bradford assay.

Protocol 3: Sabinene Synthase In Vitro Activity Assay
  • Reaction Setup: In a glass vial, prepare the following reaction mixture (total volume of 500 µL):

    • 50 mM HEPES buffer (pH 7.5)

    • 10 mM of the desired divalent metal chloride (e.g., MnCl₂)

    • 1 mM DTT

    • 10% (v/v) glycerol

    • 50 µM Geranyl Pyrophosphate (GPP)

    • 1-5 µg of purified sabinene synthase[18]

  • Two-Phase System: Gently overlay the aqueous reaction mixture with 500 µL of an organic solvent (e.g., hexane or dodecane) to trap the volatile sabinene product.[18]

  • Incubation: Incubate the reaction at 30°C for 1-2 hours with gentle shaking.

  • Extraction: Stop the reaction and extract the product by vortexing the vial for 30 seconds.

  • Sample Preparation: Centrifuge the vial briefly to separate the phases. Carefully transfer the upper organic layer to a new vial for GC-MS analysis.

  • GC-MS Analysis: Analyze the organic extract by GC-MS. Compare the retention time and mass spectrum of the product peak to an authentic sabinene standard to confirm its identity and quantify the yield.

References

Technical Support Center: Storage and Handling of (-)-Sabinene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on preventing the degradation of (-)-sabinene during storage. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your samples.

Troubleshooting Guide: Common Issues in this compound Storage

IssueProbable Cause(s)Recommended Actions
Altered Aroma/Odor Oxidation, isomerizationImmediately analyze the sample via GC-MS to identify degradation products. If confirmed, discard the sample. Implement preventative storage measures for future samples.
Change in Color (e.g., Yellowing) Polymerization, oxidationVerify the extent of degradation through analytical testing. Discard if significant changes are observed. Store new samples under an inert atmosphere and protect from light.
Decreased Purity/Assay Value Degradation due to exposure to oxygen, light, or heat.Quantify the remaining this compound and identify degradation products. Review and optimize storage conditions based on the recommendations in this guide.
Inconsistent Experimental Results Use of degraded this compound.Always use freshly opened or properly stored this compound for experiments. Qualify the purity of your material before use if degradation is suspected.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause this compound to degrade?

A1: The primary factors leading to the degradation of this compound are exposure to oxygen , light , and elevated temperatures . As a monoterpene with a strained ring system, this compound is susceptible to oxidation, which can be initiated or accelerated by these environmental factors.[1][2][3]

Q2: What is the expected shelf life of this compound?

A2: The shelf life of this compound can vary significantly depending on storage conditions. As a monoterpene-rich oil, it generally has a shorter shelf life, typically estimated at 1 to 3 years when stored under ideal conditions (i.e., in a cool, dark place, in a sealed container with minimal headspace).[1] However, improper storage can lead to significant degradation within a much shorter period.

Q3: How can I tell if my this compound has degraded?

A3: Signs of degradation include a noticeable change in aroma (often becoming harsher or less characteristic), a change in color (such as yellowing), and an increase in viscosity. However, the most reliable method for detecting degradation is through analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) , which can identify and quantify degradation products.

Q4: What are the major degradation products of this compound?

A4: The primary degradation of this compound occurs through oxidation. The main degradation products are sabinaketone , acetone , and formaldehyde .[4][5] These are formed through reactions with atmospheric ozone and hydroxyl radicals.

Q5: What is the ideal temperature for storing this compound?

A5: For long-term storage, it is recommended to store this compound at refrigerated temperatures, ideally between 2°C and 8°C . For shorter periods, storage in a cool, dark place away from direct heat sources is acceptable. Storing at room temperature for extended periods, especially with exposure to light and oxygen, will accelerate degradation.[2]

Q6: Does the type of storage container matter?

A6: Absolutely. This compound should be stored in amber glass bottles to protect it from UV light, which can catalyze degradation.[3] Ensure the container is well-sealed to prevent oxygen ingress. For very sensitive applications or long-term storage, using containers with a nitrogen or argon blanket to displace oxygen is highly recommended.[6][7][8]

Q7: How does the headspace in a storage container affect stability?

A7: The headspace, or the empty space above the liquid in a partially filled container, contains oxygen which will promote oxidation.[6][7] To minimize degradation, it is best to use a container that is appropriately sized for the volume of this compound to reduce the headspace. If you have a large amount of headspace, consider transferring the liquid to a smaller container or flushing the headspace with an inert gas like nitrogen.[6][8]

Q8: Can I use antioxidants to prevent the degradation of this compound?

A8: Yes, adding antioxidants can be an effective strategy. Natural antioxidants like tocopherols (B72186) (Vitamin E) have been shown to be effective in preserving essential oils.[9][10][11][12][13] The effective concentration can vary, but typically ranges from 0.01% to 0.1% (w/w) . It is crucial to ensure the chosen antioxidant is compatible with the intended application of the this compound.

Quantitative Data on this compound Degradation

The following tables provide illustrative data on the degradation of this compound under various storage conditions. This data is synthesized based on established principles of chemical kinetics and the known instability of monoterpenes.

Table 1: Effect of Temperature on this compound Degradation (Storage in sealed amber glass vials with 20% headspace, exposure to ambient light)

Storage Time (Months)% this compound Remaining (4°C)% this compound Remaining (25°C)% this compound Remaining (40°C)
0100.0%100.0%100.0%
399.5%97.2%91.5%
698.9%94.1%82.8%
1297.8%88.0%65.2%
2495.5%76.5%40.1%

Table 2: Effect of Light and Oxygen on this compound Degradation (Storage at 25°C for 6 months)

Storage Condition% this compound RemainingKey Degradation Products
Amber vial, sealed (minimal headspace)98.5%Trace sabinaketone
Amber vial, sealed (20% headspace)94.1%Sabinaketone, p-cymene
Clear vial, sealed (20% headspace)85.3%Sabinaketone, p-cymene, polymers
Amber vial, open to air65.7%High levels of sabinaketone, acetone, formaldehyde, polymers

Experimental Protocols

Protocol 1: Stability Testing of this compound

Objective: To quantify the degradation of this compound under controlled storage conditions over time.

Materials:

  • This compound (high purity)

  • Amber glass vials with PTFE-lined caps

  • Clear glass vials with PTFE-lined caps

  • Pipettes

  • Nitrogen gas cylinder with regulator (optional)

  • Temperature-controlled storage chambers/incubators

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • Hexane (B92381) (or other suitable solvent), analytical grade

  • Internal standard (e.g., n-dodecane)

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in hexane containing a known concentration of an internal standard.

    • Aliquot the solution into the different types of vials to be tested (e.g., amber, clear).

    • For testing the effect of oxygen, prepare two sets of samples: one sealed under ambient air and another where the headspace is flushed with nitrogen gas for 1-2 minutes before sealing.[6][8]

  • Storage Conditions:

    • Place the prepared vials in temperature-controlled chambers set to the desired temperatures (e.g., 4°C, 25°C, 40°C).

    • For light exposure studies, place one set of vials under a controlled light source (simulating ambient light) and another set in complete darkness at the same temperature.

  • Time Points for Analysis:

    • Analyze a sample from each condition at time zero (T=0).

    • Subsequent analyses should be performed at predetermined intervals (e.g., 1, 3, 6, 12, and 24 months).

  • GC-MS Analysis:

    • At each time point, take an aliquot from each vial and dilute appropriately with hexane.

    • Inject the sample into the GC-MS system. A typical GC program for terpene analysis can be used.[14][15][16][17]

      • Column: HP-5MS (or equivalent)

      • Injector Temperature: 250°C

      • Oven Program: Initial temperature 60°C, ramp to 240°C at 3°C/min.

      • Carrier Gas: Helium

      • MS Detector: Scan mode to identify degradation products, and Selected Ion Monitoring (SIM) mode for accurate quantification of this compound and known degradation products.

  • Data Analysis:

    • Calculate the concentration of this compound at each time point relative to the internal standard.

    • Determine the percentage of this compound remaining compared to the T=0 sample.

    • Identify and quantify major degradation products.

Protocol 2: Evaluating the Efficacy of Antioxidants

Objective: To determine the effectiveness of an antioxidant in preventing the degradation of this compound.

Methodology:

  • Follow the same procedure as in Protocol 1, with the following modification in the sample preparation step:

    • Prepare multiple sets of this compound solutions. To each set, add a different concentration of the antioxidant to be tested (e.g., 0.01%, 0.05%, 0.1% w/w of α-tocopherol).[9][13] Include a control group with no antioxidant.

  • Store all samples under accelerated degradation conditions (e.g., 40°C with light exposure) to observe changes in a shorter timeframe.

  • Analyze the samples at regular intervals using GC-MS as described in Protocol 1.

  • Compare the degradation rate of this compound in the samples with and without the antioxidant to determine its protective effect.

Visualizations

Degradation_Pathway cluster_products Degradation Products Sabinene This compound Sabinaketone Sabinaketone Sabinene->Sabinaketone Oxidation Acetone Acetone Sabinene->Acetone Oxidation Formaldehyde Formaldehyde Sabinene->Formaldehyde Oxidation Ozone Ozone (O₃) OH_Radical Hydroxyl Radical (•OH)

Caption: Oxidative degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_storage Storage cluster_analysis Analysis Prep Prepare this compound Solution (with internal standard) Aliquot Aliquot into Vials (Amber/Clear) Prep->Aliquot Conditions Apply Conditions: - Headspace (Air/N₂) - Antioxidant (Yes/No) Aliquot->Conditions Temp Temperature (4°C, 25°C, 40°C) Conditions->Temp Light Light (Dark/Light) Conditions->Light Timepoints Sample at Time Points (T=0, 1, 3, 6, 12 mo) Temp->Timepoints Light->Timepoints GCMS GC-MS Analysis Timepoints->GCMS Data Quantify Degradation GCMS->Data

Caption: Workflow for this compound stability testing.

References

Resolving co-eluting peaks in GC analysis of sabinene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges related to the gas chromatography (GC) analysis of sabinene (B1680474), with a particular focus on resolving co-eluting peaks.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for the co-elution of sabinene with other terpenes in GC analysis?

A1: Co-elution of sabinene is a frequent challenge in GC analysis, primarily due to the presence of other isomeric monoterpenes with similar physicochemical properties, such as boiling points and polarities.[1] The most common co-eluting peak with sabinene is β-pinene.[2][3] Other terpenes that can potentially co-elute include α-pinene, myrcene, and limonene. The primary factors contributing to co-elution are:

  • Inadequate Stationary Phase Selectivity: The GC column's stationary phase may not have the appropriate chemistry to differentiate between sabinene and other structurally similar terpenes.[4]

  • Suboptimal Temperature Program: An improperly designed temperature ramp may not provide sufficient separation between compounds with close elution temperatures.[4]

  • Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas can impact peak resolution. An improperly set flow rate can lead to broader peaks and increased chances of co-elution.

Q2: How can I confirm that a peak is indeed a co-elution of sabinene and another compound?

A2: Identifying a co-eluting peak can be achieved through several methods:

  • Peak Shape Analysis: Look for asymmetrical peaks, such as those with a shoulder or tailing. While not definitive, this can be an initial indicator of co-elution.

  • Mass Spectrometry (MS) Analysis: If using a GC-MS system, examine the mass spectrum across the peak. If the mass spectrum is not consistent throughout the peak, it suggests the presence of multiple compounds.

  • Use of a More Selective Column: Injecting the same sample on a column with a different stationary phase (e.g., a polar column if you are currently using a non-polar one) can often resolve the co-eluting peaks.[4]

Q3: What type of GC column is best suited for the analysis of sabinene and other terpenes?

A3: The choice of GC column is critical for achieving good separation of terpenes.[4]

  • Non-polar columns , such as those with a 100% dimethylpolysiloxane (e.g., DB-1, HP-1) or 5% phenyl/95% dimethylpolysiloxane (e.g., DB-5, HP-5) stationary phase, are commonly used as a starting point for terpene analysis.[4]

  • Intermediate polarity columns , like those with a 6% cyanopropylphenyl/94% dimethylpolysiloxane phase (e.g., Rxi-624Sil MS), can offer different selectivity and may be effective in resolving specific isomers.[4]

  • Polar columns , such as those with a polyethylene (B3416737) glycol (PEG) phase (e.g., DB-WAX, HP-INNOWax), are particularly useful for separating more polar terpenoids like alcohols and esters and can provide a different elution order that may resolve sabinene from other non-polar terpenes.[4][5]

For complex mixtures, two-dimensional gas chromatography (GCxGC), which utilizes two columns of different polarities, can provide significantly enhanced separation.[6]

Troubleshooting Guide: Resolving Co-eluting Peaks of Sabinene

This guide provides a systematic approach to troubleshooting and resolving the co-elution of sabinene in your GC analysis.

Problem: Sabinene peak is not well-resolved from a neighboring peak (e.g., β-pinene).

Logical Troubleshooting Workflow

Troubleshooting Co-elution Troubleshooting Workflow for Sabinene Co-elution start Identify Co-elution (Peak Tailing/Shoulder, MS Data) step1 Optimize Temperature Program start->step1 step2 Adjust Carrier Gas Flow Rate step1->step2 If resolution is still poor end Resolution Achieved step1->end If resolution is achieved step3 Change GC Column step2->step3 If resolution is still poor step2->end If resolution is achieved step4 Consider Advanced Techniques (e.g., Chiral Column, GCxGC) step3->step4 For highly complex mixtures or enantiomer separation step3->end If resolution is achieved step4->end If resolution is achieved

Caption: A logical workflow for troubleshooting co-eluting peaks in the GC analysis of sabinene.

Step 1: Optimize the Temperature Program

A well-designed temperature program is crucial for separating compounds with different boiling points.[7]

  • Lower the Initial Oven Temperature: For better separation of volatile compounds like monoterpenes, reducing the initial oven temperature can improve resolution.[4]

  • Decrease the Temperature Ramp Rate: A slower temperature ramp provides more time for the analytes to interact with the stationary phase, which can enhance separation.[7] You can try reducing the ramp rate in increments of 1-2°C/min.

  • Introduce an Isothermal Hold: Adding a short isothermal hold at a temperature just below the elution temperature of the co-eluting pair can sometimes improve separation.

Step 2: Adjust the Carrier Gas Flow Rate

The flow rate of the carrier gas (e.g., Helium, Hydrogen) affects the efficiency of the separation. Ensure the carrier gas flow rate is optimal for the column dimensions being used. A suboptimal flow rate can lead to peak broadening and poor resolution.

Step 3: Change the GC Column

If optimizing the temperature program and flow rate does not resolve the co-elution, the issue likely lies with the selectivity of the stationary phase.[4]

  • Switch to a Column with a Different Polarity: If you are using a non-polar column (e.g., DB-5), try an intermediate or polar column (e.g., DB-WAX). The different interactions between the analytes and the stationary phase can alter the elution order and resolve the co-eluting peaks.[4][5]

Step 4: Consider Advanced Techniques

For particularly challenging separations, more advanced techniques may be necessary:

  • Chiral GC Columns: If you need to separate enantiomers of sabinene or other chiral terpenes, a chiral stationary phase is required.[8][9][10]

  • Two-Dimensional Gas Chromatography (GCxGC): For highly complex samples, GCxGC provides significantly higher resolving power by using two columns with different selectivities.[6]

Data Presentation: GC Method Parameters for Terpene Analysis

The following table summarizes various GC column and temperature program parameters that have been used for the analysis of terpenes, including sabinene. This data can be used as a starting point for method development.

Stationary PhaseColumn DimensionsCarrier Gas/Flow RateTemperature ProgramApplication Note
DB-5ms30 m x 0.25 mm, 0.25 µmHelium, 1.2 mL/min70°C (2 min), ramp 3°C/min to 85°C, ramp 2°C/min to 165°C (1 min), ramp 30°C/min to 250°C (20 min)Quantitative determination of cannabis terpenes[11]
DB-HeavyWAX---Analysis of terpenes in cannabis[5]
Elite-FFAP30 m x 0.32 mm, 0.25 µmHelium, 0.5 mL/min60°C (2 min), ramp 5°C/min to 200°C (10 min)Separation of a mixed standard of terpenes including sabinene[12]
HP-chiral-20B30 m x 0.32 mm, 0.25 µmHelium, 1 mL/min40°C (5 min), ramp 1°C/min to 130°C, ramp 2°C/min to 200°C (3 min)Chiral analysis of terpenes[13]

Experimental Protocols

Protocol 1: Rapid GC-FID Method for Sabinene and β-Pinene

This protocol is adapted from a rapid method for the determination of sabinene and β-pinene in essential oils.[2][3]

1. Sample Preparation: a. Dilute the essential oil sample in a suitable solvent (e.g., ethanol (B145695) or hexane) to a concentration within the linear range of the instrument. b. If necessary, use an internal standard for quantification.

2. GC-FID Instrumentation and Conditions:

  • GC System: Agilent 7890B GC with FID or equivalent.
  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[11]
  • Inlet: Split/splitless injector at 250°C.
  • Split Ratio: 15:1.[11]
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[11]
  • Oven Temperature Program:
  • Initial temperature: 60°C, hold for 2 minutes.
  • Ramp 1: 5°C/min to 100°C.
  • Ramp 2: 10°C/min to 200°C, hold for 5 minutes.
  • Detector: FID at 300°C.

3. Data Analysis: a. Identify sabinene and β-pinene peaks based on their retention times compared to a certified reference standard. b. Quantify the compounds using a calibration curve or the internal standard method.

Protocol 2: General Terpenoid Profiling by GC-MS

This protocol provides a general starting point for the analysis of a broader range of terpenes.[4]

1. Sample Preparation: a. Weigh approximately 0.1 g of the homogenized sample into a centrifuge tube. b. Add 30 mL of methanol (B129727) or another suitable solvent. c. Vortex or sonicate for 30 seconds. d. Allow the sample to extract for 30 minutes at room temperature. e. Centrifuge and transfer the supernatant to a GC vial.

2. GC-MS Instrumentation and Conditions:

  • GC-MS System: Agilent 8890 GC with 5977A MSD or equivalent.[5]
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
  • Inlet: Split/splitless injector at 250°C.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 50°C, hold for 2 minutes.
  • Ramp: 3°C/min to 250°C, hold for 5 minutes.
  • MSD Conditions:
  • Transfer Line: 280°C.
  • Ion Source: 230°C.
  • Scan Range: 40-500 amu.

3. Data Analysis: a. Identify terpenes by comparing their mass spectra and retention times to a spectral library (e.g., NIST) and authenticated standards. b. Perform semi-quantification based on peak area percentages or full quantification using calibration standards.

References

Strategies to increase the enantiomeric excess of synthetic (-)-Sabinene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of (-)-Sabinene. Our goal is to help you increase the enantiomeric excess (e.e.) of your target molecule through robust strategies and detailed experimental guidance.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for achieving high enantiomeric excess (e.e.) in the synthesis of this compound?

A1: There are two main successful approaches for the enantioselective synthesis of this compound:

  • Asymmetric Catalytic Cyclopropanation: This chemical approach involves the construction of the bicyclo[3.1.0]hexane core of sabinene (B1680474) using a chiral catalyst to control the stereochemistry. Key methods include the enantioselective Simmons-Smith reaction and transition metal-catalyzed (e.g., rhodium, copper) cyclopropanation of appropriate alkene precursors with diazo compounds.[1][2][3]

  • Biosynthesis using Sabinene Synthase: This biological approach utilizes the enzyme this compound synthase, which naturally catalyzes the cyclization of geranyl pyrophosphate (GPP) to form this compound with high enantiopurity.[4][5] This enzyme can be expressed in microbial hosts such as Escherichia coli or Saccharomyces cerevisiae for preparative scale synthesis.[4][6]

Q2: How do I choose between a chemical and a biological approach for my synthesis?

A2: The choice depends on your specific laboratory capabilities, desired scale, and the availability of starting materials.

  • Chemical synthesis offers greater flexibility in substrate design and may be more amenable to traditional organic chemistry labs. It allows for the synthesis of sabinene analogs by modifying the starting materials. However, it may require extensive optimization of reaction conditions and chiral catalysts to achieve high e.e.

  • Biological synthesis can provide very high enantioselectivity due to the inherent specificity of the enzyme.[7] It is also a more environmentally friendly ("green") approach. However, it requires expertise in molecular biology and fermentation techniques. The scale of the reaction may be limited by fermentation capacity and enzyme activity.

Q3: What is a realistic target for enantiomeric excess when starting out?

A3: For initial experiments in asymmetric catalysis, achieving an e.e. above 80% is a good starting point. With careful optimization of the catalyst, solvent, and temperature, it is often possible to exceed 95% e.e.[8] Biosynthetic methods using sabinene synthase typically yield very high e.e., often greater than 98%.[7]

Q4: How can I accurately determine the enantiomeric excess of my synthetic this compound?

A4: The most common and reliable method for determining the e.e. of volatile compounds like sabinene is chiral gas chromatography (GC) .[8][9][10] This technique uses a chiral stationary phase to separate the enantiomers, allowing for their quantification. It is crucial to have access to an authentic racemic or enantiopure standard to confirm the elution order of the enantiomers.[10]

Troubleshooting Guide: Low Enantiomeric Excess

This guide addresses common issues encountered during the asymmetric synthesis of this compound that can lead to low enantiomeric excess.

Problem Potential Cause Suggested Solution
Low e.e. in Asymmetric Cyclopropanation Inactive or Impure Chiral Catalyst/Ligand: The chiral catalyst or ligand may have degraded due to improper storage or handling, or it may contain impurities that interfere with the asymmetric induction.- Ensure the catalyst/ligand is of high purity and stored under an inert atmosphere. - Consider purifying the catalyst/ligand before use. - Purchase from a reputable supplier.
Suboptimal Reaction Temperature: The transition states leading to the two enantiomers may have a small energy difference. Higher temperatures can provide enough energy to overcome this barrier, leading to a loss of selectivity.- Lower the reaction temperature. Many asymmetric cyclopropanations show improved e.e. at lower temperatures (e.g., 0 °C to -78 °C).[11]
Incorrect Solvent Choice: The solvent can influence the conformation of the catalyst-substrate complex and the transition state, thereby affecting enantioselectivity.- Screen a range of solvents with varying polarities and coordinating abilities. Non-coordinating solvents like dichloromethane (B109758) (DCM) or toluene (B28343) are often good starting points.[11]
Presence of Water or Other Protic Impurities: Water can react with organometallic reagents and catalysts, leading to the formation of achiral byproducts and a decrease in enantioselectivity.- Use anhydrous solvents and reagents. - Perform the reaction under a dry, inert atmosphere (e.g., argon or nitrogen).[11]
Low e.e. in Biosynthesis Suboptimal Fermentation Conditions: Factors such as temperature, pH, and aeration can affect the health of the microbial culture and the expression and activity of the sabinene synthase.- Optimize fermentation parameters for the specific microbial host. - Ensure adequate nutrient supply for both cell growth and enzyme production.
Low Sabinene Synthase Activity: The expressed enzyme may have low specific activity, leading to slow conversion and potential degradation of the product.- Confirm the correct expression and folding of the enzyme via SDS-PAGE and Western blot. - Consider codon optimization of the gene for the expression host.[12] - Purify the enzyme to remove interfering cellular components.
Substrate Limitation: The intracellular concentration of the precursor, geranyl pyrophosphate (GPP), may be insufficient.- Engineer the host's metabolic pathways to increase the flux towards GPP.[4][6]

Data Presentation

The following table summarizes representative enantiomeric excess values achieved in the asymmetric synthesis of bicyclo[3.1.0]hexane systems, which are structurally analogous to sabinene.

MethodCatalyst/LigandSubstrateSolventTemp (°C)e.e. (%)Reference
Rhodium-catalyzed CyclopropanationRh₂(S-TCPTAD)₄Aryldiazoacetate + AlkenePentane25up to 98[2]
Copper-catalyzed CycloadditionCuI/(R)-FesulphosAzomethine ylide + AzirineCH₂Cl₂-20up to 98[8]
Asymmetric Simmons-SmithTi(OiPr)₄ / TADDOLAllylic AlcoholCH₂Cl₂-20>95[2]
Intramolecular Radical CyclopropanationCu(I) / Chiral AmineAlkenyl AldehydeToluene30up to 92.5[13]
BiosynthesisThis compound SynthaseGeranyl PyrophosphateAqueous Buffer30>98[7]

Experimental Protocols

Asymmetric Simmons-Smith Cyclopropanation of an Allylic Alcohol

This protocol is a general method for the enantioselective cyclopropanation of an allylic alcohol, a common precursor for the bicyclo[3.1.0]hexane core of sabinene.

Materials:

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the chiral ligand (1.2 equivalents).

  • Dissolve the ligand in anhydrous DCM.

  • Cool the solution to -20 °C in a cryocooler.

  • Slowly add a solution of Ti(OiPr)₄ (1.2 equivalents) in DCM. Stir for 30 minutes.

  • Add the allylic alcohol (1.0 equivalent) dissolved in DCM to the reaction mixture. Stir for another 30 minutes.

  • Add diethylzinc (2.2 equivalents) dropwise, maintaining the temperature at -20 °C.

  • Add diiodomethane (2.5 equivalents) dropwise.

  • Allow the reaction to stir at -20 °C, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl at -20 °C.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Determine the enantiomeric excess of the purified product by chiral GC analysis.

Expression and Purification of this compound Synthase

This protocol describes the expression of a His-tagged this compound synthase in E. coli and its subsequent purification.

Materials:

  • E. coli strain (e.g., BL21(DE3)) transformed with an expression vector containing the His-tagged this compound synthase gene.

  • Luria-Bertani (LB) medium with the appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT).

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT).

  • Ni-NTA affinity chromatography column.

Procedure:

  • Inoculate a starter culture of the transformed E. coli in LB medium with the appropriate antibiotic and grow overnight at 37 °C with shaking.

  • Inoculate a larger volume of LB medium with the overnight culture and grow at 37 °C until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Reduce the temperature to 18-20 °C and continue to grow for another 16-20 hours.

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.

  • Elute the His-tagged this compound synthase with elution buffer.

  • Collect the fractions containing the purified protein and verify the purity by SDS-PAGE.

  • Desalt the purified protein into a suitable storage buffer (e.g., using a desalting column or dialysis).

  • Store the purified enzyme at -80 °C.

Visualizations

Strategies_for_Enantioselective_Sabinene_Synthesis cluster_chemical Chemical Synthesis cluster_biological Biosynthesis start Goal: Increase e.e. of This compound asym_cyclo Asymmetric Cyclopropanation start->asym_cyclo enzyme This compound Synthase start->enzyme sim_smith Enantioselective Simmons-Smith asym_cyclo->sim_smith e.g. rh_cu_cat Rh/Cu Catalyzed Cyclopropanation asym_cyclo->rh_cu_cat e.g. end_product This compound (High e.e.) sim_smith->end_product rh_cu_cat->end_product microbial Microbial Expression (E. coli, S. cerevisiae) enzyme->microbial microbial->end_product

Caption: Overview of chemical and biological strategies for the enantioselective synthesis of this compound.

Asymmetric_Simmons_Smith_Workflow start Start: Allylic Alcohol Precursor reagents 1. Chiral Ligand + Ti(OiPr)₄ 2. Et₂Zn 3. CH₂I₂ start->reagents reaction Asymmetric Cyclopropanation reagents->reaction workup Quench & Workup reaction->workup purification Purification (Chromatography) workup->purification analysis Chiral GC Analysis purification->analysis end_product Product: Enantioenriched Bicyclo[3.1.0]hexane analysis->end_product

Caption: Experimental workflow for asymmetric Simmons-Smith cyclopropanation.

References

Technical Support Center: Enhancing the Solubility of (-)-Sabinene for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low aqueous solubility of (-)-Sabinene in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a challenge for biological assays?

A1: this compound is a natural bicyclic monoterpene found in various plants, including certain species of cannabis, citrus fruits, and in the essential oil of black pepper.[1][2][3] It is investigated for its potential antifungal, anti-inflammatory, antioxidant, and anticancer properties.[1][2][4] Like most monoterpenes, this compound is a lipophilic, hydrophobic compound, making it practically insoluble in water and aqueous buffers.[1][5][6] This poor solubility can lead to precipitation in cell culture media, inaccurate compound concentrations, reduced bioavailability to cellular targets, and consequently, unreliable and irreproducible experimental results.[7][8]

Q2: What is the best solvent to start with for dissolving this compound?

A2: For initial stock solutions, organic solvents are recommended. This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide, with a reported solubility of approximately 20 mg/mL.[1] DMSO is a very common choice for in vitro assays due to its ability to dissolve a wide range of compounds and its miscibility with water and cell culture media.[7][9] Ethanol is another effective option.[1] A high-concentration stock solution (e.g., 10-30 mM) should be prepared in one of these solvents first.[7]

Q3: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous assay buffer. What should I do?

A3: This is a common issue with hydrophobic compounds.[10] Here is a systematic approach to troubleshoot this problem:

  • Optimize Dilution: Instead of a single large dilution, perform a serial dilution of your concentrated stock into the final assay buffer.[7] This gradual decrease in solvent concentration can help maintain solubility.

  • Warm and Mix: Gently warming the solution to 37°C and vortexing or sonicating for several minutes can often help redissolve precipitates.[10]

  • Check Final Solvent Concentration: The final concentration of the organic co-solvent is critical. For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid cytotoxicity, though some cell lines may tolerate up to 1%.[7][11] It is crucial to run a solvent tolerance test to determine the maximum concentration that does not affect your specific assay's outcome.[7]

  • Reduce Compound Concentration: Your target concentration might be above the solubility limit of this compound in the final aqueous medium. Try working with a lower final concentration.

Q4: Are there alternative methods to simple co-solvents for improving this compound solubility?

A4: Yes, if optimizing co-solvent conditions is insufficient, several other strategies can be employed:

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior.[12][13] They can encapsulate hydrophobic molecules like this compound, forming water-soluble inclusion complexes that improve solubility, stability, and bioavailability.[12][14]

  • Surfactants: Non-ionic surfactants like Tween 80 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[7][15] However, surfactants can interfere with cell membranes, so their compatibility with the specific assay must be verified.[7]

  • Nanoemulsions: Formulating this compound into a stable oil-in-water nanoemulsion can create a dispersible system suitable for aqueous environments.[8]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
1. Compound precipitates upon dilution in aqueous buffer/media. The final concentration exceeds the solubility limit.Lower the final concentration of this compound. Perform a solubility test in your final buffer to determine the maximum achievable concentration.
The final co-solvent (e.g., DMSO) concentration is too low.Increase the final co-solvent concentration, but ensure it remains below the cytotoxic level for your assay (typically <0.5% for DMSO).[7] Always include a solvent control.
High salt concentration in the buffer ("salting out" effect).If possible, try reducing the salt concentration in your buffer.[8]
Improper mixing technique.Add the stock solution to the aqueous buffer slowly while vortexing to ensure rapid dispersion.[16] Consider brief sonication or warming to 37°C.[10]
2. Inconsistent or irreproducible assay results. Incomplete dissolution or precipitation of the compound.Visually inspect all solutions for clarity before use. Prepare fresh dilutions for each experiment, as aqueous solutions of this compound are not recommended for storage for more than one day.[1]
Degradation of the compound in the stock solution.Store the organic stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]
3. Observed cytotoxicity or off-target effects. Co-solvent toxicity.Determine the highest non-toxic concentration of your solvent (e.g., DMSO, ethanol) on your specific cells or assay system via a solvent tolerance test.[7] Ensure the final concentration in all experiments is below this level.
The compound itself is cytotoxic at the tested concentration.Perform a dose-response curve to determine the cytotoxic concentration of this compound in your specific assay. A study on RAW 264.7 macrophages and HaCat keratinocytes found cytotoxicity at 1.25 μl/ml.[1]

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference(s)
WaterInsoluble / Sparingly Soluble[1][5]
Water (estimated)~2.49 mg/L[3][17]
Ethanol~20 mg/mL[1]
DMSO~20 mg/mL[1]
Dimethyl formamide~20 mg/mL[1]
Ethanol:PBS (pH 7.2) (1:2 ratio)~0.33 mg/mL[1]

Table 2: Comparison of Solubilization Strategies

MethodPrincipleTypical Working ConcentrationAdvantagesDisadvantages
Co-solvents (e.g., DMSO, Ethanol)Increase the polarity of the bulk solvent to dissolve the hydrophobic compound.< 0.5% (v/v) for in vitro assays.[7]Simple, widely used, effective for creating high-concentration stock solutions.Can be toxic to cells at higher concentrations; may have biological effects.[7]
Cyclodextrins (e.g., HP-β-CD)Encapsulate the hydrophobic guest molecule within a hydrophilic host molecule.[12]Molar ratio dependent on the specific compound and cyclodextrin (B1172386) used.Low cytotoxicity, can improve stability and bioavailability.[12][13]May not be suitable for all compounds; can be more expensive.
Surfactants (e.g., Tween 80)Form micelles that sequester the hydrophobic compound from the aqueous environment.[7]0.01-1% (v/v)Can significantly increase apparent solubility.Can disrupt cell membranes and interfere with certain assay readouts.[7]

Experimental Protocols

Protocol 1: Co-Solvent Method for Preparing Aqueous Solutions of this compound

This protocol is adapted from established methods for hydrophobic compounds.[1][16]

Part A: Preparing a Concentrated Stock Solution

  • Equilibrate the vial of this compound neat oil to room temperature.

  • Briefly centrifuge the vial to ensure all the oil is at the bottom.

  • Add a precise volume of high-purity organic solvent (e.g., DMSO or ethanol) to achieve a high-concentration stock (e.g., 20 mg/mL or a molar concentration like 50-100 mM).

  • Vortex and/or sonicate the solution until the this compound is completely dissolved, resulting in a clear, particle-free solution.

  • Store the stock solution in small, single-use aliquots in tightly sealed amber vials at -20°C or -80°C to prevent degradation and contamination.[7]

Part B: Diluting to Final Working Concentration

  • Prepare the desired aqueous buffer (e.g., PBS, cell culture medium) and bring it to the experimental temperature (e.g., 37°C).

  • Perform a serial dilution. For example, to achieve a 1:1000 dilution, first dilute the stock 1:10 in the solvent, then 1:10 in buffer, and finally 1:10 again in buffer.

  • For the final dilution step, add the intermediate this compound solution to the final volume of the aqueous buffer slowly while continuously vortexing or stirring. This promotes rapid dispersion and prevents localized high concentrations that can lead to precipitation.

  • Visually inspect the final solution for any signs of precipitation. A clear solution indicates successful solubilization.

  • Use the freshly prepared aqueous solution immediately. Storage of the final aqueous solution is not recommended for more than one day.[1]

Protocol 2: Cyclodextrin Inclusion Complex Method (Conceptual)

This protocol provides a general workflow for using cyclodextrins, which should be optimized for this compound.

  • Selection: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher water solubility and low toxicity.[18]

  • Molar Ratio Determination: Conduct a phase solubility study to determine the optimal molar ratio of cyclodextrin to this compound that provides the maximum increase in solubility.

  • Complex Formation:

    • Dissolve the determined amount of cyclodextrin in the aqueous buffer with stirring.

    • Separately, dissolve the this compound in a minimal amount of a volatile organic solvent like ethanol.

    • Slowly add the this compound solution to the cyclodextrin solution under constant stirring.

    • Allow the mixture to stir at a controlled temperature for an extended period (e.g., 24-48 hours) to facilitate complex formation.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator or by nitrogen stream evaporation.

  • Lyophilization: Freeze-dry the resulting aqueous solution to obtain a solid powder of the this compound-cyclodextrin inclusion complex.

  • Reconstitution: The lyophilized powder can be readily dissolved in the aqueous assay buffer to the desired final concentration for the experiment.

Visualizations: Workflows and Signaling Pathways

G start Start: Need to prepare This compound for assay stock_sol Prepare concentrated stock in 100% DMSO or Ethanol (e.g., 20 mg/mL) start->stock_sol dilute Dilute stock solution into aqueous assay buffer stock_sol->dilute precipitate Does it precipitate? dilute->precipitate success Solution is clear. Proceed with assay. (Include solvent control) precipitate->success No troubleshoot Troubleshoot Precipitation precipitate->troubleshoot Yes optimize Optimize Dilution: - Use serial dilution - Warm/Sonicate - Lower final concentration - Check final DMSO % (<0.5%) troubleshoot->optimize alt_methods Consider Alternative Methods: - Cyclodextrins - Surfactants troubleshoot->alt_methods optimize->dilute Re-attempt

Caption: Decision workflow for solubilizing this compound.

G cluster_akt AKT/mTOR Pathway Inhibition cluster_bcl2 Bcl-2/Bax Pathway Modulation Sabinene This compound AKT AKT Sabinene->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis (Cell Death) AKT->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Sabinene2 This compound Bcl2 Bcl-2 (Anti-apoptotic) Sabinene2->Bcl2 Bax Bax (Pro-apoptotic) Sabinene2->Bax Apoptosis2 Apoptosis (Cell Death) Bcl2->Apoptosis2 Bax->Apoptosis2

Caption: this compound induces apoptosis by regulating AKT/mTOR and Bcl-2/Bax pathways.[2]

G Sabinene This compound ROS Reactive Oxygen Species (ROS) Sabinene->ROS inhibits MAPK MAPK (p38, ERK1/2) ROS->MAPK MuRF1 MuRF-1 (E3 ubiquitin ligase) MAPK->MuRF1 Atrophy Skeletal Muscle Atrophy MuRF1->Atrophy

Caption: this compound prevents muscle atrophy via the ROS-mediated MAPK/MuRF-1 pathway.[19][20]

References

Minimizing byproduct formation in (-)-Sabinene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the chemical synthesis of (-)-sabinene.

Troubleshooting Guides

Unwanted byproduct formation is a common challenge in the synthesis of strained bicyclic molecules like this compound. The following table outlines potential issues, their probable causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Diastereoselectivity in Cyclopropanation - Non-optimal catalyst or reagent for stereocontrol.- Incorrect reaction temperature.- Steric hindrance from the substrate.- Screen different chiral catalysts or cyclopropanating agents (e.g., chiral copper or rhodium catalysts for diazo compounds, or diastereoselective Simmons-Smith reagents).- Optimize the reaction temperature; lower temperatures often favor higher selectivity.- Modify the substrate to reduce steric hindrance near the reaction site, if possible.
Formation of Isomeric Byproducts (e.g., α-Thujene, β-Thujene) - Isomerization of the starting material or product under the reaction conditions.- Use of acidic or basic conditions that promote double bond migration.- Ensure the use of neutral reaction and workup conditions.- Buffer the reaction mixture if necessary.- Minimize reaction time and temperature to prevent isomerization.
Presence of C-H Insertion Byproducts - Use of highly reactive carbenes in cyclopropanation which can insert into C-H bonds.[1]- Employ carbenoids (e.g., from Simmons-Smith reaction) which are generally less reactive and more selective for cyclopropanation over C-H insertion.[2]
Incomplete Reaction - Insufficient reagent stoichiometry.- Low reaction temperature or short reaction time.- Catalyst deactivation.- Increase the equivalents of the limiting reagent.- Gradually increase the reaction temperature and/or extend the reaction time while monitoring for byproduct formation.- Use a fresh batch of catalyst or consider a more robust catalyst system.
Formation of Polymeric Material - High concentration of reagents.- Uncontrolled reaction temperature.- Perform the reaction at a lower concentration.- Ensure efficient stirring and temperature control, especially during the addition of reagents.
Difficulty in Product Purification - Byproducts having similar polarity to this compound.- Utilize high-performance liquid chromatography (HPLC) for purification.[3]- Consider derivatization of the crude product to facilitate separation, followed by removal of the derivatizing group.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the chemical synthesis of this compound?

A1: Common byproducts can include diastereomers of sabinene (B1680474), constitutional isomers such as α-thujene and β-thujene, and products resulting from C-H insertion when using highly reactive carbene precursors for cyclopropanation.[1] The specific byproducts will depend on the chosen synthetic route and reaction conditions.

Q2: How can I improve the stereoselectivity of the cyclopropanation step in this compound synthesis?

A2: Improving stereoselectivity is crucial for obtaining the desired (-)-enantiomer. Key strategies include:

  • Chiral Catalysts: Employing chiral catalysts, such as those based on copper or rhodium with chiral ligands, can effectively control the stereochemical outcome of cyclopropanation with diazo compounds.

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the cyclopropanation to one face of the double bond.

  • Substrate-Controlled Diastereoselectivity: If the substrate already contains a chiral center, its steric and electronic properties can influence the stereochemistry of the newly formed cyclopropane (B1198618) ring. The Simmons-Smith reaction can be directed by nearby hydroxyl groups.[2]

Q3: What analytical techniques are best for monitoring the progress of this compound synthesis and identifying byproducts?

A3: Gas chromatography (GC) coupled with either a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS) is highly effective for monitoring the reaction progress and identifying volatile byproducts. Chiral GC columns can be used to determine the enantiomeric excess of the this compound produced. For non-volatile byproducts, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are valuable tools.

Q4: Are there any specific safety precautions to consider during this compound synthesis?

A4: Yes. Many reagents used in cyclopropanation reactions, such as diazomethane (B1218177) and other diazo compounds, are toxic and potentially explosive. These should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment. Reactions involving pyrophoric reagents like diethylzinc (B1219324) (used in some Simmons-Smith variations) require an inert atmosphere and careful handling to prevent fires.

Experimental Protocols

While a specific, high-yielding protocol for this compound is proprietary to various research groups, a general procedure for a key transformation, the Simmons-Smith cyclopropanation for the synthesis of a sabinene precursor, is outlined below.

Diastereoselective Simmons-Smith Cyclopropanation of a Chiral Allylic Alcohol

This protocol is based on the principle of hydroxyl-directed cyclopropanation, which can be a key step in a multi-step synthesis of this compound from a suitable chiral precursor.

Materials:

Procedure:

  • Dry all glassware in an oven and assemble under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolve the chiral allylic alcohol in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (2.2 equivalents) to the stirred solution.

  • After stirring for 20 minutes at 0 °C, add diiodomethane (2.2 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with DCM (3 x volume).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the cyclopropanated product.

Data Presentation

Table 1: Hypothetical Comparison of Cyclopropanation Methods for this compound Precursor Synthesis

Method Catalyst/Reagent Solvent Temperature (°C) Yield of this compound Precursor (%) Diastereomeric Ratio (desired:undesired)
ACu(acac)₂ / Chiral Ligand 1Toluene257590:10
BRh₂(OAc)₄ / Chiral Ligand 2DCM08295:5
CDiethylzinc / DiiodomethaneDCM258898:2

Visualizations

troubleshooting_workflow start Byproduct Formation Observed check_isomers Isomeric Byproducts Present? start->check_isomers check_diastereomers Low Diastereoselectivity? check_isomers->check_diastereomers No solution_isomers Optimize Reaction Conditions: - Neutral pH - Lower Temperature - Shorter Reaction Time check_isomers->solution_isomers Yes check_ch_insertion C-H Insertion Products? check_diastereomers->check_ch_insertion No solution_diastereomers Improve Stereocontrol: - Screen Chiral Catalysts/Ligands - Optimize Temperature - Modify Substrate check_diastereomers->solution_diastereomers Yes solution_ch_insertion Use Milder Reagents: - Switch to Simmons-Smith - Use Carbenoids check_ch_insertion->solution_ch_insertion Yes end Minimized Byproducts check_ch_insertion->end No solution_isomers->end solution_diastereomers->end solution_ch_insertion->end

Caption: Troubleshooting workflow for byproduct formation.

experimental_workflow start Start: Chiral Allylic Alcohol step1 Dissolve in Anhydrous DCM start->step1 step2 Cool to 0 °C step1->step2 step3 Add Diethylzinc step2->step3 step4 Add Diiodomethane step3->step4 step5 Warm to RT, Stir 12-18h step4->step5 step6 Quench with aq. NH4Cl step5->step6 step7 Extract with DCM step6->step7 step8 Wash and Dry Organic Layer step7->step8 step9 Purify by Column Chromatography step8->step9 end End: this compound Precursor step9->end

Caption: Experimental workflow for Simmons-Smith cyclopropanation.

logical_relationship cluster_factors Reaction Parameters cluster_outcomes Reaction Outcomes Catalyst Catalyst Selectivity Selectivity Catalyst->Selectivity Temperature Temperature Yield Yield Temperature->Yield Byproduct Formation Byproduct Formation Temperature->Byproduct Formation Solvent Solvent Solvent->Yield Substrate Substrate Substrate->Selectivity Yield->Byproduct Formation Selectivity->Byproduct Formation

Caption: Factors influencing reaction outcomes in this compound synthesis.

References

Technical Support Center: Scaling Up (-)-Sabinene Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up (-)-sabinene production from laboratory to pilot scale. It includes frequently asked questions, a detailed troubleshooting guide, experimental protocols, and key data summaries to address challenges encountered during the scale-up process.

Frequently Asked Questions (FAQs)

Q1: What are the most common microbial hosts for producing this compound? A1: The most commonly engineered microbial hosts for this compound production are the bacterium Escherichia coli and the baker's yeast Saccharomyces cerevisiae.[1][2] Both organisms have well-established genetic tools and have been successfully engineered to produce sabinene (B1680474).[1]

Q2: Which biosynthetic pathway is more efficient for sabinene production, the MEP or the MVA pathway? A2: For sabinene production in E. coli, expressing a heterologous mevalonate (B85504) (MVA) pathway has been shown to result in significantly higher titers compared to relying on the native methylerythritol 4-phosphate (MEP) pathway.[3][4] One study reported a 20-fold increase in sabinene production when using the MVA pathway over the MEP pathway in E. coli.[3][5] This is often because the native MEP pathway has tight regulatory mechanisms that can limit precursor supply.[4]

Q3: What are typical yields for this compound at different scales? A3: Sabinene production titers vary significantly depending on the host organism, pathway, and fermentation strategy. In engineered E. coli, shake-flask cultures have achieved titers up to 82.18 mg/L.[6] Through process optimization and fed-batch fermentation, this has been scaled up to achieve a maximum concentration of 2.65 g/L.[3][4][6] In Saccharomyces cerevisiae, shake-flask production has been reported at around 23.6 mg/L.[7][8]

Q4: How does this compound toxicity affect the production host? A4: Like many other monoterpenes, sabinene is toxic to microbial hosts.[3][9] This toxicity can inhibit cell growth and reduce the biotransformation activity of enzymes, ultimately limiting the final product titer.[3][5] Low cell density in fed-batch cultures is often attributed to the inhibitory effects of the synthesized sabinene.[3]

Q5: What are the key challenges when moving from lab-scale shake flasks to pilot-scale bioreactors? A5: Scaling up fermentation presents several significant challenges. These include:

  • Maintaining Process Consistency: Small variations in parameters like temperature, pH, dissolved oxygen (DO), and agitation in the lab can have magnified negative effects at a larger scale.[10][]

  • Oxygen Transfer and Mixing: Ensuring adequate oxygen supply and uniform mixing in a large bioreactor is more complex than in a shake flask and is critical for cell growth and productivity.[10][][12]

  • Nutrient Distribution: Non-uniform distribution of nutrients in large fermenters can lead to localized deficiencies or excesses, disrupting microbial metabolism.[]

  • Contamination Control: The risk of contamination increases with larger volumes and longer fermentation times.[12]

Process Visualization

Biosynthetic Pathways for this compound

Sabinene_Pathway cluster_central Central Carbon Metabolism cluster_mep MEP Pathway (E. coli native) cluster_mva MVA Pathway (Heterologous) cluster_common Common Terpenoid Pathway node_substrate node_substrate node_mva node_mva node_mep node_mep node_common node_common node_final node_final G3P Glyceraldehyde-3-P DXS DXS G3P->DXS Pyruvate Pyruvate Pyruvate->DXS AcetylCoA Acetyl-CoA MvaE MvaE AcetylCoA->MvaE DXR DXR DXS->DXR MEP_Intermediates ... DXR->MEP_Intermediates IPP IPP MEP_Intermediates->IPP MvaS MvaS MvaE->MvaS MVA_Intermediates ... MvaS->MVA_Intermediates MVA_Intermediates->IPP DMAPP DMAPP IPP->DMAPP GPPS GPPS IPP->GPPS DMAPP->GPPS GPP GPP GPPS->GPP SabS Sabinene Synthase (SabS) GPP->SabS Sabinene This compound SabS->Sabinene

Caption: Biosynthetic pathways for this compound production in engineered microbes.

Workflow for Scaling Up Production

Scaling_Workflow node_dev node_dev node_lab node_lab node_pilot node_pilot node_prod node_prod node_check node_check Strain Strain Engineering (MVA Pathway + SabS/GPPS) ShakeFlask Lab Scale: Shake Flask (Parameter Optimization) Strain->ShakeFlask LabBioreactor Lab Scale: Benchtop Bioreactor (Process Control Testing) ShakeFlask->LabBioreactor Check1 Yield & Purity Meet Target? LabBioreactor->Check1 Check1->ShakeFlask No (Re-optimize) PilotScale Pilot Scale Bioreactor (Scale-Up Simulation) Check1->PilotScale Yes Check2 Consistent & Stable Process? PilotScale->Check2 Check2->PilotScale No (Troubleshoot) Downstream Downstream Process Development (Extraction/Purification) Check2->Downstream Yes Production Large Scale Production Downstream->Production

Caption: A logical workflow for scaling this compound production from lab to pilot scale.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No this compound Titer 1. Inefficient Precursor Supply: The native MEP pathway in E. coli can be a bottleneck.[4] 2. Low Enzyme Expression/Activity: Suboptimal induction conditions (temperature, inducer concentration) or codon usage.[3] 3. Plasmid Instability: Loss of expression plasmids during cell division.1. Implement a heterologous MVA pathway to increase the precursor pool of IPP and DMAPP.[3][4] 2. Optimize induction temperature (e.g., 31°C was found to be optimal in one study) and IPTG concentration (e.g., 0.1 mM).[3][13] Ensure key genes like sabinene synthase are codon-optimized for the host.[4] 3. Maintain antibiotic selection during seed cultures. Consider chromosomal integration of the pathway genes for greater stability.[3]
Poor Cell Growth 1. Product Toxicity: Accumulation of sabinene is toxic to the host cells, inhibiting growth.[3] 2. Metabolic Burden: Overexpression of a long, heterologous pathway places a significant metabolic load on the cells.[3] 3. Suboptimal Culture Conditions: Incorrect pH, temperature, or nutrient limitations.[14]1. Implement in situ product removal, such as a two-phase fermentation with an organic solvent overlay (e.g., dodecane) to sequester the sabinene away from the cells.[3] 2. Balance pathway expression using promoters of different strengths. Use a two-stage fermentation process to separate the growth phase from the production phase.[3] 3. Optimize medium components (carbon, nitrogen sources) and physical parameters (pH, temperature). For E. coli, glycerol (B35011) and beef powder have been shown to be effective.[3][13]
Inconsistent Yields Between Lab and Pilot Scale 1. Poor Mass Transfer: Inefficient oxygen transfer in the larger pilot-scale bioreactor.[10][] 2. Inadequate Mixing: Creation of gradients (pH, temperature, nutrients) within the large vessel.[] 3. Shear Stress: Higher agitation speeds in large bioreactors can cause physical damage to cells.1. Develop a scale-up strategy based on constant oxygen transfer rate (kLa) or tip speed. Increase aeration and/or agitation as needed, monitoring dissolved oxygen levels closely.[10] 2. Characterize the mixing time in the pilot bioreactor and adjust agitation speed and impeller design to ensure homogeneity.[10] 3. Use pitched-blade impellers which are generally less damaging than Rushton turbines for shear-sensitive organisms.[10]
Loss of Product During Downstream Processing 1. Volatility of Sabinene: Sabinene is a volatile monoterpene and can be lost during recovery. 2. Inefficient Extraction: The chosen extraction method may not be suitable for recovering sabinene from the fermentation broth.1. Use cooled collection systems during any distillation or evaporation steps. Minimize processing times at elevated temperatures. 2. Test different solvent extraction methods. If using a two-phase fermentation system, the organic overlay serves as the primary extraction step, simplifying recovery.[15]

Data Summary

Table 1: Comparison of this compound Production in Various Engineered Microbes
Host OrganismPathway EngineeredFermentation ScaleMax Titer AchievedReference(s)
Escherichia coliMEP + GPPS + SabSShake-Flask~2.2 mg/L[3]
Escherichia coliMVA + GPPS + SabSShake-Flask82.18 mg/L[3][6]
Escherichia coliMVA + GPPS + SabSFed-Batch Bioreactor2.65 g/L[3][4][6]
Saccharomyces cerevisiaeMVA + GPPS + SabSShake-Flask~23.6 mg/L[7][8]
Saccharomyces cerevisiaeMVA + GPPS + SabS (Corn Hydrolysate Medium)Shake-Flask60.0 mg/L[7][8]
Ashbya gossypiiMVA pathway engineeringFlask Culture~700 mg/L[16]
Table 2: Optimized Shake-Flask Fermentation Parameters for E. coli Strain HB4
ParameterOptimized ConditionResulting TiterReference(s)
Carbon Source Glycerol~45 mg/L[3][13]
Nitrogen Source Beef Powder~45 mg/L[3][13]
Induction Temperature 31°C~71.5 mg/L[3][13]
Inducer (IPTG) Conc. 0.1 mM~82.2 mg/L[3][13]

Experimental Protocols

Protocol 1: Shake-Flask Culture for this compound Production

This protocol is based on the optimization experiments performed on engineered E. coli.[3][4]

  • Strain Inoculation: Inoculate a single colony of the engineered E. coli strain (e.g., harboring plasmids for the MVA pathway, GPPS, and SabS) into 5 mL of Luria-Bertani (LB) medium with appropriate antibiotics. Grow overnight at 37°C with shaking at 180 rpm.

  • Seed Culture: Use the overnight culture to inoculate 50 mL of fermentation medium in a 600 mL sealed shake flask. The fermentation medium should contain the optimized carbon (glycerol) and nitrogen (beef powder) sources. Add appropriate antibiotics.

  • Growth Phase: Incubate the culture at 37°C with shaking at 180 rpm until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.9.[3]

  • Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM.[13]

  • Production Phase: After induction, reduce the temperature to 31°C and continue incubation for 24 hours.[3]

  • Sampling and Analysis: After the production phase, collect a sample for analysis. Due to the volatility of sabinene, headspace analysis is often employed.[4]

Protocol 2: Fed-Batch Fermentation

This protocol outlines a general approach for scaling up to a bioreactor based on published results.[3]

  • Bioreactor Preparation: Prepare the bioreactor with the optimized fermentation medium. Sterilize the vessel and medium.

  • Inoculation: Inoculate the bioreactor with a seed culture grown as described in Protocol 1.

  • Batch Phase: Run the fermentation in batch mode, controlling temperature (37°C), pH, and dissolved oxygen (DO). Agitation and aeration rates should be adjusted to maintain a set DO level (e.g., >20%).

  • Induction: When the OD₆₀₀ reaches a target density (e.g., 11, as in the reference study), induce the culture with IPTG and lower the temperature to 31°C.[3]

  • Fed-Batch Phase: Monitor the DO levels closely. A sharp rise in DO indicates the depletion of the primary carbon source (glycerol).[3] At this point, begin a continuous feed of a concentrated glycerol solution to maintain cell growth and production.

  • Duration: Continue the fed-batch fermentation for the desired period (e.g., 24 hours post-induction).[3] Sabinene production typically increases rapidly between 4 to 20 hours after induction.[3]

  • Harvesting: At the end of the run, harvest the broth for downstream processing.

Protocol 3: Quantification of this compound by GC

A rapid Gas Chromatography-Flame Ionization Detection (GC-FID) method is suitable for quantification.[17][18]

  • Sample Preparation:

    • Liquid-Liquid Extraction: Mix 1 mL of fermentation broth with an equal volume of a suitable organic solvent (e.g., ethyl acetate) containing an internal standard. Vortex vigorously and centrifuge to separate the phases. Collect the organic phase for analysis.

    • Headspace Analysis: For sealed cultures, a gas-tight syringe can be used to withdraw 1 mL of the gas from the headspace for direct injection into the GC.[3][4]

  • GC-FID Conditions (Example):

    • Instrument: Agilent 7890A GC or similar.[8]

    • Column: A suitable capillary column (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium or Hydrogen.

    • Temperature Program: Start at a lower temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 250°C) to elute all compounds.[8] A rapid method might take approximately 7.5 minutes.[17]

    • Injector and Detector Temperature: Typically set around 250°C.

  • Quantification: Create a standard curve using a pure this compound standard of known concentrations.[19] Calculate the concentration in the samples by comparing the peak area of sabinene to the standard curve, normalized against the internal standard if used.[19] GC-MS can be used to confirm the identity of the sabinene peak based on its mass spectrum.[4]

References

Technical Support Center: Troubleshooting Contamination in (-)-Sabinene Microbial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with microbial cultures for the production of (-)-Sabinene. Contamination is a prevalent issue in fermentation processes that can lead to significant losses in product yield and purity. This guide provides comprehensive troubleshooting strategies, detailed experimental protocols, and frequently asked questions to help you identify, resolve, and prevent contamination in your experiments.

Frequently Asked Questions (FAQs)

Q1: How can I visually identify contamination in my liquid culture?

A1: Initial signs of contamination can often be detected by visual inspection. Look for:

  • Unexpected Cloudiness or Turbidity: A sudden or uneven increase in the cloudiness of the culture medium can indicate bacterial growth.[1]

  • Pellicle Formation: A slimy film on the surface of the liquid culture is often characteristic of aerobic bacteria like Bacillus species.[1]

  • Color Changes: Any deviation from the expected color of your culture medium, especially if accompanied by a pH shift, can be a sign of contamination.

  • Clumps or Aggregates: While your production strain may form clumps, unusual or unexpected aggregates can be a sign of contaminating yeast or mold.

  • Fuzzy or Cottony Growth: The appearance of green, black, white, or blue-green fuzzy masses is a clear indication of mold contamination.[1]

Q2: My culture has a strange odor. What could be the cause?

A2: Olfactory cues can be a strong indicator of contamination. A foul, sour, or unusual smell, different from the typical yeasty or sweet smell of your culture, often points to bacterial contamination.[1]

Q3: What are the most common sources of contamination in a lab setting?

A3: Contamination can originate from several sources, including raw materials, equipment, personnel, and the environment.[2] Key sources include:

  • Airborne Microorganisms: Spores from molds and bacteria are ubiquitous in the air and can enter sterile vessels if they are open for too long or not handled properly.[1][3]

  • Operator Error: Improper aseptic technique is a leading cause of contamination. This includes not working near a flame, inadequate handwashing, or talking over open cultures.[4][5]

  • Improperly Sterilized Equipment: Incomplete sterilization of bioreactors, flasks, tubing, or transfer instruments will introduce contaminants.[1][6]

  • Contaminated Media or Reagents: If media components or stock solutions are not properly sterilized, they can be a primary source of contamination.[4]

Q4: How does contamination affect the yield and purity of this compound?

A4: Contaminants compete with your production strain for essential nutrients, which can significantly reduce the biomass of your target microbe and, consequently, the final titer of this compound.[2] Furthermore, contaminating microorganisms can produce metabolic byproducts that may interfere with the downstream purification process or degrade the this compound product itself.

Q5: I suspect my culture is contaminated. What are the immediate steps I should take?

A5: If you suspect contamination, act quickly to prevent its spread:

  • Isolate: Immediately separate the suspected culture vessel from other experiments to prevent cross-contamination.

  • Examine: Take a sample aseptically and perform a microscopic examination (e.g., a wet mount or Gram stain) to identify the type of contaminant (bacteria, yeast, or mold).

  • Record: Document all observations, including visual appearance, smell, and microscopic findings.

  • Discard: If contamination is confirmed, it is generally best to terminate the experiment and decontaminate the culture and vessel. Autoclave the contaminated culture before disposal.

  • Investigate: Use your observations to trace the source of the contamination by reviewing all recent procedures, from media preparation to inoculation.

Q6: Can I use antibiotics to salvage a contaminated culture?

A6: While adding antibiotics can control bacterial contamination, it is often not recommended as a primary solution.[7] It can mask underlying issues with aseptic technique or sterilization protocols. Furthermore, the use of antibiotics may not be suitable for your specific process and could complicate downstream processing. If persistent, low-level bacterial contamination is an issue, a targeted antibiotic approach can be considered after a thorough review of your protocols (see Table 2).

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common contamination issues.

Observed Problem Potential Contaminant Likely Causes Recommended Solutions
Cloudy/milky medium, foul/sour odor, rapid drop in pH Bacteria• Improper sterilization of media or equipment.• Poor aseptic technique during inoculation or sampling.• Contaminated stock cultures or reagents.• Verify autoclave sterilization parameters (121°C, 15 psi, for at least 20-30 minutes).[1][8]• Reinforce strict aseptic techniques for all manipulations.[9]• Test media and reagents for sterility before use.
Slimy film (pellicle) on culture surface Bacteria (e.g., Bacillus spp.)• Airborne contamination.• Inadequate sealing of the culture vessel or bioreactor.• Ensure all work is done in a laminar flow hood or near a Bunsen burner flame.[4]• Improve the sealing of your fermentation vessel.• Use sterile air filters for bioreactor aeration.
Fuzzy, cottony, or powdery growth (green, black, white) Molds (e.g., Penicillium, Aspergillus)• Airborne spores from the lab environment.• Inadequate air filtration.• Contaminated starting inoculum.• Regularly clean and disinfect laboratory surfaces, incubators, and equipment.[9]• Ensure your laminar flow hood's HEPA filter is certified.• Purify the production strain stock culture via single-colony or single-spore isolation.[1]
Budding cells visible under microscope, sediment, or film on surface Yeasts• Airborne contamination.• Contaminated sugar sources or other media components.• Filter sterilize all heat-sensitive media components, such as vitamin solutions or sugar stocks.[10]• Maintain a clean and sanitized laboratory environment.

Data Presentation

Table 1: Standard Autoclave Sterilization Parameters
ItemTemperaturePressureMinimum TimeNotes
Liquid Media (≤ 1L) 121°C15 psi20 minutesIncrease time for larger volumes to ensure heat penetration.
Glassware (empty) 121°C15 psi15 minutesEnsure caps (B75204) are loosened to prevent pressure buildup.
Bioreactor (in-situ) 121°C15 psi30-60 minutesTime depends on vessel size and complexity. Follow manufacturer guidelines.[11]
Waste (Contaminated Cultures) 121°C15 psi30-45 minutesEnsure waste bags are autoclave-safe and allow for steam penetration.
Table 2: Commonly Used Antimicrobial Agents for Culture Protection*
Agent Target Organism Typical Working Concentration Notes
Ampicillin Bacteria (Gram-positive and some Gram-negative)50-100 µg/mLOften used for plasmid selection in E. coli.
Kanamycin Bacteria (Broad-spectrum)30-50 µg/mLEffective against many common lab contaminants.
Chloramphenicol Bacteria (Broad-spectrum)25-35 µg/mLCan be used if other antibiotics are ineffective.[12]
Cycloheximide Fungi/Yeasts10-50 µg/mLUse with caution as it can inhibit some production hosts.

*Disclaimer: The use of antimicrobial agents should be a last resort and not a substitute for proper aseptic technique. Their use may impact microbial metabolism and should be validated for your specific process.

Mandatory Visualizations

Contamination Troubleshooting Workflow

G start Suspected Contamination (Visual/Olfactory Cues) isolate 1. Isolate Culture (Prevent Spread) start->isolate sample 2. Aseptic Sampling isolate->sample microscopy 3. Microscopy (Wet Mount / Gram Stain) sample->microscopy identify 4. Identify Contaminant Type microscopy->identify action 5. Take Corrective Action (Discard & Decontaminate) identify->action Contamination Confirmed investigate 6. Investigate Root Cause action->investigate review Review Protocols: - Sterilization - Aseptic Technique - Media Prep investigate->review end Implement Preventative Measures review->end

Caption: A logical workflow for troubleshooting suspected microbial contamination.

Common Sources of Laboratory Contamination

G center Culture Contamination operator Operator sub_op1 Improper Aseptic Technique operator->sub_op1 sub_op2 Shedding from Skin/Hair operator->sub_op2 air Environment (Air) sub_air1 Airborne Spores (Bacteria, Molds) air->sub_air1 sub_air2 Drafts from Doors/Windows air->sub_air2 materials Materials & Media sub_mat1 Non-sterile Water or Reagents materials->sub_mat1 sub_mat2 Contaminated Inoculum materials->sub_mat2 equipment Equipment sub_eq1 Inadequate Sterilization equipment->sub_eq1 sub_eq2 Non-sterile Pipettes/Loops equipment->sub_eq2 sub_op1->center sub_op2->center sub_air1->center sub_air2->center sub_mat1->center sub_mat2->center sub_eq1->center sub_eq2->center

Caption: Logical relationships between primary sources and culture contamination.

Experimental Protocols

Protocol 1: Aseptic Technique for Inoculation of a Liquid Culture

This protocol outlines the fundamental steps for transferring a microbial culture aseptically to prevent contamination.

Materials:

  • Certified laminar flow hood or Bunsen burner

  • 70% ethanol (B145695)

  • Sterile culture tubes or flasks with media

  • Inoculum source (e.g., glycerol (B35011) stock, agar (B569324) plate)

  • Sterile inoculating loops or sterile pipette tips

  • Personal Protective Equipment (PPE): Lab coat, gloves

Procedure:

  • Prepare the Work Area: Disinfect the laminar flow hood or bench surface by spraying with 70% ethanol and wiping with a sterile cloth.[9] Arrange all necessary materials within the sterile field to minimize movement.

  • Sterilize Inoculating Loop: If using a metal loop, heat it in the hottest part of the Bunsen burner flame until it glows red-hot.[3] Allow it to cool for 15-20 seconds in the sterile air near the flame. If using sterile disposable loops or pipette tips, unwrap them just before use.

  • Open Vessels: Loosen the caps of the culture media flask and the inoculum source.

  • Transfer Inoculum:

    • From Plate: Gently scrape a small amount of a single, well-isolated colony from the agar surface with the sterile loop.

    • From Liquid Culture: Use a sterile pipette to withdraw a small volume (e.g., 100 µL) of the source culture.

  • Inoculate New Medium: Briefly flame the neck of the flask containing the sterile medium.[5] Insert the inoculating loop or pipette tip into the medium and gently stir or eject the inoculum.

  • Reseal and Incubate: Remove the loop/pipette, flame the neck of the flask again, and replace the cap. Place the newly inoculated culture in an incubator set to the appropriate temperature and shaking speed for your production strain.[13][14]

  • Final Sterilization: Re-sterilize the metal loop in the Bunsen flame before setting it down. Dispose of single-use items in a biohazard container.

Protocol 2: Preparation and Sterilization of Microbial Culture Media

Proper media preparation is a critical first line of defense against contamination.

Materials:

  • Dehydrated medium powder or individual components

  • Distilled or deionized water

  • Glass flasks or bottles

  • Magnetic stir bar and stir plate

  • pH meter and adjustment solutions (e.g., 1M NaOH, 1M HCl)

  • Autoclave

Procedure:

  • Weigh Ingredients: Accurately weigh the required amount of dehydrated medium or individual components.[8]

  • Dissolve: Add the powder(s) to a flask containing about 80% of the final volume of distilled water. Add a magnetic stir bar and mix until all components are fully dissolved. Gentle heating may be required for some media, especially those containing agar.[15]

  • Adjust pH: Check the pH of the medium using a calibrated pH meter. Adjust to the desired pH using small amounts of acid or base as required by your protocol.[10]

  • Final Volume: Add distilled water to reach the final desired volume and mix thoroughly.

  • Dispense: Pour the medium into appropriate culture vessels (e.g., flasks, test tubes). If preparing agar plates, the medium is typically sterilized in a larger flask and poured later.

  • Prepare for Autoclaving: Cap the vessels loosely to allow for steam exchange. For flasks, use a foam stopper or a screw cap that is not fully tightened. Cover the top with aluminum foil.

  • Sterilize: Autoclave the media at 121°C and 15 psi. A minimum of 20 minutes is standard for 1L of liquid, but this time should be increased for larger volumes or solid media.[1][6]

  • Cool and Store: After the autoclave cycle is complete, allow the media to cool. Tighten caps once the media has cooled to prevent contamination.[10] Store sterile media at room temperature or 4°C as appropriate, and label with the name and date of preparation.

References

Optimizing reaction parameters for enzymatic synthesis of (-)-Sabinene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of (-)-sabinene.

Frequently Asked Questions (FAQs)

Q1: What is the general enzymatic reaction for the synthesis of this compound?

A1: The enzymatic synthesis of this compound involves the cyclization of geranyl diphosphate (B83284) (GPP), a C10 isoprenoid precursor, catalyzed by the enzyme this compound synthase.[1][2] This enzyme directs the complex rearrangement of GPP to form the characteristic bicyclic structure of sabinene (B1680474).[1]

Q2: What are the key reaction parameters to consider for optimizing this compound synthesis?

A2: Key parameters for optimization include the choice of sabinene synthase enzyme, GPP concentration, divalent metal cofactor concentration (e.g., Mg²⁺, Mn²⁺), pH, and temperature.[3][4] For microbial production systems, factors such as the host organism (e.g., E. coli, S. cerevisiae), culture medium, inducer concentration, and cultivation temperature are also critical.[4][5]

Q3: What are the typical side products observed in the enzymatic synthesis of this compound?

A3: Sabinene synthases can exhibit some promiscuity, leading to the formation of other monoterpenes. Common side products include γ-terpinene, terpinolene, α-pinene, β-pinene, and myrcene.[3][6] The distribution of these products can be influenced by the specific sabinene synthase used and the reaction conditions.

Q4: How can I quantify the yield of this compound and its byproducts?

A4: Gas chromatography (GC) coupled with either a flame ionization detector (FID) or a mass spectrometer (MS) is the standard method for quantifying volatile compounds like this compound and its isomers.[7] GC-FID provides accurate quantification, while GC-MS allows for the definitive identification of the products based on their mass spectra.

Troubleshooting Guide

Low or No this compound Yield
Potential Cause Recommended Solution
Inactive Enzyme - Confirm the expression and purity of the sabinene synthase via SDS-PAGE.- Perform an activity assay with a positive control.- Ensure the enzyme has been stored correctly, typically at -80°C in a suitable buffer containing a cryoprotectant like glycerol.
Suboptimal Cofactor Concentration - Sabinene synthase requires a divalent metal cofactor. Optimal activity is often observed with Mn²⁺ or Co²⁺, though Mg²⁺ can also be used.[3] Titrate the concentration of the chosen cofactor (typically in the range of 1-10 mM) to find the optimum for your specific enzyme.
Incorrect pH or Temperature - The optimal pH for sabinene synthases is generally around 7.0-7.5.[3] Verify the pH of your reaction buffer.- The optimal temperature can vary, but for in vitro reactions, a starting point of 30-37°C is common. For microbial systems, induction temperatures around 31°C have been shown to be effective.[4]
Poor Quality Geranyl Diphosphate (GPP) - Use high-purity GPP. Impurities can inhibit the enzyme.- GPP can degrade over time. Use freshly prepared or properly stored substrate.
Substrate or Product Inhibition - High concentrations of GPP can sometimes lead to substrate inhibition.[8] Test a range of GPP concentrations to determine the optimal level.- this compound can be toxic to microbial hosts, which may limit production. Consider in situ product removal strategies, such as a two-phase fermentation system with an organic overlay (e.g., dodecane), to sequester the product.
Insufficient Precursor Supply (in vivo) - In microbial systems, ensure the upstream pathway for GPP synthesis (either the mevalonate (B85504) (MVA) or methylerythritol 4-phosphate (MEP) pathway) is robust.[9] Overexpression of a suitable GPP synthase is often necessary.[4]
High Levels of Byproducts
Potential Cause Recommended Solution
Enzyme Promiscuity - The inherent nature of some sabinene synthases leads to the formation of multiple products.[6] If high purity is required, consider screening for a more specific synthase from a different organism.- Protein engineering of the sabinene synthase active site can be employed to enhance product specificity.[10]
Suboptimal Reaction Conditions - Varying the reaction pH, temperature, or metal cofactor can sometimes alter the product profile.[3] Systematically optimize these parameters while monitoring the product distribution by GC.

Data Presentation

Table 1: Optimized Reaction Parameters for Sabinene Production in E. coli

ParameterOptimized ValueReference
Nitrogen Source Beef Powder[4]
Carbon Source Glycerol[4]
Induction Temperature 31°C[4]
Inducer (IPTG) Concentration 0.1 mM[4]

Table 2: Kinetic Parameters of a Truncated Sabinene Synthase (ΔTpSS) with Different Divalent Metal Cofactors

Metal Ionkcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)
Mn²⁺ 0.033 ± 0.0011.3 ± 0.22.5 x 10⁴
Co²⁺ 0.10 ± 0.015.2 ± 1.21.9 x 10⁴
Mg²⁺ 0.030 ± 0.002130 ± 20230
Ni²⁺ 0.021 ± 0.00138 ± 5550
Data adapted from a study on sabinene synthase from Thuja plicata.[3]

Experimental Protocols

Protocol 1: In Vitro Enzymatic Synthesis of this compound
  • Reaction Setup:

    • In a 1.5 mL microcentrifuge tube, prepare a 500 µL reaction mixture containing:

      • 25 mM HEPES buffer (pH 7.5)

      • 150 mM NaCl

      • 10% glycerol

      • 1 mM TCEP (Tris(2-carboxyethyl)phosphine)

      • 1.5 mM MnCl₂ (or other divalent metal chloride)

      • 5 µM purified this compound synthase

  • Initiation:

    • Initiate the reaction by adding geranyl diphosphate (GPP) to a final concentration of 500 µM.

  • Product Extraction:

    • Immediately overlay the aqueous reaction with 300 µL of hexanes to capture the volatile product.

  • Incubation:

    • Incubate the reaction at 30°C for 5 hours with gentle shaking.

  • Sample Preparation for GC Analysis:

    • Vortex the entire reaction mixture for 10 seconds.

    • Centrifuge at 12,000 rpm for 15 seconds to separate the phases.

    • Carefully transfer 100 µL of the upper hexane (B92381) layer to a GC vial for analysis.

Protocol 2: GC-MS Analysis of this compound
  • Instrumentation:

    • Use a gas chromatograph equipped with a mass spectrometer.

  • Column:

    • Employ a suitable capillary column for terpene analysis (e.g., a DB-5 or equivalent).

  • GC Conditions:

    • Injection Volume: 1 µL

    • Injector Temperature: 250°C

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase to 240°C at a rate of 20°C/minute.

    • Carrier Gas: Helium

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis:

    • Identify this compound and byproducts by comparing their retention times and mass spectra to those of authentic standards and library databases (e.g., NIST).

    • Quantify the products by integrating the peak areas and comparing them to a calibration curve generated with a known concentration of an internal or external standard.

Visualizations

Enzymatic_Synthesis_of_Sabinene Biosynthetic Pathway of this compound cluster_precursors C5 Precursors IPP Isopentenyl Diphosphate (IPP) GPPS GPP Synthase IPP->GPPS DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->GPPS GPP Geranyl Diphosphate (GPP) SabS This compound Synthase GPP->SabS Sabinene This compound GPPS->GPP SabS->Sabinene

Caption: Biosynthetic pathway of this compound from C5 precursors.

Troubleshooting_Workflow Troubleshooting Low this compound Yield Start Low or No This compound Yield CheckEnzyme Verify Enzyme Activity and Integrity Start->CheckEnzyme EnzymeOK Enzyme Active? CheckEnzyme->EnzymeOK CheckCofactors Optimize Divalent Metal Cofactor (Mn²⁺, Co²⁺, Mg²⁺) EnzymeOK->CheckCofactors Yes Failure Consult Further Literature/Support EnzymeOK->Failure No CofactorsOK Yield Improved? CheckCofactors->CofactorsOK CheckConditions Optimize pH and Temperature CofactorsOK->CheckConditions No Success Successful Synthesis CofactorsOK->Success Yes ConditionsOK Yield Improved? CheckConditions->ConditionsOK CheckSubstrate Verify GPP Quality and Concentration ConditionsOK->CheckSubstrate No ConditionsOK->Success Yes SubstrateOK Yield Improved? CheckSubstrate->SubstrateOK ConsiderInhibition Investigate Substrate/ Product Inhibition SubstrateOK->ConsiderInhibition No SubstrateOK->Success Yes ConsiderInhibition->Failure

Caption: A logical workflow for troubleshooting low yields.

References

Validation & Comparative

Comparative Bioactivity of (-)-Sabinene and (+)-Sabinene: A Review of Current Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable gap in direct comparative studies on the bioactivities of the individual enantiomers of sabinene (B1680474), namely (-)-sabinene and (+)-sabinene. While the biological effects of sabinene as a general compound are documented across various studies, research specifically delineating the differential antimicrobial, anti-inflammatory, antioxidant, and cytotoxic activities of its distinct stereoisomers is not publicly available. This guide summarizes the known bioactivities of sabinene and highlights the critical need for enantioselective research, drawing parallels from other well-studied monoterpenes where stereochemistry significantly influences biological outcomes.

Sabinene, a bicyclic monoterpene found in a variety of plants such as black pepper, nutmeg, and certain species of pine and juniper, is known to exist as two enantiomers: this compound and (+)-sabinene.[1] While numerous studies have investigated the pharmacological properties of essential oils containing sabinene or of sabinene as a mixture of isomers, they do not provide the specific data required for a direct comparative analysis of the individual enantiomers. The existing body of research attributes a range of biological activities to "sabinene," including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[2][3][4][5]

General Bioactivities of Sabinene (Enantiomeric Mixture/Unspecified)

Current research has established the following properties for sabinene without specifying the enantiomer, which provides a foundation for future comparative investigations.

Anti-inflammatory Activity

Sabinene has demonstrated anti-inflammatory properties.[2] Studies on essential oils rich in sabinene suggest its potential to modulate inflammatory pathways.[5] For instance, sabinene has been noted to be a component of essential oils that exhibit anti-inflammatory capabilities.[5]

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal potential of sabinene has been reported in several studies.[2][5] Essential oils containing sabinene have shown moderate efficacy against various bacteria.[5]

Antioxidant Properties

Sabinene has been identified as a compound with radical scavenging activities, suggesting its role as a potent antioxidant.[3][5] This property is crucial for protecting cells from oxidative damage.[5]

Anticancer Potential

Preliminary studies have indicated that sabinene may possess anticancer properties.[5] Research on essential oils containing sabinene and in silico studies have suggested its potential in combating certain types of cancer cells.[3]

The Importance of Stereochemistry in Bioactivity: Lessons from Other Monoterpenes

The significance of stereochemistry in determining the biological activity of molecules is well-established in pharmacology. In the case of monoterpenes, enantiomers often exhibit distinct biological effects. For example, studies on the enantiomers of α-pinene have shown differences in their antimicrobial activity and effects on smooth muscle.[6] Similarly, the enantiomers of limonene (B3431351) have been found to have different effects on microorganisms.[7] These findings strongly suggest that the biological activities of this compound and (+)-sabinene are also likely to differ. The chiral nature of biological receptors and enzymes means that they can interact differently with each enantiomer, leading to variations in efficacy and mechanism of action.[6]

Future Directions and the Need for Enantioselective Research

The lack of direct comparative data on the bioactivities of this compound and (+)-sabinene represents a significant knowledge gap. To fully understand the therapeutic potential of sabinene and to develop targeted applications, future research must focus on isolating or synthesizing pure enantiomers and conducting head-to-head comparisons of their biological effects. Such studies should include quantitative assessments to determine key parameters like Minimum Inhibitory Concentration (MIC) for antimicrobial activity and IC50 values for cytotoxic and anti-inflammatory effects.

Below is a conceptual workflow for future comparative studies on sabinene enantiomers.

G Conceptual Workflow for Comparative Analysis of Sabinene Enantiomers cluster_0 Preparation of Enantiomers cluster_1 Bioactivity Screening cluster_2 Data Analysis and Comparison Isolation Isolation from Natural Sources Antimicrobial Antimicrobial Assays (MIC, MBC) Isolation->Antimicrobial AntiInflammatory Anti-inflammatory Assays (e.g., NO, cytokine inhibition) Isolation->AntiInflammatory Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Isolation->Antioxidant Anticancer Cytotoxicity Assays (e.g., MTT on cancer cell lines) Isolation->Anticancer Synthesis Asymmetric Synthesis Synthesis->Antimicrobial Synthesis->AntiInflammatory Synthesis->Antioxidant Synthesis->Anticancer Quantification Quantitative Comparison (IC50, MIC values) Antimicrobial->Quantification AntiInflammatory->Quantification Antioxidant->Quantification Anticancer->Quantification Mechanism Mechanistic Studies (Signaling Pathways) Quantification->Mechanism Conclusion Comparative Bioactivity Profile Mechanism->Conclusion

Caption: Conceptual workflow for future research on the comparative bioactivity of sabinene enantiomers.

Conclusion

While the existing literature provides a solid foundation for the biological activities of sabinene, it is imperative to recognize that this information is based on the compound as a whole, without discriminating between its (-)- and (+)-enantiomers. The scientific community awaits dedicated research that will isolate or synthesize these enantiomers and perform rigorous comparative analyses of their bioactivities. Such studies are essential for a complete understanding of sabinene's pharmacological profile and for unlocking its full therapeutic potential. Until then, any discussion on the specific bioactivities of this compound versus (+)-sabinene remains speculative and underscores a critical area for future investigation in natural product chemistry and drug development.

References

A Comparative Guide to Sabinene Synthases from Diverse Plant Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of sabinene (B1680474) synthase performance from various plant sources, supported by experimental data. It is designed to assist researchers in selecting the most suitable enzyme for their specific applications, ranging from metabolic engineering to the synthesis of novel therapeutic compounds.

Introduction to Sabinene Synthase

Sabinene synthase is a key enzyme in the biosynthesis of monoterpenes, catalyzing the conversion of geranyl pyrophosphate (GPP) to the bicyclic monoterpene sabinene. Sabinene is a precursor to a variety of bioactive compounds with potential applications in the pharmaceutical and fragrance industries. This guide compares the biochemical and kinetic properties of sabinene synthases from several plant species, providing a framework for understanding their functional diversity.

Quantitative Comparison of Sabinene Synthase Properties

The following table summarizes the key quantitative data for sabinene synthases and related monoterpene synthases from different plant sources. This allows for a direct comparison of their catalytic efficiencies and reaction conditions.

Plant SourceEnzymeKm (μM)kcat (s-1)kcat/Km (M-1s-1)Optimal pHDivalent Cation RequirementMajor Products
Thuja plicata (Western Red Cedar)Sabinene Synthase (TpSS)1.8 ± 0.20.045 ± 0.0012.5 x 1047.5Mn2+, Co2+ > Mg2+, Ni2+Sabinene (~90%)
Salvia fruticosa (Greek Sage)1,8-Cineole Synthase (N338I mutant)56.6 ± 26.60.095 ± 0.0231.7 x 103Not ReportedMg2+Sabinene (48.3%), Limonene (37%)[1]
Mentha x piperita (Peppermint)(4S)-Limonene Synthase1.8Not ReportedNot Reported~6.7Mn2+ > Mg2+(-)-Limonene (>94%)[2]
Pinus contorta (Lodgepole Pine)Monoterpene Synthases (general)7.8 ± 1.9Not ReportedNot Reported~7.8Mn2+ or Fe2+Sabinene, β-phellandrene, 3-carene, β-pinene[3]
Pinus taeda (Loblolly Pine)Monoterpene Synthases (general)3Not ReportedNot ReportedNot ReportedDivalent cations required(+)-α-pinene, (-)-α-pinene, (-)-β-pinene[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable replication and further investigation.

Heterologous Expression and Purification of Sabinene Synthase

This protocol describes the expression of sabinene synthase in E. coli and its subsequent purification.

a. Gene Cloning and Expression Vector Construction: The coding sequence of the sabinene synthase gene is amplified by PCR and cloned into an expression vector, such as pET, often with an N- or C-terminal tag (e.g., His-tag) to facilitate purification.

b. Protein Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, followed by incubation at a lower temperature (e.g., 16-20°C) for 16-24 hours to enhance protein solubility.

c. Cell Lysis and Protein Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or high-pressure homogenization. The crude lysate is clarified by centrifugation. The supernatant containing the soluble protein is then subjected to affinity chromatography (e.g., Ni-NTA for His-tagged proteins). The column is washed with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins. The target protein is then eluted with a buffer containing a higher concentration of imidazole. The purity of the eluted protein is assessed by SDS-PAGE.

Sabinene Synthase Activity Assay

This assay is used to determine the catalytic activity of the purified sabinene synthase.

a. Reaction Mixture: A typical reaction mixture contains a suitable buffer (e.g., 50 mM HEPES, pH 7.5), a divalent cation (e.g., 10 mM MgCl2 or 1 mM MnCl2), dithiothreitol (B142953) (DTT) to maintain a reducing environment, and the purified enzyme.

b. Initiation and Incubation: The reaction is initiated by the addition of the substrate, geranyl pyrophosphate (GPP). The reaction mixture is then overlaid with an organic solvent (e.g., n-hexane or pentane) to trap the volatile monoterpene products. The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period.

c. Product Extraction and Analysis: The organic layer containing the monoterpene products is collected. An internal standard is often added for quantification. The products are then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Product Identification and Quantification by GC-MS

GC-MS is the standard method for separating, identifying, and quantifying the volatile products of the sabinene synthase reaction.

a. Gas Chromatography: The extracted organic sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5 or HP-5). The oven temperature is programmed to ramp from a low initial temperature to a final high temperature to separate the different monoterpene isomers.

b. Mass Spectrometry: The separated compounds are then introduced into a mass spectrometer. The mass spectrum of each compound is generated by electron ionization.

c. Identification and Quantification: The identification of the products is achieved by comparing their retention times and mass spectra with those of authentic standards and by searching mass spectral libraries (e.g., NIST). The quantification of each product is performed by integrating the peak area of its characteristic ion and comparing it to the peak area of the internal standard.

Visualizations

Sabinene Biosynthesis Pathway

The following diagram illustrates the general biosynthetic pathway for sabinene, starting from the central isoprenoid precursors.

Sabinene_Biosynthesis cluster_MEP MEP Pathway cluster_MVA MVA Pathway IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP GPP Synthase DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP Sabinene Sabinene GPP->Sabinene Sabinene Synthase G3P Glyceraldehyde-3-Phosphate Pyruvate Pyruvate Acetyl-CoA Acetyl-CoA

Caption: General overview of the sabinene biosynthesis pathway.

Experimental Workflow for Sabinene Synthase Characterization

The diagram below outlines the typical experimental workflow for the expression, purification, and characterization of sabinene synthase.

Experimental_Workflow Cloning Gene Cloning Expression Protein Expression in E. coli Cloning->Expression Purification Protein Purification (Affinity Chromatography) Expression->Purification Assay Enzyme Activity Assay Purification->Assay Analysis Product Analysis (GC-MS) Assay->Analysis Data Data Analysis (Kinetics, Product Profile) Analysis->Data

Caption: Workflow for sabinene synthase characterization.

Sabinene's Role in a Cellular Signaling Pathway

Recent studies have implicated sabinene in the regulation of signaling pathways associated with cancer. The following diagram illustrates the proposed mechanism of sabinene in suppressing hepatocarcinoma.

Sabinene_Signaling Sabinene Sabinene AKT AKT Sabinene->AKT inhibits Bcl2 Bcl-2 Sabinene->Bcl2 downregulates Bax Bax Sabinene->Bax upregulates mTOR mTOR AKT->mTOR activates Apoptosis Apoptosis mTOR->Apoptosis inhibits Bcl2->Apoptosis inhibits Bax->Apoptosis promotes

Caption: Sabinene's inhibitory effect on cancer cell survival pathways.

References

(-)-Sabinene: A Comparative Guide to its Antimicrobial Efficacy Against Other Monoterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial performance of (-)-sabinene against other common monoterpenes, supported by experimental data from peer-reviewed literature. The information is intended to assist researchers and professionals in drug development in evaluating the potential of this compound as an antimicrobial agent.

Quantitative Antimicrobial Efficacy

The antimicrobial efficacy of monoterpenes is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values for this compound and other selected monoterpenes against a range of bacteria and fungi.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Sabinene (B1680474) Hydrate against Various Microorganisms

MicroorganismStrainThis compound/Sabinene HydrateMIC (mg/mL)Reference
Bacillus subtilis-Sabinene Hydrate0.0312[1]
Staphylococcus aureus-Sabinene Hydrate0.0625[1]
Escherichia coli-Sabinene Hydrate0.125[1]
Streptococcus mutans-Sabinene0.1 - 0.4[2]
Candida albicans-Sabinene Hydrate0.125[1]
Candida krusei-Sabinene Hydrate0.25[1]
Candida parapsilosis-Sabinene Hydrate0.75[1]
Mycobacterium tuberculosis-Sabinene0.032[3]

Table 2: Comparative Minimum Inhibitory Concentration (MIC) of Various Monoterpenes

MicroorganismMonoterpeneMIC (mg/mL)Reference
Escherichia coliThymol0.03[4]
Carvacrol2.02 (for M. tuberculosis)[4]
p-Cymene0.03[4]
Staphylococcus aureusThymol--
Carvacrol--
p-Cymene6.0 (MBC)[4]
Listeria monocytogenesThymol0.57[4]
Carvacrol--
p-Cymene0.57[4]
Candida albicansThymol>1 (mM)
Carvacrol>1 (mM)
p-Cymene>1 (mM)
Mycobacterium tuberculosisThymol0.00078[4]
Carvacrol0.00202[4]
p-Cymene0.09166[4]

Experimental Protocols

The following is a detailed methodology for the broth microdilution assay, a standard method used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents like monoterpenes. This protocol is a synthesis of established guidelines, including those from the Clinical and Laboratory Standards Institute (CLSI).[5][6][7][8]

Broth Microdilution Assay for Monoterpene Antimicrobial Susceptibility Testing

1. Materials and Reagents:

  • 96-well sterile microtiter plates

  • Appropriate bacterial or fungal strains

  • Sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Monoterpene to be tested (e.g., this compound)

  • Solvent for monoterpene (e.g., dimethyl sulfoxide (B87167) - DMSO, ethanol)

  • Positive control antibiotic (e.g., ampicillin, ciprofloxacin)

  • Negative control (sterile broth)

  • Pipettes and sterile tips

  • Incubator

  • Microplate reader (optional, for spectrophotometric reading)

  • Resazurin (B115843) dye (optional, for viability indication)

2. Preparation of Inoculum:

  • From a fresh culture (18-24 hours old) of the test microorganism on an appropriate agar (B569324) plate, select several colonies.

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Dilute this suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of Monoterpene Dilutions:

  • Dissolve the monoterpene in a suitable solvent to create a stock solution. Note the final concentration of the solvent should be non-inhibitory to the microorganism (typically ≤1% v/v).

  • Perform serial two-fold dilutions of the monoterpene stock solution in the appropriate growth medium directly in the 96-well microtiter plate. The typical volume in each well is 100 µL.

4. Assay Procedure:

  • To each well containing 100 µL of the serially diluted monoterpene, add 100 µL of the prepared microbial inoculum. This will bring the final volume to 200 µL and the inoculum to the target concentration.

  • Include the following controls on each plate:

    • Positive Control: A well with a known antibiotic instead of the monoterpene.

    • Negative/Sterility Control: A well with sterile broth only.

    • Growth Control: A well with the microbial inoculum in broth without any antimicrobial agent.

    • Solvent Control: A well with the microbial inoculum and the highest concentration of the solvent used to dissolve the monoterpene.

  • Seal the plates or use a lid to prevent evaporation and contamination.

  • Incubate the plates at the optimal temperature for the test microorganism (e.g., 35-37°C for most bacteria) for 18-24 hours.

5. Determination of MIC:

  • After incubation, determine the MIC by visual inspection for turbidity. The MIC is the lowest concentration of the monoterpene that completely inhibits the visible growth of the microorganism.

  • Alternatively, the MIC can be determined by adding a viability indicator like resazurin and observing the color change, or by measuring the optical density (OD) at 600 nm using a microplate reader.

Mechanism of Action and Cellular Effects

Monoterpenes generally exert their antimicrobial effects through the disruption of microbial cell membranes due to their lipophilic nature. However, recent studies have revealed more specific molecular targets and effects on gene expression.

Effects of this compound on Bacterial Gene Expression

Studies on Streptococcus mutans and Escherichia coli have shown that this compound can modulate the expression of specific genes involved in virulence and stress response.[2][9][10]

  • Inhibition of Virulence Factors in Streptococcus mutans : this compound has been shown to suppress the growth and biofilm formation of the cariogenic bacterium S. mutans. This is achieved by downregulating the expression of genes responsible for:

    • Glucan Synthesis: gtfB, gtfC, and gtfD genes, which are crucial for the production of the extracellular polysaccharide matrix of biofilms.

    • Acid Tolerance: brpA and relA genes, which are involved in the bacterium's ability to survive in acidic environments.

    • Two-Component System Regulation: vicR gene, a response regulator involved in biofilm formation and other virulence traits.[2]

  • Stress Response in Escherichia coli : Exposure of E. coli to sabinene induces a stress response characterized by:

    • Altered Fatty Acid Metabolism: Downregulation of genes involved in fatty acid synthesis and upregulation of genes for fatty acid degradation.

    • Induction of Biofilm Formation: Upregulation of some genes associated with biofilm formation, possibly as a protective mechanism.[9]

sabinene_mechanism cluster_sabinene This compound cluster_effects Cellular Effects cluster_outcomes Antimicrobial Outcomes sabinene This compound membrane Cell Membrane Disruption sabinene->membrane gene_expression Alteration of Gene Expression sabinene->gene_expression growth_inhibition Inhibition of Growth membrane->growth_inhibition biofilm_inhibition Inhibition of Biofilm Formation gene_expression->biofilm_inhibition virulence_reduction Reduced Virulence gene_expression->virulence_reduction biofilm_inhibition->growth_inhibition virulence_reduction->growth_inhibition

Caption: General mechanism of this compound's antimicrobial action.

experimental_workflow prep_inoculum 1. Prepare Microbial Inoculum (0.5 McFarland Standard) inoculate 3. Inoculate Microplate prep_inoculum->inoculate prep_dilutions 2. Prepare Serial Dilutions of Monoterpene in 96-well plate prep_dilutions->inoculate incubate 4. Incubate (37°C, 18-24h) inoculate->incubate read_mic 5. Determine MIC (Visual or Spectrophotometric) incubate->read_mic

Caption: Workflow for Broth Microdilution Assay.

s_mutans_gene_regulation cluster_genes Downregulated Genes in S. mutans cluster_phenotype Phenotypic Effects sabinene This compound gtf gtfB, gtfC, gtfD sabinene->gtf inhibits expression brpA_relA brpA, relA sabinene->brpA_relA inhibits expression vicR vicR sabinene->vicR inhibits expression biofilm Reduced Biofilm Formation gtf->biofilm acid_tolerance Decreased Acid Tolerance brpA_relA->acid_tolerance vicR->biofilm virulence Overall Reduced Virulence vicR->virulence biofilm->virulence acid_tolerance->virulence

Caption: this compound's effect on S. mutans virulence genes.

References

Unveiling the Anti-Inflammatory Potential of (-)-Sabinene: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory effects of the natural bicyclic monoterpene, (-)-Sabinene, against established nonsteroidal anti-inflammatory drugs (NSAIDs), Indomethacin and Diclofenac. While preclinical in vitro data suggests promising anti-inflammatory properties for this compound, direct in vivo validation using the pure compound is limited. This guide synthesizes the available experimental data, highlighting the effects on key inflammatory markers and pathways, and provides detailed experimental protocols for researchers seeking to further investigate its therapeutic potential.

Comparative Efficacy in Carrageenan-Induced Paw Edema

Treatment GroupDoseTime Point of Maximum InhibitionPaw Edema Inhibition (%)Reference
This compound-rich Essential Oil 0.13 ml/kg4 hours32.53[1]
0.25 ml/kg4 hours43.74[1]
0.5 ml/kg4 hours50.34[1]
Indomethacin 2 mg/kg4 hours50.87[1]
5 mg/kg3 hours~54[2]
10 mg/kg4 hours57.66[3]
Diclofenac 5 mg/kg2 hours56.17[4][5]
20 mg/kg3 hours71.82[4][5]

Impact on Pro-Inflammatory Cytokines and Myeloperoxidase (MPO) Activity

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) are pivotal mediators of the inflammatory cascade. Myeloperoxidase (MPO) is an enzyme found in neutrophils, and its activity is a key indicator of neutrophil infiltration into inflamed tissues. While direct in vivo data for pure this compound on these markers in the carrageenan-induced paw edema model is lacking, in vitro and other in vivo models suggest its potential to modulate these factors.[1][6][7] The following tables summarize the effects of Indomethacin and Diclofenac on these crucial inflammatory markers.

Table 2: Effect on Pro-Inflammatory Cytokine Levels in Paw Tissue

Treatment GroupDoseTNF-α Inhibition (%)IL-1β Inhibition (%)IL-6 Inhibition (%)Reference
Indomethacin 10 mg/kgSignificant ReductionSignificant ReductionSignificant Reduction[8]
Diclofenac Not SpecifiedSignificant ReductionSignificant ReductionSignificant ReductionData inferred from mechanism of action

Table 3: Effect on Myeloperoxidase (MPO) Activity in Paw Tissue

Treatment GroupDoseMPO Activity Inhibition (%)Reference
Indomethacin 10 mg/kgSignificant Reduction[9]
Diclofenac Not SpecifiedSignificant ReductionData inferred from mechanism of action

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and key signaling molecules in macrophages.[10][11] Specifically, it has been demonstrated to reduce the mRNA levels of IL-6.[10]

Mechanistic Insights: Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of this compound are attributed to its ability to modulate key intracellular signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[6][12][13] These pathways are central to the production of pro-inflammatory mediators.

In vitro and indirect in vivo evidence suggests that this compound can inhibit the phosphorylation of p38 MAPK and extracellular signal-regulated kinase (ERK1/2).[12][13] By doing so, it can suppress the downstream activation of transcription factors that lead to the expression of genes encoding pro-inflammatory cytokines and enzymes like COX-2 and iNOS.

Below are diagrams illustrating the putative mechanism of action of this compound and the experimental workflow for its in vivo validation.

G cluster_stimulus Inflammatory Stimulus (e.g., Carrageenan) cluster_cell Macrophage / Inflammatory Cell Inflammatory Stimulus Inflammatory Stimulus TLR4 TLR4 Inflammatory Stimulus->TLR4 Activates MAPK_Pathway MAPK Pathway (p38, ERK) TLR4->MAPK_Pathway Activates NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK_Pathway->Cytokines Induces Expression NFkB_Pathway->Cytokines Induces Expression Sabinene (B1680474) This compound Sabinene->MAPK_Pathway Inhibits Sabinene->NFkB_Pathway Inhibits Inflammation Inflammation Cytokines->Inflammation

Caption: Putative anti-inflammatory mechanism of this compound.

G cluster_setup Experimental Setup cluster_induction Inflammation Induction cluster_measurement Data Collection & Analysis Animal_Grouping Animal Grouping (Control, Sabinene, Alternatives) Drug_Admin Drug Administration (p.o. or i.p.) Animal_Grouping->Drug_Admin Carrageenan_Injection Carrageenan Injection (Subplantar) Drug_Admin->Carrageenan_Injection Paw_Edema Paw Edema Measurement (Plethysmometer) Carrageenan_Injection->Paw_Edema Tissue_Collection Paw Tissue Collection Carrageenan_Injection->Tissue_Collection After specified time Data_Analysis Statistical Analysis Paw_Edema->Data_Analysis Cytokine_Analysis Cytokine Analysis (ELISA) Tissue_Collection->Cytokine_Analysis MPO_Assay MPO Activity Assay Tissue_Collection->MPO_Assay Cytokine_Analysis->Data_Analysis MPO_Assay->Data_Analysis

Caption: In vivo experimental workflow for validating anti-inflammatory effects.

Detailed Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for inducing acute inflammation and evaluating the efficacy of anti-inflammatory compounds.[1]

Materials:

  • Male Wistar rats (150-200g)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Plethysmometer

  • Test compounds: this compound, Indomethacin, Diclofenac

  • Vehicle (e.g., saline, 0.5% carboxymethylcellulose)

Procedure:

  • Animal Acclimatization: House the rats under standard laboratory conditions for at least one week prior to the experiment.

  • Fasting: Fast the animals overnight with free access to water before the experiment.

  • Grouping: Divide the animals into groups: Vehicle control, positive control (Indomethacin or Diclofenac), and test groups for different doses of this compound.

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compounds or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) in Paw Tissue

This protocol outlines the procedure for quantifying cytokine levels in inflamed paw tissue using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Inflamed paw tissue

  • Phosphate-buffered saline (PBS)

  • Tissue homogenizer

  • ELISA kits for rat TNF-α, IL-6, and IL-1β

  • Microplate reader

Procedure:

  • Tissue Collection: At a predetermined time point after carrageenan injection, euthanize the animals and excise the inflamed paw tissue.

  • Homogenization: Homogenize the tissue in cold PBS containing protease inhibitors.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Collect the supernatant, which contains the tissue proteins.

  • Protein Quantification: Determine the total protein concentration in the supernatant using a standard method (e.g., Bradford assay).

  • ELISA: Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions provided with the specific kits.

  • Data Analysis: Calculate the concentration of each cytokine in the samples based on the standard curve. Normalize the cytokine levels to the total protein concentration.

Myeloperoxidase (MPO) Activity Assay in Paw Tissue

This assay measures the activity of MPO, an enzyme indicative of neutrophil infiltration into the tissue.

Materials:

  • Inflamed paw tissue

  • Homogenization buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.0, containing 0.5% hexadecyltrimethylammonium bromide)

  • O-dianisidine dihydrochloride (B599025)

  • Hydrogen peroxide (H₂O₂)

  • Spectrophotometer

Procedure:

  • Tissue Homogenization: Homogenize the excised paw tissue in the homogenization buffer.

  • Freeze-Thaw and Sonication: Subject the homogenate to freeze-thaw cycles and sonication to ensure complete cell lysis and release of MPO.

  • Centrifugation: Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Collect the supernatant for the MPO activity assay.

  • Assay Reaction: In a microplate, mix the supernatant with a reaction solution containing o-dianisidine dihydrochloride and H₂O₂.

  • Spectrophotometric Measurement: Measure the change in absorbance at a specific wavelength (e.g., 460 nm) over time.

  • Calculation of MPO Activity: One unit of MPO activity is typically defined as the amount of enzyme that degrades 1 µmol of H₂O₂ per minute at a specific temperature. Calculate the MPO activity in the samples and normalize it to the tissue weight or protein concentration.

Conclusion

The available evidence, primarily from studies on essential oils rich in this compound, suggests that it possesses dose-dependent anti-inflammatory properties in the carrageenan-induced paw edema model, with an efficacy comparable to that of Indomethacin at higher doses.[1] Mechanistic studies, largely from in vitro models, indicate that this compound likely exerts its anti-inflammatory effects by inhibiting the MAPK and NF-κB signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines.[10][12][13]

However, a significant gap exists in the literature regarding the in vivo efficacy of pure this compound on key inflammatory markers such as TNF-α, IL-6, IL-1β, and MPO activity. Further research using the isolated compound is crucial to definitively validate its anti-inflammatory profile and establish a clear dose-response relationship. The detailed protocols provided in this guide offer a framework for conducting such validation studies. For drug development professionals, this compound represents a promising natural scaffold for the development of novel anti-inflammatory agents, warranting further investigation to elucidate its full therapeutic potential.

References

The Efficacy of (-)-Sabinene Compared to Commercial Antibiotics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, natural compounds are a promising area of investigation. This guide provides a comparative analysis of the efficacy of (-)-Sabinene, a bicyclic monoterpene found in various plants, against that of commercial antibiotics. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data, detailed experimental protocols, and visualizations of antimicrobial evaluation workflows and proposed mechanisms of action.

Quantitative Comparison of Antimicrobial Activity

The antimicrobial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following table summarizes the MIC values of Sabinene (B1680474) hydrate (B1144303) against a range of microorganisms, alongside the MIC values of commercial antibiotics for comparison.

MicroorganismThis compound Hydrate MIC (mg/mL)Commercial AntibioticAntibiotic MIC (µg/mL)
Gram-Positive Bacteria
Bacillus subtilis0.0312[1]Chloramphenicol62.50[1]
Staphylococcus aureus0.0625[1]Chloramphenicol< 62.50[1]
Gram-Negative Bacteria
Escherichia coli0.125[1]Chloramphenicol31.25[1]
Pseudomonas aeruginosaResistant[1]Chloramphenicol62.50[1]
Yeasts
Candida albicans0.125[1]Nystatin-dihydrateNot specified
Candida krusei0.25[1]Nystatin-dihydrateNot specified
Candida parapsilosis0.75[1]Nystatin-dihydrateNot specified

Experimental Protocols

The data presented in this guide are primarily derived from studies employing standardized methods for antimicrobial susceptibility testing, as recommended by the Clinical and Laboratory Standards Institute (CLSI). The following are detailed methodologies for key experiments cited.

Broth Microdilution Method for MIC Determination

This method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared. Typically, colonies from an overnight culture on an appropriate agar (B569324) plate are suspended in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Serial Dilution of the Test Compound: The test compound, such as this compound, is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate. A range of concentrations is prepared to determine the inhibitory threshold.

  • Inoculation and Incubation: Each well of the microtiter plate containing the diluted compound is inoculated with the standardized microbial suspension. Control wells, including a positive control (microorganism in broth without the test compound) and a negative control (broth only), are also included. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism.

Agar Disc Diffusion Method

This method is used to assess the susceptibility of a bacterial strain to a test agent.

  • Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into Petri dishes and allowed to solidify.

  • Inoculation: A standardized inoculum of the test bacterium is uniformly swabbed onto the surface of the agar.

  • Application of Test Agent: Sterile paper discs impregnated with a known concentration of the test compound are placed on the inoculated agar surface.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited). A larger zone of inhibition indicates greater susceptibility of the microorganism to the test agent.

Visualizing Experimental Workflows and Mechanisms

To further clarify the processes and concepts discussed, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis start Start culture Microbial Culture start->culture compound This compound & Antibiotics start->compound media Growth Media start->media inoculation Inoculation culture->inoculation dilution Serial Dilution compound->dilution media->dilution dilution->inoculation incubation Incubation inoculation->incubation mic_determination MIC Determination incubation->mic_determination comparison Comparison of Efficacy mic_determination->comparison

Caption: Workflow for Antimicrobial Susceptibility Testing.

Sabinene_Mechanism cluster_sabinene This compound cluster_cell Microbial Cell cluster_effects Antimicrobial Effects sabinene This compound membrane Cell Membrane sabinene->membrane disrupts efflux Efflux Pumps sabinene->efflux inhibits biofilm Biofilm Formation sabinene->biofilm inhibits disruption Membrane Disruption membrane->disruption inhibition_efflux Efflux Inhibition efflux->inhibition_efflux inhibition_biofilm Biofilm Inhibition biofilm->inhibition_biofilm

Caption: Proposed Mechanisms of Action for this compound.

Proposed Mechanism of Action

While the precise signaling pathways affected by this compound are still under investigation, current research suggests several mechanisms of action. As a lipophilic monoterpene, this compound is thought to disrupt the microbial cell membrane, leading to increased permeability and loss of cellular integrity.

Furthermore, studies have indicated that sabinene can act as an efflux pump inhibitor. Efflux pumps are proteins in microbial cell membranes that actively transport antibiotics and other toxic substances out of the cell, conferring resistance. By inhibiting these pumps, sabinene may enhance the efficacy of other antimicrobial agents and overcome certain mechanisms of drug resistance.

Another significant antimicrobial activity of sabinene is its ability to inhibit biofilm formation. Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced protective matrix. This structure makes them notoriously resistant to antibiotics. By preventing biofilm formation, sabinene can render microbes more susceptible to conventional treatments.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for (-)-Sabinene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of (-)-Sabinene, a bicyclic monoterpene of significant interest for its potential therapeutic properties. The selection of a robust and reliable analytical method is critical for accurate quantification in various matrices, including essential oils, pharmaceutical formulations, and biological samples. This document presents a cross-validation perspective on the most commonly employed techniques: Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).

Executive Summary

The quantification of this compound is predominantly achieved through chromatographic techniques. Gas Chromatography (GC) based methods are particularly well-suited for volatile compounds like this compound. GC-FID stands out for its robustness, cost-effectiveness, and high precision for routine quantitative analysis. GC-MS, while also providing excellent quantitative data, offers the significant advantage of mass spectral information, which allows for definitive peak identification and the assessment of sample purity. High-Performance Liquid Chromatography (HPLC) presents a viable alternative, particularly for samples that are not amenable to the high temperatures used in GC, although it is less commonly reported for this compound specifically.

This guide summarizes the performance characteristics of these methods, provides detailed experimental protocols, and includes visual workflows to aid in method selection and implementation.

Data Presentation: A Comparative Analysis of Analytical Methods

The selection of an optimal analytical method depends on a variety of factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the key validation parameters for GC-FID, GC-MS, and a representative HPLC method for the analysis of monoterpenes.

Table 1: Comparison of Method Performance Characteristics for this compound Quantification

ParameterGC-FIDGC-MS (for general terpenes)HPLC-UV (for general monoterpenes)
Linearity (R²) 0.9993 - 1.0000[1]≥ 0.998> 0.999
Precision (%RSD) 0.6 - 0.9% (for standards)[1]Intra-day: ≤ 12.03%, Inter-day: ≤ 11.34%< 2%
Accuracy (Recovery %) Not explicitly reported for Sabinene80.23 - 115.41%Not explicitly reported for Sabinene
Limit of Detection (LOD) 0.02 - 0.9 mg L⁻¹[1]~0.1 - 0.5 µg mL⁻¹Not explicitly reported for Sabinene
Limit of Quantification (LOQ) 0.08 - 3.0 mg L⁻¹[1]Not explicitly reportedNot explicitly reported for Sabinene

Note: Data for GC-MS and HPLC are based on the analysis of similar terpene compounds and serve as a reference for expected performance for this compound.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound.

Sample Preparation for GC-based Methods

A common method for preparing essential oil samples for GC analysis involves simple dilution.

  • Dilution: Accurately weigh a known amount of the essential oil sample.

  • Solvent Addition: Dilute the sample with a suitable organic solvent (e.g., ethanol, hexane, or ethyl acetate) to a final concentration within the linear range of the instrument.[2]

  • Internal Standard: For absolute quantification, add a known concentration of an internal standard (e.g., n-tridecane) to the diluted sample.

  • Filtration: Filter the sample through a 0.45 µm syringe filter prior to injection.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

This method is ideal for the routine quantification of volatile compounds like this compound.[1]

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector.

  • Column: A non-polar capillary column, such as a DB-5 or HP-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injection: Split injection mode (e.g., 1:50 split ratio) with an injection volume of 1 µL.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 5 °C/min to 150 °C.

    • Hold for 5 minutes.

  • Detector Temperature: 300 °C.

  • Quantification: The concentration of this compound is determined by comparing its peak area to that of a certified reference standard, either through an external or internal standard calibration method.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method provides both quantitative data and structural information for unambiguous identification.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[3]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: Split injection mode (e.g., 1:50 split ratio) with an injection volume of 1 µL.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 4 °C/min to 240 °C.

    • Hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Quantification: Quantification is typically performed in selected ion monitoring (SIM) mode for higher sensitivity and selectivity, using characteristic ions of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol (Representative)

While less common for volatile monoterpenes, HPLC can be a suitable alternative. This protocol is based on methods for other monoterpenes.

  • Instrumentation: An HPLC system with a UV or photodiode array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. For example, acetonitrile:water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: As this compound lacks a strong chromophore, detection can be challenging. A low UV wavelength (e.g., 210 nm) may be used, but sensitivity will be limited. Derivatization may be required for improved detection.

  • Quantification: The concentration is determined by comparing the peak area to a calibration curve prepared from certified standards.

Mandatory Visualization

To facilitate a clearer understanding of the analytical workflows and their comparative aspects, the following diagrams are provided.

CrossValidationWorkflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Comparison Sample Essential Oil Sample Dilution Dilution with Solvent & Internal Standard Sample->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration GCFID GC-FID Analysis Filtration->GCFID GCMS GC-MS Analysis Filtration->GCMS HPLC HPLC Analysis Filtration->HPLC Quant_FID Quantification (FID) GCFID->Quant_FID Quant_MS Quantification & Identification (MS) GCMS->Quant_MS Quant_HPLC Quantification (UV) HPLC->Quant_HPLC Comparison Comparative Analysis (Linearity, LOD, LOQ, etc.) Quant_FID->Comparison Quant_MS->Comparison Quant_HPLC->Comparison

Figure 1. Experimental workflow for the cross-validation of analytical methods.

MethodComparison cluster_gcfid GC-FID cluster_gcms GC-MS cluster_hplc HPLC-UV GCFID_Pros Pros: - Robust & Reliable - Cost-effective - High Precision GCFID_Cons Cons: - No Structural Information - Co-elution can be an issue GCMS_Pros Pros: - Definitive Identification - High Sensitivity (SIM) - Purity Assessment GCMS_Cons Cons: - Higher Cost - More Complex Instrumentation HPLC_Pros Pros: - Suitable for Thermolabile Compounds - Non-volatile samples HPLC_Cons Cons: - Lower Sensitivity for Sabinene - Potential for poor peak shape - Less Common for Volatiles

References

Structure-Activity Relationship of Sabinene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sabinene (B1680474), a bicyclic monoterpene naturally present in various plants, and its derivatives have garnered significant attention in the scientific community for their diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of sabinene derivatives, focusing on their antimicrobial, anti-inflammatory, insecticidal, and anticancer properties. The information is presented to aid researchers and professionals in drug discovery and development in understanding the therapeutic potential of this class of compounds.

Anti-inflammatory Activity

Sabinene and its derivatives have demonstrated notable anti-inflammatory effects by modulating key signaling pathways. Studies have shown their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and various cytokines.

CompoundAssayCell LineIC50 ValueReference
SabineneNitric Oxide (NO) InhibitionRAW 264.7Not specified[1]
Essential Oil with Sabinene (34.75%)Nitric Oxide (NO) InhibitionRAW 264.7Not specified
Essential Oil with Sabinene (34.75%)Prostaglandin E2 (PGE2) InhibitionRAW 264.7Not specified
Essential Oil with Sabinene (34.75%)Interleukin-1β (IL-1β) InhibitionRAW 264.70.01%[2]
Essential Oil with Sabinene (34.75%)Interleukin-6 (IL-6) InhibitionRAW 264.70.02%[2]
Essential Oil with Sabinene (34.75%)Tumor Necrosis Factor-α (TNF-α) InhibitionRAW 264.70.05%[2]
Experimental Protocols:

Nitric Oxide (NO) Inhibition Assay (Griess Assay):

  • RAW 264.7 macrophage cells are seeded in 96-well plates at a density of 5 × 10^5 cells/mL and pre-treated with the test compound.

  • After a specified incubation period, the cells are stimulated with lipopolysaccharide (LPS) to induce NO production.

  • The cell culture supernatant is collected and mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

  • The absorbance is measured at 540-570 nm using a microplate reader. The amount of nitrite, a stable product of NO, is proportional to the absorbance and is determined from a standard curve.

Signaling Pathways:

Sabinene has been shown to attenuate skeletal muscle atrophy by regulating the ROS-mediated MAPK/MuRF-1 pathway. It diminishes the elevated expression of the E3 ubiquitin ligase muscle ring-finger protein-1 (MuRF-1) and reduces the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase1/2 (ERK1/2).

MAPK_MuRF1_Pathway MAPK/MuRF-1 Signaling Pathway in Muscle Atrophy Starvation Starvation / Oxidative Stress ROS Increased ROS Starvation->ROS MAPK p38 MAPK / ERK1/2 Phosphorylation ROS->MAPK MuRF1 MuRF-1 Expression MAPK->MuRF1 Atrophy Skeletal Muscle Atrophy MuRF1->Atrophy Sabinene Sabinene Sabinene->ROS Inhibits Sabinene->MAPK Inhibits Sabinene->MuRF1 Inhibits JAK_STAT_Pathway JAK/STAT Signaling Pathway in Inflammation LPS LPS Receptor Cell Surface Receptor LPS->Receptor JAK JAK Phosphorylation Receptor->JAK STAT STAT Phosphorylation & Dimerization JAK->STAT Nucleus Nucleus STAT->Nucleus Translocation Transcription Gene Transcription (Pro-inflammatory Cytokines) Nucleus->Transcription Sabinene Sabinene Sabinene->JAK Inhibits Sabinene->STAT Inhibits Antimicrobial_Susceptibility_Workflow Workflow for Antimicrobial Susceptibility Testing Start Start Prepare_Compound Prepare Serial Dilutions of Sabinene Derivative Start->Prepare_Compound Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Inoculate Inoculate Microtiter Plate Prepare_Compound->Inoculate Prepare_Inoculum->Inoculate Incubate Incubate at Appropriate Temperature Inoculate->Incubate Observe Observe for Microbial Growth Incubate->Observe Determine_MIC Determine MIC Observe->Determine_MIC End End Determine_MIC->End

References

Microbial vs. Synthetic (-)-Sabinene: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the choice between microbial and synthetic production of chiral molecules like (-)-Sabinene is a critical decision. This guide provides a detailed comparison of these two approaches, offering insights into their respective yields, purities, environmental impacts, and the technical protocols involved.

This compound, a bicyclic monoterpene, is a valuable natural product with applications in the fragrance, flavor, and pharmaceutical industries. Its production can be achieved through both biological fermentation and chemical synthesis. While microbial methods leverage engineered microorganisms to convert renewable feedstocks into this compound, synthetic routes rely on multi-step chemical reactions. This comparison aims to equip researchers with the necessary data to select the most suitable method for their specific needs.

Quantitative Performance Comparison

The following table summarizes the key performance indicators for both microbial and synthetic production of this compound based on available literature.

ParameterMicrobial ProductionSynthetic Production
Starting Materials Renewable feedstocks (e.g., glucose, glycerol)Petroleum-derived reagents (e.g., α-pinene, citronellal)
Typical Yield 82.18 mg/L (shake flask) to 2.65 g/L (fed-batch fermentation)[1][2]Varies significantly with the chosen route; often not reported directly for this compound but can be inferred from multi-step syntheses of related compounds.
Purity/Selectivity High enantioselectivity for this compound due to enzyme specificity.Can produce racemic mixtures unless chiral catalysts or starting materials are used, which adds complexity and cost.
Key Byproducts Other terpenes, metabolic intermediates.Isomers, reaction side-products depending on the specific reagents and conditions.
Environmental Impact Generally lower environmental footprint, utilizes renewable resources.Relies on non-renewable resources, may use hazardous reagents and solvents.
Scalability Well-established for industrial fermentation processes.Can be challenging and costly to scale up complex multi-step syntheses.

Experimental Methodologies

Microbial Production of this compound

The microbial synthesis of this compound is centered around the heterologous expression of a this compound synthase gene in a suitable microbial host, such as Escherichia coli or Saccharomyces cerevisiae. The metabolic pathway involves directing the carbon flux from a central metabolite, like glucose, towards the production of the precursor molecule, geranyl pyrophosphate (GPP).

1. Strain Engineering:

  • Host Strain: E. coli DH5α is commonly used for plasmid construction and propagation, while a production strain like E. coli BL21(DE3) is used for protein expression and fermentation.

  • Metabolic Pathway Engineering: To enhance the production of GPP, the native methylerythritol 4-phosphate (MEP) pathway or a heterologous mevalonate (B85504) (MVA) pathway can be upregulated. This is often achieved by overexpressing key enzymes in the respective pathways.

  • Gene Expression: The gene encoding for a this compound synthase is cloned into an expression vector under the control of an inducible promoter (e.g., T7 promoter). A gene for a GPP synthase (GPPS) is often co-expressed to ensure a sufficient supply of the precursor.

2. Fermentation Protocol:

  • Culture Medium: A rich medium such as Luria-Bertani (LB) broth supplemented with a carbon source (e.g., glycerol) is used for initial cell growth. For production, a defined mineral medium with a higher concentration of the carbon source is often employed.

  • Induction: Once the culture reaches a desired cell density (e.g., OD600 of 0.6-0.8), gene expression is induced by adding an inducer like isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cultivation Conditions: The culture is incubated at a controlled temperature (e.g., 30°C) with shaking to ensure proper aeration.

  • In-situ Product Removal: Due to the volatility and potential toxicity of sabinene (B1680474) to the host cells, a two-phase fermentation system can be employed. An organic solvent overlay (e.g., dodecane) is added to the culture to capture the produced sabinene.

3. Downstream Processing:

  • Extraction: The organic phase containing sabinene is separated from the culture broth by centrifugation.

  • Purification: The extracted sabinene can be purified using techniques like silica (B1680970) gel chromatography.

  • Analysis: The identity and quantity of this compound are confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthetic Production of this compound

The chemical synthesis of this compound is more complex and often involves multiple steps with the critical formation of the bicyclo[3.1.0]hexane ring system. While a definitive, high-yielding enantioselective synthesis of this compound is not widely reported in recent literature, a plausible route can be constructed based on established organic reactions. One potential approach involves the cyclopropanation of a suitable cyclopentene (B43876) precursor.

1. Synthesis of a Chiral Precursor:

  • The synthesis would likely start from a readily available chiral starting material to introduce the desired stereochemistry early on.

2. Cyclopropanation (Corey-Chaykovsky Reaction):

  • A key step would be the formation of the cyclopropane (B1198618) ring. The Corey-Chaykovsky reaction, which utilizes a sulfur ylide to convert a ketone or an α,β-unsaturated ketone into an epoxide or a cyclopropane, respectively, is a relevant method.

3. Functional Group Manipulations:

  • Subsequent steps would involve modifying functional groups to arrive at the final this compound structure.

4. Purification:

  • Purification at each step would be crucial and would likely involve column chromatography.

5. Analysis:

  • The structure and purity of the synthesized this compound would be confirmed by GC-MS and NMR. The enantiomeric excess would be determined using chiral GC.

Signaling Pathways and Experimental Workflows

To visualize the intricate processes involved in both microbial and synthetic production, the following diagrams have been generated.

Microbial_Production_Pathway cluster_MEP MEP Pathway cluster_MVA MVA Pathway cluster_Terpene Terpene Biosynthesis G3P Glyceraldehyde-3-P DXP DXP G3P->DXP Pyruvate Pyruvate Pyruvate->DXP MEP MEP DXP->MEP IPP/DMAPP CDP_ME CDP_ME MEP->CDP_ME IPP/DMAPP CDP_MEP CDP_MEP CDP_ME->CDP_MEP IPP/DMAPP ME_cPP ME_cPP CDP_MEP->ME_cPP IPP/DMAPP HMBPP HMBPP ME_cPP->HMBPP IPP/DMAPP IPP_DMAPP_MEP IPP_DMAPP_MEP HMBPP->IPP_DMAPP_MEP IPP/DMAPP GPP Geranyl Pyrophosphate IPP_DMAPP_MEP->GPP GPPS Acetyl_CoA Acetyl_CoA Acetoacetyl_CoA Acetoacetyl_CoA Acetyl_CoA->Acetoacetyl_CoA IPP HMG_CoA HMG_CoA Acetoacetyl_CoA->HMG_CoA IPP Mevalonate Mevalonate HMG_CoA->Mevalonate IPP Mevalonate_5P Mevalonate_5P Mevalonate->Mevalonate_5P IPP Mevalonate_5PP Mevalonate_5PP Mevalonate_5P->Mevalonate_5PP IPP IPP_MVA IPP_MVA Mevalonate_5PP->IPP_MVA IPP DMAPP_MVA DMAPP_MVA IPP_MVA->DMAPP_MVA DMAPP IPP_MVA->GPP DMAPP_MVA->GPP Sabinene This compound GPP->Sabinene Sabinene Synthase Glucose Glucose Glucose->G3P Glucose->Pyruvate Glucose->Acetyl_CoA Synthetic_Production_Workflow Start Chiral Starting Material Step1 Functional Group Transformation Start->Step1 Precursor Cyclopentene Precursor Step1->Precursor Step2 Cyclopropanation (e.g., Corey-Chaykovsky) Precursor->Step2 Bicyclo Bicyclo[3.1.0]hexane Intermediate Step2->Bicyclo Step3 Functional Group Manipulation Bicyclo->Step3 Sabinene This compound Step3->Sabinene Purification Purification (Chromatography) Sabinene->Purification Analysis Analysis (GC-MS, NMR, Chiral GC) Purification->Analysis

References

Validating (-)-Sabinene as a Plant Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the identification of reliable biomarkers is crucial for understanding plant stress responses and developing resilient crops and novel therapeutics. This guide provides a comprehensive comparison of (-)-Sabinene, a bicyclic monoterpene, with other established plant stress biomarkers, supported by experimental data and detailed protocols.

This compound, a volatile organic compound (VOC) found in various plants, has emerged as a potential biomarker for indicating physiological stress. Its utility, however, must be rigorously validated against other known indicators. This guide delves into the comparative performance of this compound against phytohormonal biomarkers, specifically abscisic acid (ABA), salicylic (B10762653) acid (SA), and jasmonic acid (JA), in the context of plant defense and stress responses.

Comparative Analysis of Stress Biomarkers

The selection of an appropriate biomarker depends on the specific stress being investigated, the plant species, and the desired speed and method of detection. While phytohormones are well-established indicators of plant stress, volatile compounds like this compound offer the potential for non-invasive, real-time monitoring.

Biomarker ClassBiomarker ExampleStress Response AssociationAdvantagesDisadvantages
Monoterpene (VOC) This compound Herbivory, pathogen infection, abiotic stressNon-invasive detection, rapid responseCan be influenced by environmental factors, may lack specificity
Phytohormone Abscisic Acid (ABA) Drought, salinity, cold stressWell-characterized signaling pathway, systemic signalSlower to accumulate than some VOCs, requires destructive sampling
Phytohormone Salicylic Acid (SA) Biotrophic pathogen infection, systemic acquired resistanceKey regulator of defense against biotrophic pathogensAntagonistic relationship with other hormone pathways, requires destructive sampling
Phytohormone Jasmonic Acid (JA) Necrotrophic pathogen infection, insect herbivoryCentral role in defense against chewing insects and necrotrophsComplex signaling interactions, requires destructive sampling

Experimental Validation Protocols

To objectively compare these biomarkers, a standardized experimental approach is essential. The following protocol outlines a method for the simultaneous analysis of this compound and phytohormones in plant tissue subjected to a controlled stress, such as simulated herbivory or pathogen infection.

I. Plant Material and Stress Application
  • Plant Growth: Grow the desired plant species (e.g., Arabidopsis thaliana, tomato, or maize) under controlled environmental conditions (e.g., 22°C, 16h light/8h dark photoperiod).

  • Stress Treatment: At a specific developmental stage, apply the stress treatment.

    • Simulated Herbivory: Mechanically wound leaves with a pattern wheel and apply 5 µL of oral secretion from a relevant insect herbivore (e.g., Spodoptera exigua) to the wounds.

    • Pathogen Infiltration: Infiltrate leaves with a suspension of a pathogenic bacterium (e.g., Pseudomonas syringae) at a known concentration (e.g., 10^6 cfu/mL).

    • Control: Treat a separate group of plants with a mock treatment (e.g., wounding with water application or infiltration with sterile medium).

  • Time-Course Sampling: Harvest leaf tissue from both control and treated plants at multiple time points post-treatment (e.g., 0, 1, 3, 6, 12, and 24 hours). Immediately flash-freeze the tissue in liquid nitrogen and store at -80°C until analysis.

II. Simultaneous Extraction of Volatiles and Phytohormones

This protocol is adapted from a method for the simultaneous analysis of phytohormones and VOCs.[1][2]

  • Tissue Homogenization: Grind the frozen plant tissue (approximately 200 mg) to a fine powder in liquid nitrogen.

  • Extraction: Transfer the powdered tissue to a 2 mL microcentrifuge tube and add 1 mL of an extraction solvent (e.g., aqueous 1-propanol) and an internal standard mix containing deuterated standards for each analyte (e.g., d6-ABA, d6-SA, dh-JA, and a suitable terpene standard).

  • Phase Separation: Vortex the mixture vigorously and then add 1 mL of dichloromethane. Vortex again and centrifuge at high speed to separate the aqueous and organic phases.

  • Derivatization: Transfer the organic (lower) phase, containing both the volatiles and the free acids of the phytohormones, to a new tube. Methylate the carboxylic acids by adding trimethylsilyldiazomethane.

  • Volatile Pre-concentration: Volatilize the analytes under a gentle stream of nitrogen and collect them on a polymeric absorbent trap. Elute the trapped compounds with a small volume of a suitable solvent (e.g., dichloromethane) into a sample vial for analysis.

III. Analytical Quantification
  • GC-MS Analysis: Analyze the eluted sample using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

    • Column: Use a non-polar capillary column suitable for separating terpenes and methylated phytohormones.

    • Temperature Program: Develop a temperature gradient that effectively separates the target analytes.

    • Ionization: Use chemical ionization (CI) to produce predominantly [M+H]+ parent ions for accurate quantification.[1][3]

    • Quantification: Quantify each analyte by comparing its peak area to that of its corresponding internal standard.

Signaling Pathways and Experimental Workflow

To visualize the interplay of these biomarkers and the experimental process, the following diagrams are provided.

Signaling_Pathways cluster_stress Plant Stress cluster_voc Volatile Signaling cluster_phytohormone Phytohormone Signaling Biotic Stress Biotic Stress This compound Biosynthesis This compound Biosynthesis Biotic Stress->this compound Biosynthesis JA Pathway JA Pathway Biotic Stress->JA Pathway SA Pathway SA Pathway Biotic Stress->SA Pathway Abiotic Stress Abiotic Stress Abiotic Stress->this compound Biosynthesis ABA Pathway ABA Pathway Abiotic Stress->ABA Pathway This compound Emission This compound Emission This compound Biosynthesis->this compound Emission Ecological Interactions Ecological Interactions This compound Emission->Ecological Interactions Defense Response Defense Response JA Pathway->Defense Response SA Pathway->Defense Response Stress Adaptation Stress Adaptation ABA Pathway->Stress Adaptation

Plant Stress Signaling Pathways

Experimental_Workflow Plant Growth Plant Growth Stress Application Stress Application Plant Growth->Stress Application Time-Course Sampling Time-Course Sampling Stress Application->Time-Course Sampling Extraction & Derivatization Extraction & Derivatization Time-Course Sampling->Extraction & Derivatization GC-MS Analysis GC-MS Analysis Extraction & Derivatization->GC-MS Analysis Data Analysis & Comparison Data Analysis & Comparison GC-MS Analysis->Data Analysis & Comparison

Biomarker Validation Workflow

Conclusion

The validation of this compound as a robust plant biomarker requires direct comparative studies against established markers under various stress conditions. The experimental protocol provided here offers a framework for such a validation, enabling the acquisition of quantitative data for a rigorous comparison. While phytohormones like ABA, SA, and JA are integral to understanding the complex signaling networks within a plant, the volatile nature of this compound presents an exciting opportunity for the development of non-invasive, real-time stress detection technologies. Further research focusing on direct, quantitative comparisons will be instrumental in defining the specific contexts in which this compound can be most effectively utilized as a reliable biomarker in plant science and related industries.

References

Benchmarking (-)-Sabinene Production: A Comparative Guide to Terpene Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The microbial production of terpenes, a diverse class of natural products with wide-ranging applications in pharmaceuticals, flavors, and biofuels, has become a significant area of research. Among these, the bicyclic monoterpene (-)-sabinene is gaining interest for its potential applications. This guide provides an objective comparison of this compound production with other well-known terpenes, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in their metabolic engineering and bioprocessing endeavors.

Quantitative Production Comparison

The following table summarizes the production titers of this compound and other representative terpenes in metabolically engineered Escherichia coli and Saccharomyces cerevisiae. This data, compiled from various studies, highlights the current state of microbial terpene synthesis, showcasing the different production levels achieved through various metabolic engineering strategies and cultivation methods.

TerpeneHost OrganismCultivation MethodTiter (mg/L)Reference
This compound Escherichia coliFed-batch2650[1][2]
Escherichia coliShake Flask82.18[1][2]
Saccharomyces cerevisiaeShake Flask60.0
Limonene (B3431351)Escherichia coliFed-batch3600[3]
Escherichia coliShake Flask>400[1][4]
α-PineneYarrowia lipolyticaShake Flask36.1[2][5]
Saccharomyces cerevisiae3-L Bioreactor1800[6]
GeraniolSaccharomyces cerevisiaeFed-batch1690
Yarrowia lipolyticaShake Flask~1000[7]
β-FarneseneSaccharomyces cerevisiaeFed-batch130000
Yarrowia lipolytica2-L Fermenter7380[8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. This section outlines common experimental protocols for the microbial production of terpenes.

Strain Construction and Genetic Modification

Engineered strains are typically developed by introducing heterologous genes and modifying native metabolic pathways to enhance the production of the target terpene.

  • Host Strains: E. coli DH1 or BL21(DE3) and S. cerevisiae CEN.PK2-1C are commonly used hosts.

  • Plasmid Construction:

    • Gene Amplification: Genes encoding key enzymes such as terpene synthases (e.g., sabinene (B1680474) synthase), geranyl diphosphate (B83284) synthase (GPPS), and enzymes of the mevalonate (B85504) (MVA) or methylerythritol 4-phosphate (MEP) pathways are amplified by PCR from their respective sources (e.g., plant or bacterial genomes). Codon optimization for the chosen host is often performed to enhance protein expression.

    • Vector Ligation: The amplified genes are cloned into suitable expression vectors (e.g., pTrc99A for E. coli or pESC series for S. cerevisiae) under the control of strong, inducible promoters (e.g., lac or GAL promoters).

    • Pathway Assembly: Multiple genes for a metabolic pathway can be assembled into a single plasmid or on multiple plasmids.

  • Transformation: The constructed plasmids are transformed into the host strains using standard protocols (e.g., heat shock for E. coli, lithium acetate (B1210297) method for S. cerevisiae).

  • Genomic Integration: For stable expression, genes can be integrated into the host chromosome using methods like CRISPR/Cas9-mediated homologous recombination.

Shake-Flask Cultivation

Shake-flask cultures are typically used for initial strain screening and optimization studies.

  • Inoculum Preparation: A single colony of the engineered strain is inoculated into a suitable seed culture medium (e.g., LB for E. coli, YPD for S. cerevisiae) and grown overnight at 30-37°C with shaking.

  • Production Culture:

    • The main production medium (e.g., M9 minimal medium for E. coli, synthetic complete (SC) medium for S. cerevisiae), supplemented with a carbon source (e.g., glucose or glycerol) and appropriate antibiotics or selective agents, is inoculated with the overnight seed culture to a starting OD600 of ~0.1.

    • Cultures are incubated at 30°C with vigorous shaking (200-250 rpm).

    • Induction: When the culture reaches a specific cell density (e.g., OD600 of 0.6-0.8), gene expression is induced by adding an appropriate inducer (e.g., IPTG for lac promoter, galactose for GAL promoter).

    • Two-Phase Cultivation: To mitigate product toxicity and evaporation, an organic overlay (e.g., dodecane, isopropyl myristate) is often added to the culture medium to capture the produced terpenes.[9]

  • Sampling: Samples are collected at regular intervals for analysis of cell growth (OD600) and terpene production.

Fed-Batch Fermentation

Fed-batch cultivation is employed to achieve high cell densities and, consequently, higher product titers.

  • Bioreactor Setup: A laboratory-scale bioreactor (e.g., 2 L or 5 L) is prepared with a defined batch medium.[8] The pH is typically controlled (e.g., at 7.0 for E. coli, 5.5 for S. cerevisiae) by the automated addition of acid and base. Dissolved oxygen (DO) is maintained at a setpoint (e.g., 20-30% of air saturation) by controlling the agitation speed and airflow rate.[10]

  • Batch Phase: The bioreactor is inoculated with a seed culture, and the batch phase proceeds until the initial carbon source is depleted, often indicated by a sharp increase in DO.

  • Fed-Batch Phase:

    • Upon completion of the batch phase, a concentrated feed solution containing a carbon source (e.g., glucose or glycerol) and other necessary nutrients is continuously or intermittently added to the bioreactor.

    • The feeding strategy can be pre-defined (e.g., exponential feeding to maintain a constant specific growth rate) or controlled based on real-time process parameters like the respiratory quotient (RQ).[10][11]

  • Induction and Product Recovery: Gene expression is induced at an appropriate time during the fed-batch phase. An organic solvent can be added to the bioreactor for in situ product recovery.

Terpene Quantification

Gas chromatography-mass spectrometry (GC-MS) is the standard method for the identification and quantification of volatile terpenes.

  • Sample Preparation:

    • The organic phase from the two-phase cultivation is collected.

    • If an organic overlay is not used, terpenes are extracted from the culture broth using a suitable organic solvent (e.g., ethyl acetate, hexane).

  • GC-MS Analysis:

    • An aliquot of the organic extract is injected into a GC-MS system.

    • Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms, HP-5). The oven temperature is programmed with a gradient to separate the different terpenes.

    • Mass Spectrometer: Operated in electron ionization (EI) mode. Terpenes are identified by comparing their mass spectra and retention times with those of authentic standards.

    • Quantification: The concentration of each terpene is determined by comparing its peak area to a standard curve generated with known concentrations of the pure compound.[12]

Visualizing the Pathways and Processes

To better understand the biological and experimental frameworks, the following diagrams, generated using the Graphviz DOT language, illustrate the key pathways and workflows.

Terpene_Biosynthesis_Pathway cluster_MEP MEP Pathway (Prokaryotes, Plastids) cluster_MVA MVA Pathway (Eukaryotes, Archaea) cluster_Common Common Terpene Precursors cluster_Products Terpene Products G3P Glyceraldehyde-3-Phosphate DXP DXP G3P->DXP DXS Pyruvate_MEP Pyruvate Pyruvate_MEP->DXP MEP MEP DXP->MEP DXR IPP_MEP IPP MEP->IPP_MEP IspG, IspH DMAPP_MEP DMAPP IPP_MEP->DMAPP_MEP IspA GPP Geranyl Diphosphate (GPP, C10) IPP_MEP->GPP DMAPP_MEP->GPP GPPS AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA atoB HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA HMGS Mevalonate Mevalonate HMGCoA->Mevalonate HMGR IPP_MVA IPP Mevalonate->IPP_MVA MVK, PMK, MVD DMAPP_MVA DMAPP IPP_MVA->DMAPP_MVA IDI IPP_MVA->GPP DMAPP_MVA->GPP GPPS FPP Farnesyl Diphosphate (FPP, C15) GPP->FPP FPPS Monoterpenes Monoterpenes (e.g., Sabinene, Limonene) GPP->Monoterpenes Terpene Synthase GGPP Geranylgeranyl Diphosphate (GGPP, C20) FPP->GGPP GGPPS Sesquiterpenes Sesquiterpenes (e.g., Farnesene) FPP->Sesquiterpenes Terpene Synthase Diterpenes Diterpenes GGPP->Diterpenes Terpene Synthase

Caption: General overview of the MEP and MVA pathways for terpene biosynthesis.

Sabinene_Production_Pathway cluster_Host_Metabolism Host Central Metabolism cluster_Precursor_Pathway Isoprenoid Precursor Pathway (MEP or MVA) cluster_Sabinene_Synthesis This compound Synthesis CarbonSource Carbon Source (e.g., Glucose) G3P Glyceraldehyde-3-P CarbonSource->G3P Pyruvate Pyruvate CarbonSource->Pyruvate IPP Isopentenyl Diphosphate (IPP) G3P->IPP AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Pyruvate->IPP AcetylCoA->IPP DMAPP Dimethylallyl Diphosphate (DMAPP) IPP->DMAPP IDI GPP Geranyl Diphosphate (GPP) IPP->GPP DMAPP->GPP GPPS (Geranyl Diphosphate Synthase) Sabinene This compound GPP->Sabinene This compound Synthase Experimental_Workflow Strain_Construction 1. Strain Construction (Gene cloning, Transformation) Inoculum_Prep 2. Inoculum Preparation (Overnight culture) Strain_Construction->Inoculum_Prep Fermentation 3. Fermentation (Shake flask or Bioreactor) Inoculum_Prep->Fermentation Induction 4. Induction of Gene Expression (e.g., with IPTG) Fermentation->Induction Product_Recovery 5. Product Recovery (Solvent extraction or Two-phase partitioning) Induction->Product_Recovery Analysis 6. Analysis (GC-MS) Product_Recovery->Analysis Data_Interpretation 7. Data Interpretation (Quantification, Comparison) Analysis->Data_Interpretation

References

A Head-to-Head Comparison of the Biological Activities of (-)-Sabinene and β-Pinene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Sabinene and β-pinene, two naturally occurring bicyclic monoterpenes, are isomers with the molecular formula C₁₀H₁₆. Despite their structural similarities, they exhibit distinct biological activities that are of significant interest in phytochemical research and drug development. This guide provides an objective comparison of their performance in key biological assays, supported by experimental data, detailed methodologies, and visual representations of their molecular pathways.

Antimicrobial Activity

Both this compound and β-pinene have demonstrated notable antimicrobial properties against a range of pathogenic bacteria and fungi. Comparative data, primarily in the form of Minimum Inhibitory Concentration (MIC), indicates that their efficacy can be species-dependent.

OrganismThis compound MIC(+)-β-Pinene MICReference
Staphylococcus aureus125-250 µg/mL4150 µg/mL[1]
Escherichia coli125-250 µg/mL4150 µg/mL[1]
Candida albicans-117 µg/mL[1]
Cryptococcus neoformans-117 µg/mL[1]
Mycobacterium tuberculosis16-32 µg/mL-[2]

Note: Direct comparative studies using identical strains and methods are limited; data is synthesized from multiple sources. The enantiomeric form of pinene can significantly impact its biological activity.[3]

Anti-inflammatory Activity

Both monoterpenes exhibit well-documented anti-inflammatory properties through the modulation of key signaling pathways and the reduction of pro-inflammatory mediators.

ActivityThis compoundβ-PineneReference
Cytokine Inhibition Suppresses the expression of iNOS and pro-inflammatory cytokines like IL-1β and IL-6.[1][4]Exhibits significant anti-inflammatory effects, often in synergy with α-pinene.[1] It has been shown to reduce the expression of IL-13.[5]
Signaling Pathway Inhibits the JNK and p38 MAPK signaling pathways.[1][6]Modulates the NF-κB pathway.[7]

Antioxidant Activity

This compound and β-pinene act as effective antioxidants by scavenging free radicals. While quantitative IC₅₀ values for the pure compounds are not consistently reported across comparable studies, their antioxidant potential has been demonstrated in various assays.

Assay TypeThis compound (IC₅₀)β-Pinene (IC₅₀)Reference
DPPH Radical Scavenging Concentration-dependent activity observed.Contributes to the overall antioxidant activity of essential oils.[1][8]
Lipid Peroxidation (TBARS) Sabinene hydrate (B1144303) shows strong inhibition.Exhibits antioxidant effect.[1]

Anticancer Activity

Preclinical studies have highlighted the potential of both this compound and β-pinene as anticancer agents, demonstrating cytotoxic effects against various cancer cell lines.

Cell Line (Cancer Type)This compound (as Sabinene Hydrate) IC₅₀ (48h)β-Pinene IC₅₀ (24h)Reference
A-375 (Melanoma)->400 µg/mL[9]
MDA-MB-231 (Breast Cancer)->400 µg/mL[9]
HepG2 (Hepatocarcinoma)Sabinene has been shown to be effective against hepatocarcinoma cells.[10]-
A549 (Non-small cell lung)0.06%-
LNM35 (Non-small cell lung)0.05%-

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Preparation of Antimicrobial Dilutions: A two-fold serial dilution of the test compound (this compound or β-pinene) is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well containing the serially diluted antimicrobial agent is inoculated with the standardized microbial suspension. A positive control well (microorganism without antimicrobial agent) and a negative control well (broth medium only) are included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

G Workflow for Minimum Inhibitory Concentration (MIC) Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dilutions Prepare 2-fold serial dilutions of test compound in 96-well plate inoculation Inoculate wells with microbial suspension prep_dilutions->inoculation prep_inoculum Prepare standardized microbial inoculum (0.5 McFarland) prep_inoculum->inoculation incubation Incubate plate at 37°C for 16-20 hours inoculation->incubation read_results Visually assess for microbial growth incubation->read_results determine_mic Determine MIC (lowest concentration with no growth) read_results->determine_mic

Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Antioxidant Activity: DPPH Radical Scavenging Assay

This spectrophotometric assay is used to measure the radical scavenging capacity of a compound.

  • Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared. This is then diluted to a working concentration that gives an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: A series of concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid) are prepared.

  • Reaction Mixture: The test compound or standard is mixed with the DPPH working solution in a 96-well plate or cuvettes. A blank control containing the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of each well is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of scavenging activity against the sample concentration.

Anticancer Activity: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours). Control wells with untreated cells and blank wells with media only are included.

  • MTT Addition: After the treatment period, the media is removed, and fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for a few hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the purple solution is measured at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the untreated control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Signaling Pathways

This compound and the MAPK Signaling Pathway

This compound has been shown to exert its biological effects, at least in part, by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it has been observed to inhibit the phosphorylation of p38 MAPK and extracellular signal-regulated kinase 1/2 (ERK1/2).[11][12] This inhibition can lead to a downstream reduction in the expression of pro-inflammatory and muscle atrophy-related proteins.

G This compound's Inhibition of the MAPK Pathway Sabinene This compound ROS Reactive Oxygen Species (ROS) Sabinene->ROS inhibits p38 p38 MAPK Sabinene->p38 inhibits phosphorylation ERK ERK1/2 Sabinene->ERK inhibits phosphorylation ROS->p38 activates ROS->ERK activates MuRF1 MuRF-1 p38->MuRF1 activates ERK->MuRF1 activates Inflammation Inflammation MuRF1->Inflammation Muscle_Atrophy Muscle Atrophy MuRF1->Muscle_Atrophy

Proposed mechanism of this compound's action on the MAPK pathway.
β-Pinene and the NF-κB Signaling Pathway

β-Pinene has been demonstrated to interfere with the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. By inhibiting the activation of NF-κB, β-pinene can suppress the transcription of various pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

G β-Pinene's Inhibition of the NF-κB Pathway BetaPinene β-Pinene IKK IKK Complex BetaPinene->IKK inhibits activation Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) NFkB->Gene_Expression activates transcription Inflammation Inflammation Gene_Expression->Inflammation

References

Safety Operating Guide

Proper Disposal of (-)-Sabinene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, (-)-Sabinene should be treated as a flammable and hazardous chemical waste. Under no circumstances should it be disposed of down the drain. This guide provides detailed procedures for the safe handling and disposal of this compound in a laboratory environment, ensuring the safety of personnel and compliance with regulations.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is a flammable liquid that can cause skin, eye, and respiratory irritation. Before handling, it is crucial to wear appropriate Personal Protective Equipment (PPE).

HazardRecommended PPE
Flammability Flame-retardant lab coat
Skin Irritation Nitrile gloves
Eye Irritation Safety goggles or a face shield
Respiratory Irritation Use in a well-ventilated area or fume hood

Waste Collection and Storage

Proper segregation and storage of this compound waste are critical to prevent accidents and ensure compliant disposal.

Step-by-Step Collection Procedure:

  • Designated Waste Container: Use a clearly labeled, leak-proof container designated for "Flammable Liquid Waste" or "Non-halogenated Organic Waste". The container must be made of a material compatible with this compound.

  • Labeling: The waste container label should include:

    • The words "Hazardous Waste"

    • The name "this compound"

    • The flammability hazard symbol

    • The date of accumulation

  • Storage Location: Store the waste container in a designated satellite accumulation area, which should be a well-ventilated, cool, and dry location away from ignition sources and incompatible materials.[1]

  • Chemical Incompatibility: this compound is incompatible with strong oxidizing agents.[2][3] Ensure that the waste container does not contain, and is not stored near, any oxidizing chemicals to prevent a violent reaction.

  • Container Fullness: Do not fill the waste container to more than 80% capacity to allow for vapor expansion.

Disposal Procedures

The appropriate disposal method for this compound depends on the quantity of waste.

Small Quantities (Less than 10 mL)

For very small quantities, evaporation under controlled conditions is a possible disposal method.

Evaporation Protocol:

  • Fume Hood: Pour the small quantity of this compound into a shallow, chemically resistant dish.

  • Placement: Place the dish in the back of a certified chemical fume hood.

  • Evaporation: Allow the this compound to evaporate completely. Ensure the fume hood remains operational throughout the process.

  • Residue: If any residue remains, it must be collected and disposed of as solid hazardous waste.

Large Quantities (Greater than 10 mL)

Large volumes of this compound must be disposed of through a licensed hazardous waste management company.

Procedure for Professional Disposal:

  • Collection: Collect the this compound waste in a designated and properly labeled container as described in Section 2.

  • Contact Waste Management: Arrange for a pickup with your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.

  • Documentation: Maintain a record of the amount of this compound waste generated and the date of its disposal.

Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate hazards.

Spill Cleanup Protocol:

  • Evacuate: Alert personnel in the immediate area and, if the spill is large, evacuate the laboratory.

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation to the room.

  • Eliminate Ignition Sources: Turn off all potential ignition sources, such as open flames, hot plates, and electrical equipment.

  • Containment: For small spills, use a non-combustible absorbent material like sand, earth, or vermiculite (B1170534) to contain the liquid.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area with soap and water.

  • Large Spills: For large spills, contact your institution's EHS or emergency response team immediately.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start: this compound Waste cluster_assessment Hazard & Quantity Assessment cluster_small Small Quantity Disposal (<10 mL) cluster_large Large Quantity Disposal (>10 mL) cluster_spill Spill Management start This compound for Disposal assess_quantity Assess Quantity start->assess_quantity spill Spill Occurs start->spill evaporation Evaporation in Fume Hood assess_quantity->evaporation < 10 mL collect_waste Collect in Labeled, Compatible Container assess_quantity->collect_waste > 10 mL check_residue Check for Residue evaporation->check_residue solid_waste Dispose of Residue as Solid Hazardous Waste check_residue->solid_waste Residue Present no_residue Disposal Complete check_residue->no_residue No Residue solid_waste->no_residue store_waste Store in Designated Satellite Accumulation Area collect_waste->store_waste contact_ehs Contact EHS/Licensed Waste Disposal store_waste->contact_ehs disposal_complete Disposal Complete contact_ehs->disposal_complete contain_spill Contain with Non-Combustible Absorbent spill->contain_spill collect_spill Collect with Non-Sparking Tools contain_spill->collect_spill dispose_spill Dispose of as Hazardous Waste collect_spill->dispose_spill dispose_spill->disposal_complete

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guidance for Handling (-)-Sabinene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling volatile compounds like (-)-Sabinene. This document provides immediate, essential safety and logistical information, including detailed personal protective equipment (PPE) requirements, handling protocols, and disposal plans to foster a secure research environment.

Physicochemical and Hazard Data

A clear understanding of this compound's properties is the first step toward safe handling. The following table summarizes key quantitative data.

PropertyValueSource
Molecular Formula C₁₀H₁₆[1]
Molecular Weight 136.23 g/mol [1]
Appearance Colorless liquid[2]
Odor Herbal, woody, fresh[2]
Boiling Point 201-202 °C[2]
Flash Point 36°C (98.0 °F) Closed Cup[3][4]
Density 0.842 g/cm³ at 20 °C[4]
Solubility Slightly soluble in water; soluble in ethanol (B145695) and organic solvents[2]

This compound is classified as a flammable liquid and vapor.[4][5] It is harmful if swallowed and may be fatal if it enters the airways.[5] It can cause skin and serious eye irritation, as well as potential respiratory irritation.[3][5][6] Some sources also indicate it may cause an allergic skin reaction.[2][5]

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are critical to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices.[6]To prevent skin contact.[7]
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be required for tasks with a high risk of splashing.[6][7]To protect eyes from chemical splashes.[7]
Skin and Body Protection Lab coat. For larger quantities or increased risk of exposure, flame-retardant and antistatic protective clothing is recommended.[6]To prevent skin exposure and protect clothing.[7]
Respiratory Protection Use in a well-ventilated area. If engineering controls are insufficient, a full-face respirator with appropriate cartridges (e.g., multi-purpose combination (US) or type ABEK (EN 14387)) should be used.[6]To prevent inhalation of hazardous vapors.[7]

Experimental Protocols: Handling and Storage

Adherence to standardized procedures is essential for safe experimentation.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[2][6]

  • Avoid contact with skin, eyes, and clothing.[6] Do not breathe vapors or mists.[6]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1] No smoking.[1]

  • Use only non-sparking tools.[1][3]

  • Take precautionary measures against static discharge. Ground and bond containers and receiving equipment.[1]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

  • Keep away from heat and sources of ignition.

  • Recommended storage temperature is 2–8 °C.[8]

  • Store locked up.[1][3]

  • Incompatible with strong oxidizing agents, strong acids, and bases.[2]

Emergency and Disposal Procedures

First Aid:

  • If Inhaled: Move the person to fresh air. If symptoms persist, seek medical attention.[2]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of soap and water. If irritation persists, seek medical advice.[2]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth. Seek immediate medical advice.[2][3]

Spill and Leakage:

  • Ensure adequate ventilation and remove all sources of ignition.[6]

  • Use personal protective equipment.[2]

  • Absorb the spill with an inert material (e.g., sand, earth).[2]

  • Collect the absorbed material in a suitable, closed container for disposal.[2]

  • Prevent the product from entering drains.[6]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, national, and international regulations.[1]

  • Contaminated packaging should be treated as the substance itself.[8]

Below is a workflow diagram illustrating the key safety and logistical steps for handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Assess Risks Assess Risks Select PPE Select PPE Prepare Workspace Prepare Workspace Select PPE->Prepare Workspace Ensure Safety Dispense Sabinene Dispense Sabinene Prepare Workspace->Dispense Sabinene Proceed Perform Experiment Perform Experiment Dispense Sabinene->Perform Experiment Use Chemical Decontaminate Decontaminate Perform Experiment->Decontaminate Complete Exposure Exposure Perform Experiment->Exposure Accident Dispose Waste Dispose Waste Decontaminate->Dispose Waste Segregate Spill Spill Spill->Decontaminate Contain & Clean First Aid First Aid Exposure->First Aid Immediate Action

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Sabinene
Reactant of Route 2
(-)-Sabinene

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。